4-(1-(Pyrrolidin-1-yl)ethyl)piperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1-pyrrolidin-1-ylethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-10(13-8-2-3-9-13)11-4-6-12-7-5-11/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZYCRVGUAGGFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNCC1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647564 | |
| Record name | 4-[1-(Pyrrolidin-1-yl)ethyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933682-80-5 | |
| Record name | 4-[1-(Pyrrolidin-1-yl)ethyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis and characterization of 4-(1-(pyrrolidin-1-yl)ethyl)piperidine"
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(1-(Pyrrolidin-1-yl)ethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of interest in medicinal chemistry. The piperidine and pyrrolidine moieties are privileged structures in drug discovery, appearing in numerous pharmacologically active agents.[1][2] This document details a robust synthetic strategy centered on reductive amination, outlines detailed experimental protocols for its synthesis and the preparation of key intermediates, and establishes a full suite of analytical techniques for structural verification and purity assessment. The causality behind experimental choices is explained, providing a framework for adapting the methodology for analogous structures.
Introduction and Strategic Importance
The piperidine ring is a fundamental scaffold in the pharmaceutical industry, present in a wide array of drugs targeting the central nervous system, cardiovascular system, and more.[1][3] Its conformational flexibility allows it to present substituents in well-defined three-dimensional space, making it an ideal building block for interacting with biological targets. The target molecule, this compound, combines the piperidine core with a pyrrolidinyl group, another nitrogen heterocycle known for its presence in biologically active compounds.[4] Derivatives of the parent scaffold, 4-(1-pyrrolidinyl)piperidine, have been investigated for various therapeutic applications, including as analgesics and anti-inflammatory agents, highlighting the potential of this structural class.[5][6][7]
This guide presents a logical and efficient pathway for the synthesis of the title compound, beginning with a conceptual retrosynthetic analysis to identify key starting materials.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals a clear and strategically sound disconnection at the C-N bond formed between the ethyl side chain and the pyrrolidine ring. This bond can be reliably formed via a reductive amination reaction. This disconnection identifies two primary precursors: 4-acetylpiperidine and pyrrolidine .
Caption: Retrosynthetic disconnection of the target molecule.
4-Acetylpiperidine itself is not a basic commodity chemical and requires a dedicated synthesis, typically starting from a more readily available 4-substituted piperidine, such as 4-piperidinecarboxylic acid. Pyrrolidine is a commercially available bulk chemical.
Synthesis Methodology
The synthesis is approached as a multi-step sequence, focusing first on the preparation of the key ketone intermediate, followed by the final reductive amination step.
Synthesis of Key Intermediate: 4-Acetylpiperidine
A reliable method to synthesize 4-acetylpiperidine involves the protection of the piperidine nitrogen to prevent its interference in subsequent organometallic reactions. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability under the reaction conditions and its straightforward removal under acidic conditions.
Step 1: N-Boc Protection of 4-Piperidinecarboxylic Acid The commercially available 4-piperidinecarboxylic acid is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield N-Boc-4-piperidinecarboxylic acid.
Step 2: Weinreb Amide Formation The resulting carboxylic acid is then converted to a Weinreb amide, 4-(N-methoxy-N-methylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester. This intermediate is particularly useful as it reacts with organometallic reagents to produce ketones cleanly without the common side reaction of over-addition to form a tertiary alcohol.[8]
Step 3: Grignard Reaction to Form the Ketone The Weinreb amide is reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide) to afford N-Boc-4-acetylpiperidine.[9]
Step 4: Boc Deprotection The Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to yield the hydrochloride salt of 4-acetylpiperidine.
Final Step: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, proceeding in two stages: the formation of an intermediate iminium ion from the reaction of a ketone with an amine, followed by the reduction of this ion to form the target amine.[10][11]
The reaction between 4-acetylpiperidine and pyrrolidine (a secondary amine) forms a tertiary iminium ion. This intermediate is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of the starting ketone, thus minimizing side reactions. Its tolerance for slightly acidic conditions, which catalyze iminium ion formation, makes it ideal for a one-pot procedure.
Caption: Overall synthetic workflow for the target compound.
Detailed Experimental Protocol
Protocol: Reductive Amination of 4-Acetylpiperidine with Pyrrolidine
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-acetylpiperidine hydrochloride (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a suitable solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Addition: Add pyrrolidine (1.1 eq) to the solution. If starting with the hydrochloride salt of the piperidine, it is necessary to add a non-nucleophilic base, such as triethylamine (TEA) (1.1 eq), to liberate the free amine. Stir for 20-30 minutes to allow for pre-formation of the iminium ion.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring solution. The portion-wise addition helps to control any effervescence or exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Characterization and Structural Elucidation
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system of analysis.
Caption: Workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination of organic molecules.
-
¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms in the molecule. Key expected signals include multiplets for the piperidine and pyrrolidine ring protons, and a characteristic quartet and doublet for the ethyl bridge protons. The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will show a distinct signal for each unique carbon atom. The number of signals will confirm the molecular symmetry. The disappearance of the carbonyl carbon signal (~208 ppm) from 4-acetylpiperidine and the appearance of new aliphatic signals confirms the success of the reduction.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperidine Ring CH₂ | 1.10 - 1.80 (m), 2.50 - 3.10 (m) | 30 - 50 |
| Piperidine Ring CH | 1.40 - 1.60 (m) | 35 - 45 |
| Ethyl CH | ~2.50 - 2.80 (q) | 55 - 65 |
| Ethyl CH₃ | ~0.90 - 1.10 (d) | 10 - 20 |
| Pyrrolidine Ring CH₂ | 1.70 - 1.90 (m), 2.40 - 2.70 (m) | 20 - 25, 50 - 60 |
| Piperidine NH | 1.50 - 2.50 (br s) | N/A |
Note: Predicted shifts are estimates and can vary based on solvent and other factors. 2D NMR techniques like COSY and HSQC can be used for definitive assignment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: For this compound (C₁₁H₂₂N₂), the expected exact mass is 182.1783.[12] Using electrospray ionization (ESI), the compound will likely be observed as the protonated molecular ion [M+H]⁺ at m/z ≈ 183.1861.
-
Fragmentation: Key fragmentation pathways could include the loss of the pyrrolidine ring or cleavage of the bond between the piperidine ring and the ethyl side chain.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Key Vibrations: The spectrum will be dominated by C-H stretching and bending vibrations (~2800-3000 cm⁻¹ and ~1350-1470 cm⁻¹).
-
Confirmation of Reaction: Crucially, the absence of a strong C=O stretching band (which would appear around 1715 cm⁻¹ for the starting ketone) confirms the complete reduction of the carbonyl group. The presence of a broad N-H stretch (~3300 cm⁻¹) from the piperidine nitrogen is also a key feature.
Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂N₂ | [12] |
| Molecular Weight | 182.31 g/mol | [12] |
| Monoisotopic Mass | 182.1783 Da | [12] |
| Predicted [M+H]⁺ | 183.1861 m/z | - |
| Key IR Bands (cm⁻¹) | ~3300 (N-H), ~2800-3000 (C-H) | - |
Conclusion
This guide has outlined a comprehensive and reliable strategy for the synthesis and characterization of this compound. The synthetic approach, centered on the well-established reductive amination reaction, is efficient and high-yielding. The use of standard protecting group strategies for the synthesis of the 4-acetylpiperidine intermediate ensures a clean and controlled reaction pathway. The analytical workflow, employing NMR, MS, and IR spectroscopy, provides a robust and self-validating method for confirming the structure and purity of the final product. The principles and protocols described herein are readily adaptable for the synthesis of a diverse library of related piperidine and pyrrolidine-containing compounds, which continue to be of high interest in the field of drug discovery.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine - Google Patents [patents.google.com]
- 9. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester CAS#: 206989-61-9 [m.chemicalbook.com]
- 10. soc.chim.it [soc.chim.it]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C11H22N2 | CID 24820550 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 4-(1-(pyrrolidin-1-yl)ethyl)piperidine for Drug Discovery Applications
Abstract
The successful progression of a candidate molecule from initial discovery to a viable clinical drug is intrinsically linked to its physicochemical properties. These characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This technical guide provides an in-depth examination of the core physicochemical properties of 4-(1-(pyrrolidin-1-yl)ethyl)piperidine, a heterocyclic scaffold of interest in medicinal chemistry. We delve into the theoretical importance and practical determination of its lipophilicity (logP), ionization constant (pKa), and aqueous solubility. By synthesizing computational data with established, field-proven experimental protocols, this document serves as a vital resource for researchers, scientists, and drug development professionals aiming to leverage this molecule in their research endeavors. Each section outlines the significance of the property, provides a detailed, self-validating experimental workflow, and presents available data to guide strategic decision-making in a drug discovery context.
Introduction: The Physicochemical Foundation of Drug Action
In the landscape of modern drug discovery, the adage "a potent molecule is not always a successful drug" holds profound truth. The journey of a therapeutic agent through the body is a complex odyssey dictated by a set of fundamental physicochemical properties.[1][2][3] These properties, including lipophilicity, ionization, and solubility, are the primary determinants of a drug's ability to navigate biological barriers, reach its target, and be effectively cleared from the system.[4][5] Ignoring these parameters in the early stages of development often leads to costly late-stage attrition due to poor pharmacokinetic profiles or unforeseen toxicities.[1]
The compound this compound is a diamine heterocyclic structure that has appeared as a key building block in the synthesis of various biologically active agents, including potential analgesics and selective Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonists.[6][7][8] Its structural features—a piperidine ring, a pyrrolidine ring, and a chiral center—suggest a complex interplay of properties that warrant careful characterization. This guide provides a comprehensive technical overview of these critical attributes, offering both the theoretical framework and the practical methodologies required for their robust evaluation.
Chemical and Physical Identity
A precise understanding of a molecule's identity is the cornerstone of all subsequent characterization. The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 4-(1-pyrrolidin-1-ylethyl)piperidine | PubChem CID: 24820550[9] |
| CAS Number | 933682-80-5 | PubChem CID: 24820550[9] |
| Molecular Formula | C₁₁H₂₂N₂ | PubChem CID: 24820550[9] |
| Molecular Weight | 182.31 g/mol | PubChem CID: 24820550[9] |
| Canonical SMILES | CC(C1CCNCC1)N2CCCC2 | PubChem CID: 24820550[9] |
| InChIKey | OWZYCRVGUAGGFJ-UHFFFAOYSA-N | PubChem CID: 24820550[9] |
Lipophilicity (logP): The Balance Between Water and Fat
Theoretical Background and Significance
Lipophilicity, quantified as the octanol-water partition coefficient (logP), is arguably one of the most critical physicochemical parameters in drug design.[2] It describes a molecule's affinity for a non-polar (lipid-like) environment versus a polar (aqueous) one. This property profoundly influences a drug's ability to cross cell membranes, bind to protein targets, and even its potential for toxicity.[10]
For an ionizable molecule like this compound, it is crucial to distinguish between logP (for the neutral species) and logD (the distribution coefficient at a specific pH). Since this compound is basic, its ionization state, and thus its effective lipophilicity, will change dramatically with pH. A logP value that is too high can lead to poor aqueous solubility and non-specific binding, while a value that is too low may prevent the molecule from crossing biological membranes to reach its site of action.
Experimental Protocol: Shake-Flask Method (Adapted from OECD Guideline 107)
The shake-flask method remains the "gold standard" for logP determination due to its direct measurement of partitioning at equilibrium.[11][12] The protocol is designed to be self-validating through the use of pre-saturated solvents and mass balance calculations.
Methodology:
-
Solvent Preparation: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4). This is a critical step to prevent volume shifts during the experiment. Allow the two phases to sit in a separatory funnel for at least 24 hours before use.
-
Compound Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble.
-
Partitioning: In a glass vessel, combine known volumes of the pre-saturated n-octanol and aqueous buffer. Add a small, known amount of the test compound stock solution. The final concentration should not exceed 0.01 M to minimize self-association effects.
-
Equilibration: Seal the vessel and shake it at a controlled temperature (e.g., 25°C) until equilibrium is reached. This can take several hours; 24 hours is a common duration to ensure complete partitioning.
-
Phase Separation: Centrifuge the vessel to ensure a clean separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[13]
-
Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The final value is expressed as its base-10 logarithm.
Data Summary
No experimental logP data for this compound is currently available in public databases. However, computational models provide a useful starting point for estimation.
| Parameter | Predicted Value | Method/Source |
| XLogP3 | 1.5 | PubChem CID: 24820550 (Computational)[9] |
This predicted value suggests the neutral form of the molecule is moderately lipophilic. Experimental verification via the protocol above is essential for definitive characterization.
Workflow Diagram
Caption: Workflow for logP determination via the shake-flask method.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
Theoretical Background and Significance
The ionization constant, or pKa, defines the strength of an acid or a base.[12] For a pharmaceutical compound, pKa is a master variable that dictates its solubility, absorption, distribution, and target binding, as these processes often occur in environments of varying pH (e.g., stomach vs. intestine vs. blood). This compound contains two basic nitrogen atoms—one in the piperidine ring and one in the pyrrolidine ring—and is therefore expected to have two pKa values. The protonated, charged form of the molecule will generally have higher aqueous solubility and different receptor interactions compared to the neutral, uncharged form. Knowledge of the pKa values is essential for predicting the charge state of the molecule at physiological pH (≈7.4).
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[14] It involves monitoring the pH of a solution as a titrant is added, allowing for the direct observation of ionization events.
Methodology:
-
System Calibration: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.0, 7.0, 10.0).
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent, typically water or a water/co-solvent mixture if solubility is low. A known concentration (e.g., 1-10 mM) is required. Ensure the solution is free of dissolved CO₂, which can interfere with the titration of bases.
-
Titration: As the compound is a base, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. These are identified as the points of minimum slope (inflection points) on the titration curve. The first and second derivatives of the curve can be used to locate these points with high precision.
Data Summary
Experimental pKa data for this specific molecule is not publicly available. However, predictions for structurally related compounds can provide a reasonable estimate. The presence of two basic nitrogens means two pKa values are expected.
| Parameter | Predicted Value | Method/Source |
| pKa (most basic) | 10.63 ± 0.10 | Prediction for the structurally similar 4-(2-pyrrolidinoethyl)piperidine[15] |
| pKa (second) | Not available | - |
This predicted value suggests the compound is a strong base. At physiological pH 7.4, it will be predominantly in its protonated, charged form, which has significant implications for its solubility and interactions with biological targets.
Workflow Diagram
Caption: Workflow for pKa determination via potentiometric titration.
Aqueous Solubility: The Gateway to Bioavailability
Theoretical Background and Significance
Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH. It is a critical prerequisite for oral absorption and achieving sufficient concentration in the bloodstream to elicit a therapeutic effect.[16][17] Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[16] It is essential to distinguish between kinetic solubility (measured from a supersaturated solution, common in high-throughput screening) and thermodynamic solubility (the true equilibrium value), with the latter being the definitive measure for lead optimization.[18] For an ionizable base like this compound, solubility is expected to be highly pH-dependent, being significantly higher at lower pH values where the molecule is protonated.
Experimental Protocol: Thermodynamic Shake-Flask Method
This method is considered the benchmark for determining the true equilibrium solubility of a compound.[19][20] It ensures that the measurement is taken from a saturated solution that is in equilibrium with its solid phase.
Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffers covering a relevant pH range (e.g., pH 2.0, 5.0, 7.4).
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of a specific pH buffer. The presence of visible solid material throughout the experiment is essential to ensure a saturated solution.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.
-
Sample Processing: After equilibration, filter the slurry (using a low-binding filter, e.g., 0.45 µm PVDF) or centrifuge at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully take an aliquot of the clear supernatant and determine its concentration using a validated analytical method like HPLC-UV or LC-MS/MS.
-
Data Reporting: Report the solubility in units such as µg/mL or µM at the specific pH and temperature of the measurement.
Data Summary
Publicly available experimental solubility data for this compound was not found. This parameter must be determined experimentally.
| Parameter | Value | Method/Source |
| Aqueous Solubility | Data not available | Experimental determination required |
Given the basic nature of the molecule (predicted pKa ≈ 10.6), its solubility is expected to be significantly higher in acidic conditions (e.g., stomach, pH 1-2) than at neutral pH (e.g., intestine/blood, pH 7.4).
Workflow Diagram
Caption: Workflow for thermodynamic solubility determination.
Conclusion
This technical guide has outlined the critical physicochemical properties of this compound and the standard methodologies for their experimental determination. The available computational data suggests that this molecule is a strong base with moderate lipophilicity. This profile implies that at physiological pH, the compound will exist primarily in a charged state, likely conferring good aqueous solubility but potentially posing challenges for passive membrane diffusion. The pH-dependent nature of both its solubility and lipophilicity (logD) will be a critical factor in its formulation, absorption, and ultimate biological activity. While computational predictions offer valuable initial guidance, the protocols detailed herein underscore the necessity of rigorous experimental validation. A thorough understanding of these foundational properties is indispensable for any researcher seeking to unlock the full therapeutic potential of this promising chemical scaffold.
References
- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 3. What are the physicochemical properties of drug? [lookchem.com]
- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C11H22N2 | CID 24820550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. 4-(2-PYRROLIDINOETHYL)PIPERIDINE | 14759-08-1 [amp.chemicalbook.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. Aqueous Solubility Determination: Preclinical Pharmacology Core Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lup.lub.lu.se [lup.lub.lu.se]
"4-(1-(pyrrolidin-1-yl)ethyl)piperidine mechanism of action"
An in-depth technical guide on the core mechanism of action for 4-(1-(pyrrolidin-1-yl)ethyl)piperidine is currently unavailable in scientific literature. This compound is listed in chemical databases but lacks published research on its biological activity.
However, based on its chemical structure, which features a piperidine and a pyrrolidine ring connected by an ethyl group, we can infer potential mechanisms of action by examining structurally similar compounds. The presence of these nitrogen-containing heterocyclic moieties is common in a variety of biologically active molecules, particularly those that act on the central nervous system.
Compounds with similar structural motifs have been shown to interact with a range of targets, including monoamine transporters (dopamine, norepinephrine, and serotonin) and various neurotransmitter receptors. For instance, the pyrrolidine ring is a key feature in a class of stimulants known as pyrovalerones, which are known to be potent inhibitors of dopamine and norepinephrine reuptake. The piperidine ring is also a common scaffold in many psychoactive substances.
Therefore, it is plausible that this compound could function as a monoamine reuptake inhibitor or as a ligand for receptors such as nicotinic acetylcholine or sigma receptors. To determine its actual mechanism of action, a systematic pharmacological investigation would be required. This would involve a series of in vitro and in vivo studies, starting with binding assays to identify its molecular targets, followed by functional assays to characterize its effects on those targets, and finally, behavioral studies in animal models to understand its physiological and psychological effects.
Without experimental data, any discussion of the mechanism of action of this compound remains speculative. Further research is needed to elucidate the pharmacological profile of this compound.
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Pyrrolidinylpiperidine Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The fusion of pyrrolidine and piperidine rings creates a privileged heterocyclic scaffold, the pyrrolidinylpiperidine core, which has emerged as a cornerstone in modern medicinal chemistry.[1] Its inherent three-dimensionality and stereochemical complexity allow for precise exploration of pharmacophore space, making it a versatile framework for designing novel, biologically active compounds.[2][3] This technical guide provides an in-depth analysis of the diverse pharmacological activities exhibited by novel derivatives of this scaffold. We will explore key therapeutic areas, delve into the critical principles of structure-activity relationships (SAR), and present detailed methodologies for their biological evaluation, from in vitro assays to in vivo models and computational approaches. This document serves as a comprehensive resource for researchers and drug development professionals aiming to leverage the therapeutic potential of pyrrolidinylpiperidine derivatives.
Introduction: The Significance of the Pyrrolidinylpiperidine Scaffold
Heterocyclic compounds form the backbone of a vast number of FDA-approved drugs, with nitrogen-containing rings being particularly prominent.[3][4] Among these, the saturated pyrrolidine and piperidine moieties are frequently employed by medicinal chemists to improve physicochemical properties and achieve optimal ADME/Tox profiles for drug candidates.[3][5] The pyrrolidinylpiperidine scaffold combines these two important pharmacophores, creating a structure with significant conformational flexibility and multiple points for chemical diversification. This structural versatility is key to its ability to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic activities.[6][7] The non-planar nature of these saturated rings provides enhanced three-dimensional (3D) coverage compared to flat aromatic systems, a feature that is increasingly recognized as crucial for potent and selective drug design.[2][3]
Key Biological Activities and Therapeutic Targets
Derivatives of the pyrrolidinylpiperidine scaffold have demonstrated efficacy in numerous therapeutic areas. This versatility stems from their ability to bind with high affinity to various receptors, enzymes, and ion channels.
-
Central Nervous System (CNS) Activity: This is one of the most explored areas for pyrrolidinylpiperidine derivatives. They have been shown to interact with multiple CNS targets, including nicotinic acetylcholine receptors, GABA-A receptors, and cholinesterases.[8][9][10] This has led to the investigation of these compounds as potential treatments for Alzheimer's disease, anxiety, and as skeletal muscle relaxants.[9][11]
-
Anti-Inflammatory and Metabolic Effects: Certain derivatives act as potent agonists of the Peroxisome Proliferator-Activated Receptor δ (PPARδ), a key regulator of metabolic processes.[12] Agonism of this receptor has significant anti-inflammatory effects and has shown promise in pre-clinical models for treating metabolic diseases like atherosclerosis.[12]
-
Anticancer Activity: The pyrrolidinylpiperidine scaffold is present in compounds evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast), HeLa (cervical), and A549 (lung).[5][13] Their mechanism often involves inducing apoptosis and inhibiting cell proliferation.[13][14]
-
Cardiovascular Applications: Researchers have synthesized derivatives with significant antiarrhythmic and antihypertensive properties.[15] These effects are often mediated through high-affinity binding to α1- and α2-adrenoceptors.[15]
-
Analgesic Properties: Several analogs have shown significant analgesic activity in thermal stimuli tests like the tail-flick method, suggesting their potential for development as a new class of pain relievers.[6][16]
-
Antimicrobial and Antifungal Activity: The scaffold has been incorporated into molecules designed to combat bacterial and fungal pathogens, highlighting its potential in addressing infectious diseases.[4][6][17]
Deciphering the Code: Structure-Activity Relationships (SAR)
The biological activity of pyrrolidinylpiperidine derivatives is exquisitely sensitive to their chemical structure. Understanding the Structure-Activity Relationship (SAR) is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
Key SAR insights include:
-
Stereochemistry: The stereogenicity of the carbon atoms in both the pyrrolidine and piperidine rings can dramatically influence biological activity. Different stereoisomers may exhibit vastly different binding affinities and functional effects due to the specific 3D architecture of protein binding sites.[2][18]
-
Substituent Effects: The nature, position, and orientation of substituents on the scaffold are critical. For instance, in compounds targeting nicotinic receptors, structural changes at the 1- and 2-positions of the piperidine ring appear crucial for conferring specificity.[8] Similarly, for analgesic activity, the size and electronic properties (electron-donating vs. withdrawing) of substituents on appended phenyl rings significantly affect potency.[16]
-
Truncations and Modifications: SAR studies on pyrrolidine pentamine derivatives, which act as inhibitors of aminoglycoside resistance enzymes, have shown that truncating the core scaffold leads to a loss of activity.[19] However, modifications to peripheral functionalities can be systematically varied to optimize inhibitory properties, demonstrating the potential for fine-tuning activity.[19]
The iterative process of synthesizing analogs and evaluating their activity is central to building a robust SAR model, which in turn guides the rational design of more effective therapeutic agents.[4]
Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.
Methodologies for Biological Evaluation
A multi-tiered approach is required to comprehensively characterize the biological activity of novel pyrrolidinylpiperidine derivatives. This process integrates computational, in vitro, and in vivo methods.
Caption: General workflow for the evaluation of novel chemical entities.
In Vitro Assays
In vitro assays are the first step in experimental evaluation, providing crucial data on a compound's direct interaction with its biological target.[20]
1. Binding Assays:
-
Objective: To determine the affinity (often expressed as Ki or Kd) of a compound for a specific biological target (e.g., receptor, enzyme).[20]
-
Protocol Example (Radioligand Binding Assay for Adrenoceptors):
-
Preparation: Prepare cell membrane homogenates from tissues or cell lines engineered to express the target adrenoceptor subtype (e.g., α1, α2).[15]
-
Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [3H]-prazosin for α1) and varying concentrations of the test compound.
-
Separation: After reaching equilibrium, separate bound from free radioligand via rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Calculate the concentration of the test compound that inhibits 50% of specific radioligand binding (IC50). Convert the IC50 value to an affinity constant (Ki) using the Cheng-Prusoff equation.
-
2. Enzyme Inhibition Assays:
-
Objective: To measure the ability of a compound to inhibit the activity of a target enzyme.
-
Protocol Example (Cholinesterase Inhibition - Ellman's Method):
-
Reaction Mixture: Prepare a solution in a 96-well plate containing phosphate buffer, the test compound at various concentrations, and the target enzyme (e.g., acetylcholinesterase - AChE).[10]
-
Initiation: Add the substrate (acetylthiocholine) and the chromogen (5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB). The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product.
-
Measurement: Monitor the change in absorbance over time at 412 nm using a microplate reader.
-
Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
3. Cell-Based Assays:
-
Objective: To assess the effect of a compound on living cells, such as cytotoxicity, proliferation, or apoptosis.
-
Protocol Example (MTT Assay for Anticancer Activity):
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate and allow them to adhere overnight.[5]
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
-
In Vivo Models
Animal models are essential for evaluating the overall physiological effect, efficacy, and safety profile of a compound.
-
Analgesic Activity (Tail-Flick Test): This model assesses the response to a thermal pain stimulus.[16] The base of a rodent's tail is exposed to a focused beam of heat, and the latency to flick the tail away is measured before and after administration of the test compound. An increase in latency indicates an analgesic effect.[16]
-
Anti-inflammatory Activity (Atherosclerosis Model): LDL receptor-knockout (LDLr-KO) mice fed a high-fat diet are used as a model for atherosclerosis.[12] Treatment with a test compound, such as a PPARδ agonist, over several weeks allows for the evaluation of its effect on plaque progression and serum inflammatory markers like MCP-1.[12]
-
CNS Activity (Rotarod and Elevated Plus Maze): The Rotarod test is used to assess motor coordination and potential muscle relaxant effects by measuring the time a mouse can remain on a rotating rod.[9] The elevated plus maze, which consists of two open and two closed arms, is used to evaluate anxiolytic activity by measuring the time spent in the open arms.[9]
Computational Approaches
In silico methods are invaluable for prioritizing candidates and understanding molecular interactions.
-
Molecular Docking: This technique predicts the preferred orientation of a compound when bound to a target protein.[9][19] It provides insights into binding modes and key interactions (e.g., hydrogen bonds, hydrophobic interactions), which helps to explain SAR data and guide the design of new analogs.[10][19] A significant correlation has been shown between docking scores (ΔG) and the inhibitory activity of some pyrrolidine derivatives.[19]
Data Presentation and Case Study
To illustrate the discovery process, we examine a novel 4-(1-pyrrolidinyl)piperidine derivative developed as a potent PPARδ agonist.[12]
Case Study: PPARδ Agonist for Atherosclerosis
-
Design Rationale: Starting from a series of piperidinyl benzothiazole derivatives, researchers introduced a pyrrolidine group at the 4-position of the central piperidine ring. This modification was hypothesized to enhance PPARδ activity and subtype selectivity.[12]
-
Biological Evaluation: The lead compound, 21 , was evaluated through a series of assays.
-
In Vivo Efficacy: In a mouse model of atherosclerosis, compound 21 significantly suppressed disease progression by 50-60% and reduced serum levels of the inflammatory marker MCP-1.[12]
Table 1: Biological Activity of PPARδ Agonist (Compound 21)
| Assay Type | Target/Model | Result | Reference |
|---|---|---|---|
| In Vitro Functional Assay | hPPARδ Agonist Activity | EC50 = 3.6 nM | [12] |
| In Vivo Efficacy | Atherosclerosis in LDLr-KO mice | 50-60% reduction in progression | [12] |
| In Vivo Biomarker | Serum MCP-1 in LDLr-KO mice | Significant reduction |[12] |
Conclusion and Future Directions
The pyrrolidinylpiperidine scaffold is a remarkably fruitful starting point for the development of novel therapeutics. Its structural features enable interaction with a wide range of biological targets, leading to diverse activities spanning CNS disorders, inflammation, cancer, and cardiovascular disease. Future research should continue to focus on leveraging stereochemistry to enhance selectivity and potency.[2][18] Furthermore, the application of prodrug strategies, such as phosphoramidate approaches, could overcome challenges related to cellular uptake and bioactivation for certain classes of these derivatives, like nucleoside analogs.[21] The integration of computational chemistry with high-throughput synthesis and screening will undoubtedly accelerate the discovery of new clinical candidates based on this versatile and powerful scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. iris.unipa.it [iris.unipa.it]
- 4. ijrpr.com [ijrpr.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives [ouci.dntb.gov.ua]
- 15. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 20. accio.github.io [accio.github.io]
- 21. experts.umn.edu [experts.umn.edu]
"in vitro screening of 4-(1-(pyrrolidin-1-yl)ethyl)piperidine analogs"
An In-Depth Technical Guide: A Strategic Workflow for the In Vitro Screening of 4-(1-(pyrrolidin-1-yl)ethyl)piperidine Analogs
For Researchers, Scientists, and Drug Development Professionals.
Introduction: Rationale and Screening Philosophy
The this compound scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS). Its structural motifs suggest potential interactions with key G protein-coupled receptors (GPCRs) and enzymes that are critical for neurotransmission. Analogs of this scaffold, therefore, represent a promising library for discovering novel therapeutics for neurological and psychiatric disorders.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a dynamic and logical screening cascade, a strategic workflow designed to efficiently identify and characterize promising lead compounds from a library of analogs. Our philosophy is built on three pillars:
-
Start Broad, Then Focus: Begin with high-throughput primary screens to cast a wide net and identify any compound with relevant biological activity ("hits").
-
Confirm and Prioritize: Systematically validate these initial hits using orthogonal assays to eliminate artifacts and false positives.
-
Characterize in Depth: Perform detailed mechanistic and selectivity studies on confirmed hits to build a comprehensive pharmacological profile, enabling data-driven progression to the "lead" stage.
The primary target landscape for this scaffold is hypothesized to include muscarinic acetylcholine receptors (mAChRs), dopamine receptors, and serotonin (5-HT) receptors, due to their established roles in CNS function and their recognition of similar pharmacophores.[1][2][3][4] Additionally, potential off-target activity, such as acetylcholinesterase (AChE) inhibition, must be evaluated as a critical component of the safety and selectivity profile.[5]
Part 1: The Primary Screening Cascade — Identifying Initial Hits
Core Objective: To rapidly and efficiently screen the entire analog library to identify compounds that interact with our primary targets of interest or exhibit undesirable cytotoxic effects. This stage prioritizes throughput and sensitivity.
Primary Screening Workflow Diagram
Caption: High-throughput primary screening workflow.
Assay 1.1: Radioligand Binding Assays (The Gold Standard for Affinity)
Causality: Before assessing function, we must first confirm a direct physical interaction between the analogs and the target receptors. Radioligand binding is the gold standard for quantifying binding affinity due to its sensitivity and robustness.[6][7] This assay directly measures the displacement of a known high-affinity radiolabeled ligand by our test compounds, providing a quantitative measure of affinity (Ki).
Experimental Protocol: Competitive Radioligand Binding
-
Receptor Preparation: Homogenize cells or tissues expressing the target receptor (e.g., CHO-K1 cells stably expressing human M1 receptor) in a cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in an assay binding buffer.[8] Determine protein concentration using a standard method like the BCA assay.[8]
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation (e.g., 10-20 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [³H]-NMS for muscarinic receptors), and a range of concentrations of the test analog.[6][8]
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[8]
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration onto glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine). Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6][8]
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[8]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
| Parameter | Description | Typical Value |
| IC50 | Concentration of analog causing 50% inhibition of radioligand binding. | Varies |
| Ki | Inhibitory constant; a measure of binding affinity. | < 1 µM (Hit) |
| Radioligand | e.g., [³H]-NMS (M-AChR), [³H]-Spiperone (D2R), [³H]-LSD (5-HTR) | - |
| NSB Control | Non-specific binding defined by a high concentration of a known unlabeled ligand. | e.g., 10 µM Atropine |
Assay 1.2: High-Throughput Functional Screens (Assessing Activity)
Causality: A compound that binds is not necessarily active; it could be an antagonist or inert. Functional assays are essential to determine if binding translates into a cellular response. The choice of assay is dictated by the G-protein coupling of the target receptor.[9][10]
A. Gq-Coupled Receptors (e.g., M1, M3, M5; 5-HT2): Calcium Mobilization Assay
Rationale: Gq-coupled receptors activate Phospholipase C (PLC), which generates inositol triphosphate (IP3). IP3 triggers the release of Ca²⁺ from intracellular stores.[11] This transient increase in cytosolic calcium is a robust and rapid indicator of receptor activation, perfectly suited for high-throughput screening using fluorescence plate readers (FLIPR).[11][12]
Gq Signaling Pathway
Caption: Simplified Gq-protein signaling cascade.
Experimental Protocol: FLIPR-Based Calcium Mobilization
-
Cell Plating: Seed cells stably expressing the target Gq-coupled receptor into 96- or 384-well black-walled, clear-bottom plates and culture overnight to form a confluent monolayer.[12]
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer. Incubate for 30-60 minutes at 37°C.[12][13] The dye enters the cells and is cleaved into its active, calcium-sensitive form.
-
Assay Execution: Place the cell plate and a compound plate into a fluorescence imaging plate reader (e.g., FlexStation® or FLIPR®).
-
Measurement: The instrument measures a baseline fluorescence, then injects the test analogs from the compound plate into the cell plate and immediately begins recording the change in fluorescence intensity over time.[14]
-
Data Analysis: The peak fluorescence response is quantified. For agonist screening, dose-response curves are generated to determine the EC50 (half-maximal effective concentration). For antagonist screening, cells are pre-incubated with the test analog before adding a known agonist, and the IC50 (half-maximal inhibitory concentration) is determined.
B. Gs/Gi-Coupled Receptors (e.g., Dopamine, M2, M4; 5-HT1, 5-HT4): cAMP Assays
Rationale: Gs-coupled receptors activate adenylyl cyclase to increase intracellular cyclic AMP (cAMP), while Gi-coupled receptors inhibit it.[15][16] Measuring these changes in cAMP level is a direct functional readout for these receptor families. Modern assays (e.g., HTRF, luminescence) are highly amenable to HTS.
Protocol Overview: HTRF-Based cAMP Assay
This competitive immunoassay uses a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. Endogenously produced cAMP from cell stimulation competes with the d2-cAMP for antibody binding. High endogenous cAMP leads to a low HTRF signal, and vice versa. The protocol involves cell stimulation with the test analogs, cell lysis, and addition of the HTRF reagents before reading on a compatible plate reader.
Assay 1.3: Acetylcholinesterase (AChE) Inhibition Assay
Causality: Given the cholinergic nature of some of our primary targets (muscarinic receptors), it is crucial to test for inhibition of acetylcholinesterase, the enzyme that degrades acetylcholine. Unintended AChE inhibition can lead to significant side effects and complicates the interpretation of functional data. Ellman's method is a classic, robust, and cost-effective colorimetric assay for this purpose.[17]
Experimental Protocol: Ellman's Method
-
Reaction Setup: In a 96-well plate, add buffer, the test analog, and a known concentration of AChE enzyme.
-
Substrate Addition: Initiate the reaction by adding acetylthiocholine (a substrate analog) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[18]
-
Measurement: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).[18] The rate of color formation is measured kinetically using a spectrophotometer at ~412 nm.
-
Data Analysis: The percent inhibition is calculated relative to a vehicle control. Dose-response curves are generated for active compounds to determine their IC50 values.[17]
Assay 1.4: General Cell Viability Screen (The Essential Control)
Causality: A compound might appear active in a functional assay simply because it is killing the cells, causing non-specific signal changes. A counterscreen for cytotoxicity is non-negotiable to filter out these false positives. The MTT assay is a standard colorimetric method that measures metabolic activity as a proxy for cell viability.[19][20]
Experimental Protocol: MTT Assay
-
Cell Treatment: Plate cells (e.g., the same host cells used in functional assays) and treat with the same concentrations of analogs used in the primary screens for a relevant time period (e.g., 24 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[20]
-
Mechanism: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[19]
-
Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. The CC50 (half-maximal cytotoxic concentration) is determined for toxic compounds.
Part 2: Hit-to-Lead — Characterization and Selectivity
Core Objective: To validate the hits from Part 1, determine their precise mechanism of action (MoA), and assess their selectivity against a panel of related targets. This stage prioritizes accuracy and depth of information over throughput.
Hit-to-Lead Characterization Workflow
Caption: Workflow for hit confirmation and characterization.
Assay 2.1: Mechanism of Action (MoA) Determination
Causality: For compounds active in functional screens, we need to distinguish between agonists (which activate the receptor) and antagonists (which block the agonist's action). This is determined by running the functional assay in "antagonist mode."
Experimental Protocol: Antagonist Mode Functional Assay
-
Setup: Use the same functional assay as in the primary screen (e.g., calcium mobilization).
-
Pre-incubation: Pre-incubate the cells with a range of concentrations of the hit compound for a short period.
-
Stimulation: Add a known agonist for the target receptor at a concentration that gives a sub-maximal response (e.g., its EC80).
-
Measurement: Measure the cellular response (e.g., calcium flux).
-
Data Analysis: An antagonist will produce a concentration-dependent decrease in the agonist-induced signal. The IC50 is determined, from which the antagonist affinity (Kb) can be calculated using the Schild regression or Cheng-Prusoff correction. A compound that shows no effect in this mode but was active on its own is a pure agonist. A compound active in both modes may be a partial agonist.
Agonist vs. Antagonist Response Curves
Caption: Conceptual dose-response curves.
Assay 2.2: Selectivity Profiling
Causality: A potent compound is of little therapeutic value if it interacts with many other receptors, leading to a high potential for side effects. Selectivity profiling is a critical step to de-risk a compound. Confirmed hits must be tested against a panel of receptors, especially those structurally related to the primary target.
Protocol: The confirmed hits are screened, typically at a single high concentration (e.g., 10 µM), against a panel of receptor binding or functional assays. This panel should include, at a minimum:
-
Muscarinic Subtypes: M1, M2, M3, M4, M5
-
Serotonin Subtypes: A broad panel including 5-HT1, 5-HT2, and other relevant families.[3][22][23]
Any compound showing significant activity (>50% inhibition or activation) against an off-target receptor is then subjected to a full dose-response curve in that assay to determine its potency.
| Compound ID | Primary Target Ki (nM) | M2 Ki (nM) | D2 Ki (nM) | 5-HT2A Ki (nM) | Selectivity (Fold) |
| Analog-001 | 15 (M1) | >10,000 | 1,500 | 800 | M1 vs D2: 100x |
| Analog-002 | 25 (M1) | 50 | 5,000 | >10,000 | M1 vs M2: 2x (Poor) |
Assay 2.3: Advanced Functional Assays — Membrane Potential
Causality: Some receptor mechanisms, particularly for Gi-coupled receptors like M2 in the heart, involve the modulation of ion channels, leading to changes in the cell's membrane potential.[9][24] A membrane potential assay provides a more integrated view of cellular function and can reveal mechanisms not captured by second messenger assays.
Protocol Overview: Fluorescence-Based Membrane Potential Assay
-
Cell Plating: Plate cells expressing the target of interest in 96- or 384-well plates.
-
Dye Loading: Incubate cells with a voltage-sensitive fluorescent dye.[25] These dyes change their fluorescence intensity in response to changes in membrane potential.
-
Assay Execution: Similar to the calcium assay, a baseline fluorescence is read before the compound is added. The change in fluorescence over time reflects hyperpolarization or depolarization of the cell membrane.[25] This method is particularly useful for assessing the functional consequences of M2/M4 receptor activation (which often leads to hyperpolarization via GIRK channel activation) or modulation of other ion channels.
Part 3: Data Interpretation and Synthesis
Core Objective: To integrate all data streams—affinity, potency, selectivity, and cytotoxicity—to make informed decisions, prioritize compounds, and guide the next steps of the drug discovery process, such as informing the structure-activity relationship (SAR).
Hit Triage and Decision-Making Logic
Caption: A simplified decision tree for hit prioritization.
A successful lead candidate emerging from this in vitro screening cascade will possess a well-defined profile:
-
High Affinity and Potency: Sub-micromolar Ki and EC50/IC50 values at the primary target.
-
Confirmed Mechanism of Action: Clearly defined as an agonist, antagonist, etc.
-
High Selectivity: A significant window (ideally >100-fold) between its potency at the primary target and key off-targets.
-
Low Cytotoxicity: A therapeutic index (CC50 / EC50) that is sufficiently large to suggest a safe starting point for further studies.
This comprehensive dataset provides the foundation for establishing a robust structure-activity relationship (SAR), enabling medicinal chemists to rationally design the next generation of analogs with improved potency, selectivity, and drug-like properties.
References
- 1. Dopamine receptor pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 4. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 5. attogene.com [attogene.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 15. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. 5-Hydroxytryptamine receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. agetds.com [agetds.com]
- 18. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 22. news-medical.net [news-medical.net]
- 23. Pharmacology of serotonin: what a clinician should know - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. moleculardevices.com [moleculardevices.com]
The Compass and the Anchor: A Technical Guide to the Structure-Activity Relationship of 4-(1-(pyrrolidin-1-yl)ethyl)piperidine as a Sigma Receptor Modulator
Introduction: Charting a Course in Neuropharmacology
In the intricate landscape of neuropharmacology, the quest for selective and potent ligands for specific receptor subtypes is paramount for the development of novel therapeutics. The compound 4-(1-(pyrrolidin-1-yl)ethyl)piperidine represents a foundational scaffold with significant potential for interacting with various central nervous system targets. This technical guide delves into the core principles governing the structure-activity relationship (SAR) of this molecule, with a particular focus on its modulation of sigma receptors. Understanding how subtle modifications to its three key structural components—the pyrrolidine ring, the ethyl linker, and the piperidine core—influence its biological activity is crucial for designing next-generation probes and drug candidates.
Sigma receptors, comprising primarily the sigma-1 (σ1) and sigma-2 (σ2) subtypes, are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface.[1] They are implicated in a wide array of cellular functions and are considered therapeutic targets for a variety of neurological and psychiatric disorders, as well as for cancer.[2] The piperidine moiety is a common feature in many sigma receptor ligands, making the this compound scaffold a compelling starting point for SAR exploration.[3][4]
This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the SAR of this chemical class, supported by experimental data and protocols, to facilitate the rational design of novel and effective sigma receptor modulators.
Deconstructing the Scaffold: A Three-Point SAR Analysis
The biological activity of this compound and its analogs at sigma receptors is critically dependent on the interplay of its three main structural motifs. The following sections dissect the known and inferred SAR for each component.
The Pyrrolidine Ring: A Modulator of Potency and Selectivity
The pyrrolidine ring serves as a key basic amine functionality, a common feature in many sigma receptor ligands.[1] The protonated nitrogen of this ring is believed to form a crucial ionic interaction with an acidic residue, such as glutamate (Glu172), in the binding pocket of the σ1 receptor.[5]
-
Ring Substitution: Substitution on the pyrrolidine ring can significantly impact binding affinity. While specific data for the title compound is limited, general principles from related scaffolds suggest that bulky substituents may introduce steric hindrance, potentially reducing affinity. Conversely, small, lipophilic substituents might enhance binding by interacting with hydrophobic pockets within the receptor.
-
Ring Bioisosteres: Replacing the pyrrolidine with other cyclic amines, such as piperidine or morpholine, can alter both potency and selectivity. Studies on related piperazine-based sigma receptor ligands have shown that replacing a piperazine ring with a piperidine can significantly increase affinity for the σ1 receptor.[3] This suggests that the specific geometry and basicity of the pyrrolidine ring are important determinants of activity.
The Ethyl Linker: Spacing and Flexibility as Critical Determinants
The two-carbon ethyl linker connecting the pyrrolidine and piperidine rings plays a crucial role in positioning these two moieties optimally within the receptor binding site.
-
Linker Length: The length of the alkyl chain is a critical parameter in many classes of sigma receptor ligands. While some studies on benzylpiperidine derivatives have shown no evident influence of the alkyl linker length on σ1 receptor affinity, others have demonstrated that elongation of the linker can improve selectivity for σ1 receptors.[1][6] For instance, in a series of phenoxyalkylpiperidines, increasing the linker length from an oxyethylene to an oxypropylene chain led to a more than 10-fold increase in σ1 receptor affinity in certain derivatives.[7] This highlights the importance of achieving the correct distance between the key pharmacophoric elements.
-
Linker Rigidity: Introducing conformational constraints into the linker, for example, by incorporating it into a ring system, can provide valuable insights into the bioactive conformation. Such modifications can also enhance selectivity by disfavoring binding to other receptors.
The Piperidine Core: The Anchor and Vector for Selectivity
The piperidine ring acts as a central scaffold and its substitution pattern is a major determinant of affinity and selectivity for sigma receptor subtypes.
-
N-Substitution: The nitrogen of the piperidine ring is a key basic center. In many sigma receptor ligands, this nitrogen is substituted with a hydrophobic group, often an aromatic or aralkyl moiety, which is thought to interact with a hydrophobic region of the receptor.[4] The nature and size of this substituent are critical. For example, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamides, substitutions on the phenylacetamide aromatic ring significantly influenced binding at both σ1 and σ2 receptors.[8]
-
C4-Substitution: The 4-position of the piperidine ring, where the pyrrolidin-1-ylethyl group is attached in our core molecule, is a common point of substitution in sigma receptor ligands. The nature of the substituent at this position can greatly influence affinity. For example, the presence of a 4-benzyl substituent on the piperidine ring has been shown to increase affinity for the 5-HT1A receptor in addition to its sigma-1 activity.[9] This indicates that modifications at this position can be used to tune the selectivity profile of the compounds. Steric hindrance around the piperidine nitrogen has been found to be detrimental for σ1 receptor binding.[7]
Quantitative Structure-Activity Relationship (SAR) Summary
To provide a clearer understanding of the impact of structural modifications, the following table summarizes key SAR trends for piperidine-based sigma receptor ligands, which can be extrapolated to the this compound scaffold.
| Structural Modification | Observation | Impact on Sigma Receptor Affinity | Reference |
| Piperidine Core | Replacement of piperazine with piperidine | Generally increases σ1 affinity. | [3] |
| Methyl substitution on the piperidine ring | Can be optimal for σ1 interaction, but increasing steric hindrance (e.g., 2,6-dimethyl) decreases affinity. | [7] | |
| Alkyl Linker | Elongation from two to three carbons | Can increase σ1 affinity and selectivity in certain scaffolds. | [6][7] |
| Aromatic Substituents | Halogen substitution | Generally increases affinity for σ2 receptors. | [8] |
| 4-Hydroxylphenyl moiety | Generally detrimental to affinity for both σ1 and σ2 receptors. | [1] | |
| Basic Amine | Protonated nitrogen | Essential for interaction with acidic residues in the binding pocket. | [1][5] |
Experimental Protocols: A Framework for Self-Validation
The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound analogs, ensuring a robust and reproducible workflow.
General Synthetic Scheme
A general synthesis for analogs of this compound can be achieved through reductive amination.
Caption: General synthetic workflow for the preparation of this compound analogs.
Step-by-Step Synthesis Protocol (Example: N-benzylation):
-
To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add potassium carbonate (2.0 eq). The base is crucial for scavenging the acid formed during the reaction.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Stir the reaction mixture at room temperature for 12-24 hours or until completion.
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the desired N-benzylated analog.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Sigma-1 Receptor (σ1R) Binding Assay
This protocol describes a competitive radioligand binding assay using --INVALID-LINK---pentazocine, a selective σ1 receptor ligand.[10][11][12]
Caption: Workflow for the sigma-1 receptor radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Homogenize guinea pig brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge. Resuspend the pellet and use for the assay. Protein concentration should be determined using a standard method like the Bradford assay.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: --INVALID-LINK---pentazocine (specific activity ~30-60 Ci/mmol) at a final concentration of ~3 nM.
-
Non-specific Binding: Determined in the presence of 10 µM unlabeled haloperidol.
-
Procedure: a. In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound solution (at various concentrations), 50 µL of --INVALID-LINK---pentazocine solution, and 50 µL of membrane homogenate (containing 100-200 µg of protein). b. Incubate at 37°C for 150 minutes. c. Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine. d. Wash the filters three times with ice-cold assay buffer. e. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ values from the competition curves and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Sigma-2 Receptor (σ2R) Binding Assay
This protocol utilizes [³H]-DTG, a non-selective sigma receptor ligand, in the presence of (+)-pentazocine to mask the σ1 receptors.[11]
Caption: Workflow for the sigma-2 receptor radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Homogenize rat livers in ice-cold 50 mM Tris-HCl buffer (pH 8.0) and prepare membrane fractions as described for the σ1R assay.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Radioligand: [³H]-DTG (specific activity ~40-60 Ci/mmol) at a final concentration of ~3 nM.
-
Masking Agent: Add a saturating concentration of (+)-pentazocine (e.g., 1 µM) to all wells to block the binding of [³H]-DTG to σ1 receptors.
-
Non-specific Binding: Determined in the presence of 10 µM unlabeled haloperidol.
-
Procedure: Follow the same procedure as for the σ1R binding assay, incubating at room temperature for 120 minutes.
-
Data Analysis: Calculate Ki values using the Cheng-Prusoff equation as described for the σ1R assay.
Conclusion: From Scaffold to Selective Modulator
The this compound scaffold represents a versatile and promising starting point for the design of novel sigma receptor ligands. A thorough understanding of its structure-activity relationship is the compass that guides the medicinal chemist in navigating the complex terrain of receptor affinity and selectivity. By systematically modifying the pyrrolidine ring, the ethyl linker, and the piperidine core, it is possible to fine-tune the pharmacological profile of these compounds to achieve desired levels of potency and selectivity for either the σ1 or σ2 receptor subtype. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of new analogs, enabling a self-validating system for SAR exploration. As our understanding of the intricate roles of sigma receptors in health and disease continues to grow, the rational design of selective modulators based on scaffolds like this compound will undoubtedly play a pivotal role in the development of the next generation of therapeutics.
References
- 1. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdspdb.unc.edu [pdspdb.unc.edu]
- 3. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Effects of linker elongation in a series of N-(2-benzofuranylmethyl)-N'-(methoxyphenylalkyl)piperazine σ₁ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ricerca.uniba.it [ricerca.uniba.it]
- 8. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel potent sigma 1 ligands: N-[omega-(tetralin-1-yl)alkyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of the binding of [3H](+)-pentazocine to sigma recognition sites in guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
"4-(1-(pyrrolidin-1-yl)ethyl)piperidine computational docking studies"
An In-Depth Technical Guide to Computational Docking of 4-(1-(pyrrolidin-1-yl)ethyl)piperidine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, step-by-step workflow for conducting molecular docking studies on the small molecule this compound. Recognizing the absence of a defined biological target for this specific ligand in public literature, this guide employs a scientifically justified surrogate target, the Peroxisome Proliferator-Activated Receptor delta (PPARδ), based on published activity for structurally related compounds[1]. This document is intended for researchers, computational chemists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for ligand and protein preparation, docking simulation, and results analysis. The methodologies are grounded in established best practices to ensure scientific rigor and reproducibility[2][3].
Introduction to this compound and Molecular Docking
The piperidine and pyrrolidine ring systems are privileged scaffolds in medicinal chemistry, appearing in numerous compounds with diverse biological activities[4][5][6]. The specific compound, this compound (PubChem CID: 24820550), is a small molecule featuring these key heterocyclic moieties[7]. While its direct biological activity is not extensively documented, structurally similar compounds incorporating a 4-(1-pyrrolidinyl)piperidine core have been identified as potent agonists for the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor implicated in metabolic diseases and atherosclerosis[1].
Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to the binding site of another (the receptor, typically a protein)[8][9][10]. This structure-based drug design approach is instrumental in screening virtual libraries, optimizing lead compounds, and elucidating mechanisms of action at a molecular level[11]. The fundamental principle involves two key components: a search algorithm to explore the conformational space of the ligand within the binding site, and a scoring function to estimate the binding free energy of the generated poses[2][12].
Given the therapeutic interest in the 4-(1-pyrrolidinyl)piperidine scaffold for PPARδ modulation, this guide will use human PPARδ as a representative target to demonstrate a complete and scientifically rigorous docking workflow.
Prerequisites: Software and Data
This guide utilizes freely available and widely adopted academic software. Researchers should ensure the following are installed:
-
UCSF ChimeraX: For molecular visualization and initial protein preparation.
-
MGLTools/AutoDock Tools (ADT): For preparing protein (receptor) and ligand files into the required PDBQT format.
-
Open Babel: A versatile chemical toolbox for converting file formats.
-
AutoDock Vina: The molecular docking engine for performing the simulation.
-
Ligand Structure: The 3D structure of this compound can be obtained from the PubChem database (CID: 24820550)[7].
-
Protein Structure: For this guide, we will use the crystal structure of the human PPARδ ligand-binding domain. A suitable entry from the Protein Data Bank (PDB) is 3GZ9 , which shows the receptor complexed with a potent agonist.
The Computational Docking Workflow
The docking process is a systematic procedure involving ligand preparation, receptor preparation, simulation, and analysis.
Detailed Protocol: Ligand Preparation
The goal of ligand preparation is to generate a 3D structure with correct stereochemistry, add charges, and define rotatable bonds for flexible docking[13][14].
-
Obtain Ligand Structure: Download the 3D conformer of this compound in SDF format from PubChem[7].
-
File Format Conversion: Use Open Babel to convert the SDF file to a PDB file. This is a common intermediate format.
-
Prepare PDBQT File using AutoDock Tools (ADT): a. Launch ADT. b. Go to Ligand > Input > Open and select ligand.pdb. c. ADT will automatically add polar hydrogens and compute Gasteiger charges. Acknowledge any prompts. d. Go to Ligand > Torsion Tree > Detect Root. This defines the anchor point for rotation. e. Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt. This file now contains the coordinate information, charge, and atom type definitions required by Vina.
Detailed Protocol: Target Protein Preparation
Protein preparation involves cleaning the PDB file of non-essential molecules, repairing structural defects, adding hydrogens, and assigning charges[3][15][16].
-
Download and Clean the PDB File: a. Download the PDB file for 3GZ9 from the RCSB PDB database. b. Open 3GZ9.pdb in UCSF ChimeraX. c. Remove unwanted molecules. The PDB file contains water molecules, the co-crystallized ligand, and potentially other non-protein chains. These must be removed to prepare the receptor for docking[17]. In ADT, this can be done via Edit > Delete Water and manually deleting the heteroatom (HETATM) records of the original ligand.
-
Prepare PDBQT File using AutoDock Tools (ADT): a. Launch ADT. b. Go to File > Read Molecule and open the cleaned PDB file. c. Go to Edit > Hydrogens > Add. Select Polar only and click OK. Adding hydrogens is crucial for correct hydrogen bonding networks[16]. d. Go to Edit > Charges > Add Kollman Charges. These are standard charges used for proteins in the AutoDock suite. e. Go to Grid > Macromolecule > Choose. Select the protein to save it as the receptor. f. Save the prepared protein as receptor.pdbqt.
Workflow Visualization: Docking Process
The following diagram illustrates the complete workflow from data acquisition to final analysis.
Caption: A flowchart of the molecular docking workflow.
Detailed Protocol: Docking Simulation
-
Define the Binding Site (Grid Box): The search space for docking must be defined. A common strategy is to center the grid box on the position of a known co-crystallized ligand[3]. a. In ADT, with receptor.pdbqt loaded, go to Grid > Grid Box.... b. A box will appear. You can adjust its center and dimensions. Center the box on the active site of PPARδ. For PDB ID 3GZ9, this can be determined from the coordinates of the original ligand. A box size of 25 x 25 x 25 Å is typically sufficient to cover the active site. c. Note the coordinates for the center of the box and its dimensions.
-
Create a Configuration File: Create a text file named conf.txt with the following content, replacing the center coordinates with those from the previous step:
-
Execute AutoDock Vina: Run the docking simulation from the command line.
This process can take several minutes to hours depending on the complexity of the ligand and the size of the search space.
Analysis and Interpretation of Docking Results
Proper analysis is critical to extracting meaningful insights from a docking simulation[18][19][20].
Quantitative Analysis: Binding Affinity
The primary quantitative output is the binding affinity, reported in kcal/mol in the log.txt file. This value is an estimate of the binding free energy (ΔG)[18]. More negative values indicate stronger, more favorable binding. AutoDock Vina will provide a ranked list of binding poses, with the first pose being the one with the best (most negative) score.
Qualitative Analysis: Visualization and Interactions
-
Load Results into a Visualizer: Open UCSF ChimeraX or PyMOL.
-
Load the Receptor: Open the prepared receptor.pdbqt file.
-
Load the Docked Poses: Open the all_poses.pdbqt file. This file contains multiple binding modes (poses) of the ligand.
-
Visual Inspection: Examine the top-ranked pose within the binding pocket. Assess how well the ligand's shape complements the active site.
-
Identify Key Interactions: Use the software's analysis tools to find and visualize interactions between the ligand and protein residues. Key interactions to look for include:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Key drivers of binding in nonpolar pockets.
-
Ionic Interactions: Strong interactions between charged groups. A thorough understanding of the protein's active site is essential for interpreting whether these interactions are meaningful[18].
-
Data Presentation
Clear presentation of data is crucial for reporting and comparison.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| PubChem CID | 24820550 | --INVALID-LINK--[7] |
| Molecular Formula | C11H22N2 | --INVALID-LINK--[7] |
| Molecular Weight | 182.31 g/mol | --INVALID-LINK--[7] |
| XLogP3 | 1.5 | --INVALID-LINK--[7] |
| H-Bond Donor Count | 1 | --INVALID-LINK--[7] |
| H-Bond Acceptor Count | 2 | --INVALID-LINK--[7] |
Table 2: Hypothetical Docking Results against PPARδ (PDB: 3GZ9)
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (Example) |
|---|---|---|---|
| 1 | -8.5 | 0.00 | HIS-323, ILE-341, HIS-449 (H-Bonds); LEU-330, MET-364 (Hydrophobic) |
| 2 | -8.2 | 1.21 | HIS-323, ARG-284 (H-Bonds); PHE-288, CYS-285 (Hydrophobic) |
| 3 | -7.9 | 1.87 | HIS-449 (H-Bond); ILE-341, LEU-456 (Hydrophobic) |
Note: The results in Table 2 are illustrative examples of how to present docking data. Actual results will vary.
Conclusion and Future Directions
This guide has outlined a comprehensive and reproducible workflow for performing a molecular docking study of this compound against the PPARδ receptor. By following these detailed protocols, researchers can generate plausible binding poses and estimate binding affinities, providing valuable insights for hypothesis-driven drug discovery.
The results from molecular docking are predictive and should be considered a starting point. Further computational validation, such as molecular dynamics (MD) simulations, can assess the stability of the predicted binding pose over time. Ultimately, computational predictions must be validated through experimental testing, such as in vitro binding assays and functional assays, to confirm the biological activity.
References
- 1. Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C11H22N2 | CID 24820550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 9. ijsrtjournal.com [ijsrtjournal.com]
- 10. annualreviews.org [annualreviews.org]
- 11. A Review On Molecular Docking And Its Application [journalijar.com]
- 12. ijirem.org [ijirem.org]
- 13. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 14. m.youtube.com [m.youtube.com]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 20. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
An In-depth Technical Guide to the Pharmacological Profile of the 4-(1-Pyrrolidinyl)piperidine Scaffold: A Case Study on 4-(1-(pyrrolidin-1-yl)ethyl)piperidine
Introduction: Unveiling the Potential of the 4-(1-Pyrrolidinyl)piperidine Scaffold
In the landscape of medicinal chemistry, the pyrrolidine and piperidine ring systems are privileged scaffolds, forming the core of numerous biologically active compounds.[1][2] Their prevalence stems from their ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to present functional groups in a defined three-dimensional space, facilitating precise interactions with biological targets.[1] This guide delves into the pharmacological profile of the conjoined 4-(1-pyrrolidinyl)piperidine scaffold, a structural motif with emerging therapeutic potential. While direct pharmacological data on the specific entity, 4-(1-(pyrrolidin-1-yl)ethyl)piperidine, is sparse in the current literature, a comprehensive analysis of its closely related analogues provides a strong foundation for predicting its biological activities and guiding future research.
This document will explore the known analgesic and anti-inflammatory properties of derivatives of 4-(1-pyrrolidinyl)piperidine, detailing their synthesis, mechanism of action, and the experimental protocols used for their evaluation. Through this exploration, we will construct a hypothetical pharmacological profile for this compound and propose a strategic approach for its investigation.
Chemical and Physical Properties of the Core Scaffold
The foundational molecule, 4-(1-pyrrolidinyl)piperidine, is a solid at room temperature with a melting point of 53-56 °C.[3] Its chemical structure, characterized by the fusion of a pyrrolidine and a piperidine ring, creates a tertiary amine-containing bicyclic system. The specific compound of interest in this guide, this compound, is an analogue with an ethyl group at the 1-position of the pyrrolidinyl moiety attached to the piperidine ring.
| Property | Value | Source |
| Molecular Formula | C11H22N2 | PubChem[4] |
| Molecular Weight | 182.31 g/mol | PubChem[4] |
| IUPAC Name | 4-(1-pyrrolidin-1-ylethyl)piperidine | PubChem[4] |
| CAS Number | 933682-80-5 | PubChem[4] |
| SMILES | CC(C1CCNCC1)N2CCCC2 | PubChem[4] |
Pharmacological Landscape of 4-(1-Pyrrolidinyl)piperidine Derivatives
Research into derivatives of the 4-(1-pyrrolidinyl)piperidine scaffold has revealed significant potential in two primary therapeutic areas: analgesia and anti-inflammatory action.
Analgesic Properties of Phenacyl Derivatives
A notable class of derivatives includes those with a phenacyl moiety attached to the piperidine nitrogen. These compounds have been synthesized and evaluated for their analgesic potential using the tail-flick method, a standard in vivo assay for assessing pain response.[5]
One study highlighted that while the parent compound, 4-(1-pyrrolidinyl)piperidine, was devoid of analgesic activity, its N-phenacyl derivatives exhibited significant to highly significant pain inhibition.[5][6] For instance, the introduction of various substituents on the phenyl ring of the phenacyl group modulated the onset, duration, and intensity of the analgesic effect.[5][6] This suggests that the N-substituent on the piperidine ring is a critical determinant of pharmacological activity.
The analgesic effects of these derivatives were compared to the standard opioid analgesic, pethidine, indicating a potential mechanism of action involving opioid receptors or other pathways implicated in nociception.[5][6] However, at higher doses (75 mg/kg), these compounds exhibited toxicity, underscoring the importance of a thorough dose-response characterization.[5]
Anti-Inflammatory Potential via PPARδ Agonism
In a different line of investigation, derivatives of 4-(1-pyrrolidinyl)piperidine have been identified as potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonists.[7] PPARδ is a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation, making it a promising target for the treatment of metabolic diseases such as atherosclerosis.[7]
The introduction of a pyrrolidine group at the 4-position of the central piperidine ring in a series of benzothiazole derivatives was found to enhance PPARδ activity and subtype selectivity.[7] One such compound demonstrated a strong PPARδ agonist activity with an EC50 of 3.6 nM and exhibited excellent absorption, distribution, metabolism, and excretion (ADME) properties.[7] In vivo studies in a mouse model of atherosclerosis showed that this compound significantly suppressed disease progression and reduced serum levels of the pro-inflammatory chemokine MCP-1.[7]
Hypothesized Pharmacological Profile of this compound
Based on the structure-activity relationships observed in its analogues, we can hypothesize a potential pharmacological profile for this compound. The presence of the core 4-(1-pyrrolidinyl)piperidine scaffold suggests that this compound could serve as a valuable starting point for the development of novel therapeutics. The ethyl group at the 1-position is a relatively small, lipophilic substituent that may influence the compound's binding affinity and selectivity for various targets.
Given the analgesic properties of N-substituted derivatives, it is plausible that this compound itself may possess some degree of analgesic activity, or more likely, could be a precursor for more potent analgesics through further modification of the piperidine nitrogen.
Furthermore, the demonstrated role of the 4-(1-pyrrolidinyl)piperidine moiety in potent PPARδ agonists suggests that this compound could be investigated for its potential to modulate this receptor.
Experimental Protocols for Pharmacological Evaluation
To investigate the hypothesized pharmacological profile of this compound, a systematic experimental approach is required. The following protocols are based on the successful evaluation of its analogues.
Synthesis of this compound and its Derivatives
The synthesis of 4-(1-pyrrolidinyl)piperidine derivatives typically involves the reaction of 4-(1-pyrrolidinyl)piperidine with an appropriate electrophile, such as a substituted phenacyl bromide, in a suitable solvent.[6]
Step-by-Step Synthesis Protocol:
-
Dissolution: Dissolve 4-(1-pyrrolidinyl)piperidine in a suitable aprotic solvent such as acetone or acetonitrile.
-
Addition of Electrophile: To the solution, add an equimolar amount of the desired electrophile (e.g., 2-bromo-1-phenylethan-1-one for phenacyl derivatives).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification using column chromatography or recrystallization.
-
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Caption: General workflow for the synthesis of 4-(1-pyrrolidinyl)piperidine derivatives.
In Vivo Analgesic Activity Assessment: Tail-Flick Test
The tail-flick test is a standard method for evaluating the analgesic effects of compounds in rodents.[5]
Step-by-Step Protocol:
-
Acclimatization: Acclimate the animals (e.g., mice or rats) to the testing environment and handling for several days before the experiment.
-
Baseline Measurement: Measure the baseline tail-flick latency by applying a radiant heat source to the animal's tail and recording the time it takes for the animal to flick its tail away. A cut-off time is set to prevent tissue damage.
-
Compound Administration: Administer the test compound (this compound) or a vehicle control intraperitoneally (i.p.) or orally (p.o.) at a predetermined dose. A positive control, such as pethidine, should also be included.[5]
-
Post-Dose Measurement: Measure the tail-flick latency at various time points after compound administration (e.g., 30, 60, 90, 120, and 150 minutes).[6]
-
Data Analysis: Calculate the percentage of the maximum possible effect (% MPE) or the increase in tail-flick latency compared to the baseline. Statistical analysis is performed to determine the significance of the analgesic effect.
Caption: Workflow for the in vivo tail-flick analgesic assay.
In Vitro PPARδ Agonist Activity Assay
To assess the potential of this compound as a PPARδ agonist, a cell-based reporter gene assay can be employed.
Step-by-Step Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T or CHO) that has been transiently or stably transfected with two plasmids: one expressing the full-length human PPARδ and another containing a luciferase reporter gene under the control of a PPAR response element (PPRE).
-
Compound Treatment: Seed the cells in a multi-well plate and treat them with various concentrations of the test compound. A known PPARδ agonist (e.g., GW501516) should be used as a positive control, and a vehicle control (e.g., DMSO) should also be included.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., total protein concentration). Plot the dose-response curve and calculate the EC50 value, which represents the concentration of the compound that elicits 50% of the maximal response.
Caption: Workflow for an in vitro PPARδ reporter gene assay.
Conclusion and Future Directions
The 4-(1-pyrrolidinyl)piperidine scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in pain management and the treatment of inflammatory and metabolic diseases. While the specific pharmacological profile of this compound remains to be elucidated, the well-documented activities of its close analogues provide a strong rationale for its investigation.
Future research should focus on the synthesis and systematic evaluation of this compound and a library of its derivatives. In addition to the assays described in this guide, further studies could explore the binding affinity of these compounds for a panel of receptors, including opioid and sigma receptors, to better understand their mechanism of action. A comprehensive assessment of their ADME and toxicity profiles will also be crucial for their development as potential drug candidates. The insights gained from such studies will undoubtedly contribute to a deeper understanding of the pharmacological potential of this versatile chemical scaffold.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. 4-吡咯烷-1-基哌啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C11H22N2 | CID 24820550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Identification of Novel Bioactive Piperidine Alkaloids
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products.[1] This guide provides a comprehensive, in-depth technical overview of the modern workflow for the identification of novel, bioactive piperidine alkaloids. Moving beyond a simple recitation of methods, this document elucidates the causal reasoning behind experimental choices, emphasizing the integration of classical phytochemical techniques with cutting-edge analytical and computational strategies. We will traverse the entire discovery pipeline, from initial sourcing and extraction to sophisticated structure elucidation and bioactivity screening. This guide is intended to serve as a practical and scientifically rigorous resource for professionals dedicated to natural product drug discovery.
Introduction: The Enduring Significance of Piperidine Alkaloids
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of alkaloid chemistry and pharmacology.[1] Piperidine and its derivatives are found in a wide array of natural products and are key components in many synthetic pharmaceuticals.[2] Their prevalence stems from their ability to confer advantageous physicochemical properties, such as modulating lipophilicity and facilitating transport across biological membranes, which enhances their "druggability".[3]
Historically, piperidine alkaloids were first prominently identified from the genus Piper, from which they derive their name.[4][5] However, they are biosynthetically diverse and found across numerous plant families, including Pinaceae and Fabaceae, as well as in insects and marine organisms.[6][7] The pharmacological spectrum of piperidine derivatives is remarkably broad, encompassing anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic properties, among others.[8][9][10] This vast therapeutic potential continues to drive the search for novel piperidine-containing natural products.
This guide will navigate the intricate process of discovering these valuable compounds, emphasizing a self-validating system of protocols designed to ensure scientific integrity and reproducibility.
The Modern Discovery Workflow: An Integrated Approach
The contemporary strategy for identifying novel bioactive piperidine alkaloids is a multi-stage, iterative process. It begins with the careful selection and preparation of source material and culminates in the detailed characterization of a pure, bioactive compound. The workflow can be visualized as a funnel, progressively refining a complex natural extract to isolate a single, novel molecule of interest.
Caption: A generalized workflow for the discovery of bioactive piperidine alkaloids.
Source Selection and Sample Preparation
The probability of discovering novel alkaloids is significantly influenced by the choice of source material. Ethnobotanical knowledge, while traditional, remains a powerful tool for identifying plants with potential medicinal properties.[11] Plants from genera known to produce piperidine alkaloids, such as Piper, Pinus, and Cassia, are logical starting points.[6][7] Beyond terrestrial plants, microbial sources, including endophytic fungi and actinomycetes, represent a vast and relatively untapped reservoir of novel chemistry.[12]
Protocol 1: Sample Collection and Preparation
-
Collection: Collect plant material (e.g., leaves, stems, roots) and create a voucher specimen for taxonomic identification. For microbial sources, isolate strains from unique environmental niches.
-
Drying: Air-dry plant material in a well-ventilated area away from direct sunlight to prevent degradation of thermolabile compounds. Alternatively, freeze-drying (lyophilization) can be used.
-
Grinding: Grind the dried material to a fine powder to increase the surface area for efficient extraction.
-
Storage: Store the powdered material in airtight containers in a cool, dark, and dry place.
Causality: Proper preparation is critical. Grinding increases the efficiency of solvent penetration, maximizing the yield of extracted alkaloids. Drying prevents microbial contamination and enzymatic degradation of the target compounds.
Extraction Methodologies: From Raw Material to Crude Extract
The selection of an extraction method depends on the polarity and stability of the target piperidine alkaloids.[13] Traditional methods like maceration and Soxhlet extraction are still employed, but modern techniques offer improved efficiency and reduced solvent consumption.[14]
| Extraction Technique | Principle | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent at room temperature. | Simple, requires minimal equipment. | Time-consuming, may have lower extraction efficiency. |
| Soxhlet Extraction | Continuous extraction with a hot solvent. | More efficient than maceration. | Can degrade thermolabile compounds. |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls. | Fast, efficient, uses less solvent.[13] | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample. | Very fast, highly efficient.[13] | Potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the solvent. | "Green" technique, solvent is easily removed. | High initial equipment cost. |
Protocol 2: General Acid-Base Extraction for Alkaloids
This classical method leverages the basicity of the nitrogen atom in the piperidine ring to selectively separate alkaloids from other metabolites.
-
Defatting: Macerate the powdered plant material in a non-polar solvent (e.g., hexane) to remove lipids and chlorophyll. Discard the solvent.
-
Acidic Extraction: Extract the defatted material with an acidic aqueous solution (e.g., 0.1 N HCl). The alkaloids will form salts and dissolve in the aqueous layer.
-
Filtration: Filter the mixture to remove solid plant debris.
-
Basification: Add a base (e.g., ammonium hydroxide) to the aqueous extract to adjust the pH to 8-9. This deprotonates the alkaloid salts, converting them back to their free base form.[15]
-
Liquid-Liquid Partitioning: Partition the basified aqueous layer with an immiscible organic solvent (e.g., dichloromethane or chloroform). The free base alkaloids will move into the organic layer.[15]
-
Concentration: Collect the organic layer and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude alkaloid extract.
Trustworthiness: This acid-base partitioning method is a self-validating system for the selective enrichment of alkaloids. The pH-dependent solubility of these compounds provides a robust chemical basis for their separation from neutral and acidic metabolites, ensuring the resulting crude extract is significantly enriched in the target compound class.
Bioactivity Screening: Identifying the "Hits"
The crude extract is a complex mixture. Bioactivity-guided fractionation is a powerful strategy where screening assays are used to identify which fractions of the extract contain compounds with the desired biological effect.[16]
Common Bioactivity Screens for Piperidine Alkaloids:
-
Antimicrobial Assays: Broth microdilution or disk diffusion methods to determine the Minimum Inhibitory Concentration (MIC) against pathogenic bacteria and fungi.[17]
-
Cytotoxicity/Anticancer Screening: Cell viability assays (e.g., MTT, resazurin) using various cancer and non-cancerous cell lines to assess cytotoxic effects.[16]
-
Enzyme Inhibition Assays: Screening for the inhibition of specific enzymes relevant to disease, such as acetylcholinesterase (relevant for Alzheimer's disease) or α-glucosidase (relevant for diabetes).[18][19]
-
Anti-inflammatory Assays: Measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).[20]
Protocol 3: High-Throughput Screening (HTS) of Extracts
-
Plate Preparation: Dissolve the crude extract in a suitable solvent (e.g., DMSO) and prepare a serial dilution series in 96-well or 384-well microplates.
-
Assay Execution: Add the necessary cells, enzymes, or reagents for the specific bioassay to each well. Include positive and negative controls.
-
Incubation: Incubate the plates under controlled conditions for a specified period.
-
Data Acquisition: Measure the assay endpoint using a plate reader (e.g., absorbance, fluorescence, luminescence).
-
Hit Identification: Identify extracts or fractions that show significant activity compared to controls.
Expertise: It is crucial to perform counter-screens to eliminate false positives. For instance, compounds that are inherently fluorescent can interfere with fluorescence-based assays. Running the assay in the absence of the biological target can identify such artifacts.
Dereplication and Metabolomic Profiling: Avoiding Rediscovery
One of the most significant challenges in natural product discovery is the re-isolation of known compounds.[12] Dereplication is the process of rapidly identifying known metabolites in an active extract at an early stage, allowing researchers to focus their efforts on novel structures.[21]
Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the cornerstone of modern dereplication.[22]
Caption: A typical workflow for LC-MS-based dereplication and metabolomic profiling.
Key Dereplication Strategies:
-
Database Searching: The exact mass and isotopic pattern of a compound detected by HRMS can be used to predict its elemental formula. This formula, along with the parent mass, is then searched against comprehensive natural product databases (e.g., Dictionary of Natural Products, Reaxys, AntiBase).[23]
-
Molecular Networking: This powerful computational approach organizes MS/MS fragmentation data based on similarity.[12] Structurally related molecules tend to have similar fragmentation patterns. In a molecular network, known compounds can be identified through matches to spectral libraries (e.g., GNPS), and novel analogues will often cluster around them, appearing as unidentified nodes.[24] This allows for the putative identification of new derivatives of known scaffolds.
Authoritative Grounding: The use of public databases and platforms like the Global Natural Products Social Molecular Networking (GNPS) platform is essential for effective dereplication, leveraging community-curated spectral libraries to rapidly identify known compounds.[24]
Isolation and Purification: From "Hit" to Pure Compound
Once a fraction containing a potentially novel and active compound is identified, the next step is to isolate it in pure form. This almost always requires multiple, orthogonal chromatographic steps.
Protocol 4: Chromatographic Isolation of a Target Alkaloid
-
Initial Fractionation (Low Pressure): Subject the active crude extract to column chromatography using a stationary phase like silica gel. Elute with a solvent gradient of increasing polarity (e.g., hexane -> ethyl acetate -> methanol). Collect fractions and screen them for bioactivity.
-
Intermediate Purification (Medium Pressure): Pool the active fractions and subject them to further separation, perhaps using a different stationary phase (e.g., reversed-phase C18 silica).
-
Final Purification (High Pressure): The final step typically involves High-Performance Liquid Chromatography (HPLC), often using a semi-preparative column.[19] This high-resolution technique is essential for obtaining a compound with >95% purity, which is required for unambiguous structure elucidation and bioactivity testing.
Causality: The use of orthogonal separation techniques (e.g., normal-phase followed by reversed-phase chromatography) is critical. Each technique separates compounds based on different physicochemical properties (polarity vs. hydrophobicity), maximizing the chances of resolving complex mixtures.
Structure Elucidation: Unveiling the Molecular Architecture
Determining the precise chemical structure of a novel compound is a pinnacle of natural product chemistry. This is primarily achieved through a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[13]
-
Mass Spectrometry (MS): High-resolution MS provides the accurate mass, which is used to determine the elemental formula.[18] Tandem MS (MS/MS) experiments, where the molecule is fragmented, provide crucial information about its substructures.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the complete 3D structure of an organic molecule.[25] A suite of 1D and 2D NMR experiments is required.
| NMR Experiment | Information Provided |
| ¹H NMR | Provides information about the number, type, and connectivity of hydrogen atoms. |
| ¹³C NMR | Shows the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃). |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton directly to the carbon it is attached to.[26] |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are 2-3 bonds away, crucial for connecting molecular fragments.[26] |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals correlations between protons that are close in space, which is essential for determining stereochemistry.[25] |
Protocol 5: Standard NMR Experiment Suite for a Novel Piperidine Alkaloid
-
Sample Preparation: Dissolve 1-5 mg of the pure, isolated compound in a deuterated solvent (e.g., CDCl₃, MeOD) in a 5 mm NMR tube.
-
Acquire 1D Spectra: Run ¹H and ¹³C {¹H} experiments.
-
Acquire 2D Spectra: Run gCOSY, gHSQC, and gHMBC experiments. These three experiments are often sufficient to piece together the planar structure.
-
Determine Stereochemistry: If the molecule has stereocenters, run a NOESY or ROESY experiment to establish the relative configuration.
-
Data Analysis: Integrate all spectral data to propose a final structure. Computational tools can be used to predict NMR spectra for proposed structures to compare with experimental data.[26]
Trustworthiness: The combination of these orthogonal NMR techniques provides a self-validating system for structure elucidation. For example, a C-H bond will be confirmed by a correlation in the HSQC spectrum, and its position relative to other parts of the molecule will be validated by multiple long-range correlations in the HMBC spectrum.
Bioactivity Validation and Mechanism of Action Studies
Once the structure of the novel piperidine alkaloid is confirmed, it is essential to re-test the pure compound in the original bioassay to confirm that it is responsible for the observed activity. This is followed by more in-depth studies to determine its potency (e.g., IC₅₀ or EC₅₀ values) and to begin investigating its mechanism of action.[10]
The Role of Computational Chemistry
Computational tools are becoming increasingly indispensable in natural product discovery.[27][28]
-
Structure Prediction: For natural products from sequenced organisms, bioinformatics tools like antiSMASH can identify the biosynthetic gene clusters (BGCs) responsible for their production.[29] In some cases, the structure of the final product can be predicted directly from the gene sequence.[27]
-
Computer-Assisted Structure Elucidation (CASE): Software can use NMR data to generate a list of possible structures consistent with the experimental results.
-
Molecular Docking: Once a structure is known, computational docking can predict how it might bind to a specific protein target, providing hypotheses about its mechanism of action that can be tested experimentally.[30]
Conclusion and Future Perspectives
The identification of novel bioactive piperidine alkaloids is a dynamic field that benefits from the integration of traditional phytochemical wisdom with modern analytical and computational technologies. The workflow described in this guide emphasizes a logical, evidence-based progression from source to pure compound, with built-in validation at each critical stage. The future of this field lies in the continued development of more sensitive analytical instruments, more comprehensive spectral and genomic databases, and smarter algorithms for data mining and structure prediction. By embracing these innovations, researchers can accelerate the discovery of the next generation of piperidine-based therapeutics.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijnrd.org [ijnrd.org]
- 9. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 13. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 18. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quick Identification of Piperidine Alkaloid from Roots of Grewia nervosa and Their Glucosidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Four new piperidine amide alkaloids from Piper longum fruits and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Metabolomics and Dereplication Strategies in Natural Products | Springer Nature Experiments [experiments.springernature.com]
- 22. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 24. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Computational approaches to natural product discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. wur.nl [wur.nl]
- 29. researchgate.net [researchgate.net]
- 30. Frontiers | Informatics and Computational Methods in Natural Product Drug Discovery: A Review and Perspectives [frontiersin.org]
Methodological & Application
"analytical methods for the quantification of 4-(1-(pyrrolidin-1-yl)ethyl)piperidine"
An Application Note and Protocol for the Analytical Quantification of 4-(1-(pyrrolidin-1-yl)ethyl)piperidine
Introduction: The Analytical Imperative for this compound
This compound is a heterocyclic amine containing both piperidine and pyrrolidine moieties. Such structures are common scaffolds in medicinal chemistry, often appearing as key intermediates or impurities in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The precise and accurate quantification of this compound is therefore critical for ensuring the quality, safety, and efficacy of pharmaceutical products.[3][4] Its presence, whether as a residual reactant, synthetic intermediate, or degradation product, must be strictly controlled and monitored.
This guide, developed from the perspective of a Senior Application Scientist, provides detailed protocols for the quantification of this compound using modern analytical techniques. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in authoritative standards.[5][6]
The primary analytical challenges posed by this molecule are its high polarity and lack of a significant ultraviolet (UV) chromophore, making direct detection by conventional HPLC-UV difficult. Furthermore, its basic nature, conferred by two tertiary amine groups, requires careful consideration of pH and column chemistry to achieve good chromatographic peak shape. The methods detailed herein are designed to address these specific challenges.
Method 1: High-Sensitivity Quantification by LC-MS/MS
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying trace levels of compounds in complex matrices.[7][8] Its unparalleled sensitivity and selectivity make it the preferred method for impurity analysis, particularly for potential genotoxic impurities where detection limits in the parts-per-million (ppm) range are often required.[9][10] This protocol employs a robust protein precipitation sample preparation method and a stable isotope-labeled internal standard to ensure accuracy and precision.[11]
Causality of Experimental Design
-
Sample Preparation: Protein precipitation is a rapid and effective technique for removing the bulk of matrix interferences (proteins) from biological samples like plasma.[11] Acetonitrile is used as the precipitation solvent because it efficiently denatures proteins while being a suitable solvent for the analyte and compatible with the reversed-phase mobile phase.
-
Internal Standard (IS): A stable isotope-labeled (e.g., deuterated) version of the analyte is the ideal internal standard. It co-elutes with the analyte and experiences identical ionization efficiency and matrix effects, providing the most accurate correction for variations during sample processing and analysis.[11]
-
Chromatography: A C18 column is a versatile and robust choice for reversed-phase chromatography. The use of formic acid in the mobile phase serves two purposes: it provides a source of protons to facilitate positive ionization in the mass spectrometer and maintains an acidic pH to ensure the amine groups of the analyte are consistently protonated, leading to sharp, symmetrical peaks.[9][12]
-
Mass Spectrometry: Electrospray Ionization (ESI) in positive mode is selected due to the basic nature of the analyte's nitrogen atoms, which readily accept a proton to form a positive ion ([M+H]⁺).[1] Multiple Reaction Monitoring (MRM) is used for quantification, where the specific precursor ion ([M+H]⁺) is isolated and fragmented, and a specific product ion is monitored. This two-stage mass filtering provides exceptional selectivity, minimizing interference from co-eluting matrix components.
Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS workflow for quantification.
Detailed Protocol: LC-MS/MS
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a 1 mg/mL stock solution of this compound and its deuterated internal standard (IS) in methanol.
-
Perform serial dilutions to create working standard solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Prepare separate QC samples at low, medium, and high concentrations.
-
-
Sample Preparation:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, standard, or QC.
-
Add 10 µL of the IS working solution (e.g., 100 ng/mL) to all tubes except blanks.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to a clean tube or HPLC vial insert.
-
Add 400 µL of Mobile Phase A (0.1% formic acid in water) and vortex to mix.
-
-
Instrumental Analysis:
-
Inject 5-10 µL of the prepared sample onto the LC-MS/MS system.
-
Analyze the data using appropriate software to construct a calibration curve (peak area ratio of analyte/IS vs. concentration) and quantify the analyte in unknown samples.
-
Data Presentation: LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and high efficiency for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Ensures consistent protonation of the analyte for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for gradient elution. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 5 min | A generic gradient to elute the analyte; must be optimized. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Ionization Mode | ESI, Positive | Basic nitrogens are readily protonated.[1] |
| Analyte MRM | Propose: m/z 197.2 -> 98.1 | Precursor: [M+H]⁺. Product: α-cleavage yielding the pyrrolidinium fragment. |
| IS MRM | Propose: m/z 201.2 -> 102.1 | For a d4-labeled IS on the ethyl-piperidine portion. |
| Collision Energy | 15-25 eV (Optimize) | Energy required to produce the desired product ion. |
Note: Proposed MRM transitions are theoretical and must be empirically determined and optimized on the specific mass spectrometer.
Method 2: RP-HPLC with Pre-Column Derivatization and UV Detection
For laboratories without access to mass spectrometry, a robust alternative is High-Performance Liquid Chromatography with UV detection (HPLC-UV). Since this compound lacks a native chromophore, a pre-column derivatization step is necessary to attach a UV-active molecule. 4-toluenesulfonyl chloride (tosyl chloride) is an effective agent for this purpose, reacting with the secondary amine of the piperidine ring (if present) or potentially other reactive sites under specific conditions.[13][14] Correction: As the target molecule contains only tertiary amines, it will not react with tosyl chloride. A different strategy is needed. A more suitable approach for tertiary amines involves ion-pairing chromatography.
Revised Method 2: RP-HPLC with Ion-Pairing and Charged Aerosol Detection (CAD)
Given that the analyte contains only tertiary amines and lacks a UV chromophore, a more appropriate alternative to derivatization is the use of a universal detector like a Charged Aerosol Detector (CAD). CAD provides a near-uniform response for non-volatile analytes, irrespective of their optical properties. To achieve sufficient retention on a reversed-phase column, an ion-pairing agent is employed.[15]
Causality of Experimental Design
-
Ion-Pairing Agent: Heptafluorobutyric acid (HFBA) is a strong ion-pairing agent.[15] In an acidic mobile phase, the analyte's tertiary amines will be protonated (positively charged). The anionic HFBA pairs with the protonated analyte, forming a neutral, more hydrophobic complex that can be retained and separated on a C18 column.
-
Charged Aerosol Detection (CAD): This detection method involves nebulizing the column eluent, charging the resulting aerosol particles, and measuring the electrical charge. It is ideal for compounds like the target analyte that have no UV absorbance, providing a sensitive and universal means of quantification.[15]
-
Chromatography: An isocratic mobile phase is often sufficient for ion-pairing applications, simplifying the method. A C18 column provides the necessary hydrophobic stationary phase for the ion-pair complex to interact with.
Experimental Workflow: HPLC-CAD
Caption: HPLC-CAD workflow for quantification.
Detailed Protocol: HPLC-CAD
-
Preparation of Standards:
-
Accurately weigh and dissolve the reference standard in the mobile phase to create a 1 mg/mL stock solution.
-
Perform serial dilutions in the mobile phase to prepare a set of calibration standards (e.g., 10 µg/mL to 500 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample (e.g., API or formulation) and dissolve it in a known volume of mobile phase to achieve a concentration within the calibration range.
-
For biological matrices, a solid-phase extraction (SPE) would be required prior to dissolution in the mobile phase.[7][16]
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Instrumental Analysis:
-
Inject 10-20 µL of the prepared sample onto the HPLC-CAD system.
-
Construct a calibration curve by plotting the peak area against concentration. A linear or quadratic fit may be necessary depending on the detector response.
-
Quantify the analyte in the test samples using the calibration curve.
-
Data Presentation: HPLC-CAD Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | Atlantis C18, 4.6 x 150 mm, 3.5 µm | A robust column suitable for ion-pairing applications.[15] |
| Mobile Phase | 0.1% HFBA in Water:Acetonitrile (90:10 v/v) | Isocratic mobile phase with ion-pairing agent for retention.[15] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times and good peak shape.[15] |
| Detector | Charged Aerosol Detector (CAD) | Universal detection for non-chromophoric analytes. |
| CAD Gas | Nitrogen, 35 psi | Operating gas for the detector.[15] |
Method Validation: Ensuring Trustworthiness and Compliance
Regardless of the chosen analytical technique, the method must be validated to ensure it is fit for its intended purpose.[3][4] Validation provides documented evidence that the procedure reliably produces data of acceptable quality.[6] Key validation parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R2).[5][17]
Key Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte, free of interference from matrix components, impurities, or degradation products.[5][17] | Peak purity analysis; resolution >2 from nearest eluting peak. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte.[6] | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[4] | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of test results to the true value, assessed by recovery studies on spiked samples.[5] | Recovery typically within 98.0% - 102.0%. |
| Precision | The degree of scatter between a series of measurements, expressed as RSD%. Assessed at repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.[5][6] | RSD ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6] | Signal-to-Noise ratio of 10:1; acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate). | System suitability parameters remain within defined limits. |
Conclusion
The quantification of this compound requires carefully selected analytical strategies to overcome its inherent physicochemical properties. For ultimate sensitivity and selectivity, especially at trace levels in complex matrices, the described LC-MS/MS method is superior. For routine quality control where mass spectrometry is unavailable, the HPLC-CAD method with an ion-pairing agent provides a robust and reliable alternative. Both methods, when properly validated according to ICH guidelines, will deliver accurate and trustworthy data, ensuring product quality and regulatory compliance in the pharmaceutical industry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. particle.dk [particle.dk]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. wjarr.com [wjarr.com]
- 7. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an LC-MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. fda.gov [fda.gov]
Application Notes and Protocols for High-Throughput Screening of 4-(1-(pyrrolidin-1-yl)ethyl)piperidine
Abstract
This document provides a comprehensive guide for the incorporation of 4-(1-(pyrrolidin-1-yl)ethyl)piperidine into high-throughput screening (HTS) campaigns. The piperidine and pyrrolidine moieties are recognized as "privileged scaffolds" in medicinal chemistry, frequently appearing in clinically approved drugs targeting the central nervous system and other disease areas.[1][2][3] This application note outlines a strategic approach to screening this compound, hypothesizing its potential activity as a modulator of G-protein coupled receptors (GPCRs), a target class where such scaffolds are prevalent.[4][5][6] We provide detailed, step-by-step protocols for assay development, a full HTS workflow, and a robust hit validation cascade, designed to identify and confirm the bioactivity of this compound and its analogs.
Introduction: The Rationale for Screening this compound
The compound this compound features a combination of two key structural motifs: a piperidine ring and a pyrrolidine ring. Both are saturated nitrogen-containing heterocycles that are considered privileged scaffolds in drug discovery due to their common presence in a vast number of biologically active molecules.[1][2] These scaffolds offer a three-dimensional framework and a basic nitrogen atom, which can be critical for molecular recognition at a biological target and for optimizing physicochemical properties such as solubility.[1]
Given the prevalence of these scaffolds in drugs targeting GPCRs and ion channels, a screening campaign for this compound is a rational starting point for identifying novel chemical probes or therapeutic leads.[3][4][7] This guide will use the hypothetical context of screening for modulators of a Gαq-coupled GPCR to illustrate the complete HTS workflow.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂ | PubChem |
| Molecular Weight | 182.31 g/mol | PubChem |
| XLogP3 | 1.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
Assay Development and Optimization
The primary goal of this phase is to develop a robust, reproducible, and miniaturized assay suitable for screening hundreds of thousands of compounds. For a Gαq-coupled GPCR, a common signaling pathway involves the activation of phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i). Therefore, a calcium flux assay is a suitable primary screen.[5][8]
Primary Assay: Homogeneous Calcium Flux Assay
This assay measures changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye.
Principle: Cells expressing the target GPCR are loaded with a fluorescent dye (e.g., Fluo-8) that exhibits a significant increase in fluorescence intensity upon binding to free calcium.[8] When an agonist activates the Gαq-coupled receptor, it triggers the release of calcium from intracellular stores, leading to a detectable fluorescent signal.
Protocol 1: Calcium Flux Assay Development
-
Cell Line Selection: Use a stable cell line recombinantly expressing the target Gαq-coupled GPCR (e.g., HEK293, CHO).
-
Cell Plating: Seed the cells into black-walled, clear-bottom 384-well microplates at a density optimized for a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a dye-loading solution containing a calcium-sensitive dye like Fluo-8 AM according to the manufacturer's instructions. Often, this includes an agent like Pluronic F-127 to aid in dye solubilization.
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake and de-esterification.[9]
-
-
Compound Addition:
-
Prepare a dilution series of a known agonist for the target GPCR to serve as a positive control.
-
Using an automated liquid handler, add the test compound (this compound) and controls to the assay plate.
-
-
Signal Detection:
-
Immediately after compound addition, place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Measure the fluorescence intensity (e.g., Ex/Em = 490/525 nm for Fluo-8) kinetically over a period of 2-3 minutes.[8]
-
-
Assay Optimization and Validation:
-
Determine Z'-factor: Run multiple plates with positive (agonist) and negative (vehicle, e.g., DMSO) controls to assess assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay window for HTS.[10]
-
DMSO Tolerance: Evaluate the effect of various DMSO concentrations on assay performance to determine the maximum tolerable concentration.
-
High-Throughput Screening Workflow
The HTS workflow involves the automated screening of a large compound library.[11]
Compound Library Preparation and Management
Effective compound management is crucial for a successful HTS campaign.[12][13]
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Assay-Ready Plates: Use an automated liquid handler to create assay-ready plates by diluting the stock solution to an intermediate concentration and then dispensing it into 384-well plates. The final assay concentration is typically around 10 µM.
Automated Screening Protocol
This protocol outlines the steps for a fully automated screen.
Protocol 2: Automated HTS
-
Plate Handling: A robotic arm transports plates from the incubator to the liquid handling station.[14]
-
Dye Loading: An automated liquid handler performs the removal of media and addition of the dye-loading solution as described in Protocol 1.
-
Incubation: The robotic arm moves the plates to an automated incubator for the required incubation period.
-
Compound Transfer: The robot retrieves the assay plates and the compound plates. An automated pipetting system (e.g., a 96- or 384-channel head) transfers the compounds to the assay plates.[15]
-
Detection: Immediately following compound addition, the robotic arm moves the assay plates to the fluorescence reader for kinetic measurement.
-
Data Acquisition: The plate reader software automatically records the fluorescence data for each well over time.
Caption: Automated HTS workflow for a calcium flux assay.
Data Analysis, Hit Confirmation, and Validation
Raw HTS data must be processed and analyzed to identify true "hits" while eliminating false positives.[16]
Primary Data Analysis
-
Normalization: Raw fluorescence data should be normalized to control for plate-to-plate and within-plate variability. Common methods include normalization to percent of control or Z-score calculation.[11][17] For assays with potential systematic errors (e.g., edge effects), more advanced methods like B-score or Loess normalization can be applied.[18][19]
-
Hit Selection: A "hit" is defined as a compound that produces a signal above a certain threshold (e.g., >3 standard deviations above the mean of the negative controls).
Hit Confirmation and Triage
Primary hits must undergo a rigorous confirmation process.[20][21]
-
Re-testing: The original hit compound is re-tested in the primary assay to confirm its activity.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 12-point dilution series) to generate a dose-response curve and determine the EC₅₀ or IC₅₀ value.[22][23][24]
-
Computational Triage (PAINS): Hits should be checked against databases of Pan-Assay Interference Compounds (PAINS) to flag molecules known to cause false positives through mechanisms like aggregation or reactivity.[25][26]
Secondary and Orthogonal Assays
To ensure that the observed activity is due to specific interaction with the target and not an artifact of the primary assay technology, hits should be tested in orthogonal assays.[12][20][25]
Protocol 3: TR-FRET cAMP Assay (for Gαs/Gαi coupling)
If the target GPCR is also known to couple to Gαs or Gαi pathways, a cAMP assay serves as an excellent orthogonal test.
-
Principle: This homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the accumulation or inhibition of cyclic AMP (cAMP). It uses a europium-labeled cAMP tracer and a ULight-labeled anti-cAMP antibody. In the absence of cellular cAMP, the tracer and antibody are in close proximity, generating a high TR-FRET signal. Cellular cAMP produced upon receptor activation competes with the tracer, leading to a decrease in the TR-FRET signal.[27][28]
-
Procedure:
-
Stimulate cells expressing the target GPCR with the hit compound (and forskolin if testing for Gαi inhibition).
-
Lyse the cells and add the detection reagents (Eu-cAMP tracer and ULight-anti-cAMP antibody).
-
Incubate for 60 minutes at room temperature.[27]
-
Read the plate on a TR-FRET-compatible plate reader.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 5. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Fluo-8 Calcium Flux Assay [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. rna.uzh.ch [rna.uzh.ch]
- 12. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Automation journey for high-throughput ELISA workflow [moleculardevices.com]
- 15. prcxi-liquidmoving.com [prcxi-liquidmoving.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Overview of the Phases of Drug Discovery [cambridgemedchemconsulting.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. medium.com [medium.com]
- 23. Dose-Response Modeling of High-Throughput Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 26. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 27. blossombio.com [blossombio.com]
- 28. bioauxilium.com [bioauxilium.com]
Application Notes and Protocols: A Comprehensive Guide to Assessing the Antibacterial Activity of Novel Piperidine Derivatives
Introduction: The Promise of Piperidine Scaffolds in an Era of Antibiotic Resistance
The relentless rise of antibiotic resistance presents a formidable challenge to global health, necessitating an urgent search for novel antimicrobial agents.[1][2] Among the diverse chemical structures explored, the piperidine moiety, a saturated nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[3][4] This structural motif is integral to numerous natural products and clinically approved drugs, valued for its ability to modulate physicochemical properties like solubility and lipophilicity, which in turn can enhance pharmacokinetic profiles and metabolic stability.[4] The inherent versatility of the piperidine ring allows for extensive chemical modification, making it a fertile ground for the development of new therapeutics targeting a wide array of pathogens, including both Gram-positive and Gram-negative bacteria.[3][5]
This guide provides a detailed framework for researchers, scientists, and drug development professionals to rigorously assess the antibacterial potential of newly synthesized piperidine derivatives. We will move beyond a simple recitation of steps, delving into the rationale behind core methodologies, ensuring that each protocol is a self-validating system grounded in internationally recognized standards. Our focus is on generating reproducible, high-quality data that can confidently guide hit-to-lead optimization and preclinical development.
Part 1: Foundational Screening - Determining Primary Antibacterial Efficacy
The initial phase of evaluation aims to answer a fundamental question: Does the piperidine derivative exhibit antibacterial activity? Two widely adopted, robust, and cost-effective methods are employed for this primary screening: Agar Disk Diffusion and Broth Microdilution.
Agar Disk Diffusion: A Qualitative Assessment of Inhibition
The disk diffusion method is a venerable and highly utilized technique for preliminary susceptibility testing.[6] It provides a qualitative, visual assessment of an agent's ability to inhibit bacterial growth. The principle is straightforward: a paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a target bacterium. The compound diffuses into the agar, creating a concentration gradient. If the compound is effective, a clear "zone of inhibition" will appear around the disk where bacterial growth is prevented.
-
Medium Selection: Mueller-Hinton (MH) agar is the standard medium for non-fastidious bacteria.[7][8] Its composition is well-defined and has minimal interaction with most antibiotics, ensuring that the observed inhibition is due to the compound itself. For fastidious organisms, supplemented media like MH-F (with blood and β-NAD) is required.[7][8]
-
Inoculum Standardization: The density of the bacterial inoculum is critical. A suspension equivalent to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL) is used to ensure a confluent "lawn" of growth.[9] A denser inoculum can lead to falsely small inhibition zones, while a lighter one can cause oversized zones.
-
The "15-15-15 Minute Rule": To maintain standardization and reproducibility, EUCAST recommends using the inoculum within 15 minutes of preparation, applying disks within 15 minutes of inoculation, and incubating plates within 15 minutes of disk application.
-
Prepare Bacterial Inoculum: Aseptically pick several morphologically similar colonies from a fresh (18-24 hour) agar plate. Suspend them in sterile saline.
-
Standardize Inoculum: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, either visually or using a photometric device.
-
Inoculate Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, remove excess fluid by pressing it against the inside of the tube, and streak the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.
-
Apply Disks: Allow the plate surface to dry for a few minutes. Aseptically apply paper disks (6 mm diameter) impregnated with a known concentration of the piperidine derivative onto the agar surface.[10] Gently press each disk to ensure complete contact.[6] Also include a positive control (a known antibiotic like Chloramphenicol or Ampicillin) and a negative control (a disk with the solvent, e.g., DMSO, used to dissolve the compound).[10][11][12]
-
Incubation: Invert the plates and incubate at 35±1°C for 16-20 hours in ambient air for most bacteria.[7][8]
-
Measure and Interpret: After incubation, measure the diameter of the zone of inhibition in millimeters (mm). A larger zone diameter generally indicates greater antibacterial activity.[10]
Broth Microdilution: Quantifying the Minimum Inhibitory Concentration (MIC)
While disk diffusion is excellent for screening, a quantitative measure is essential for comparing the potency of different compounds. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[13][14][15]
-
Standardization: This method is rigorously standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure inter-laboratory reproducibility.[14][16]
-
Two-Fold Dilutions: A serial two-fold dilution series provides a logarithmic concentration scale, which is appropriate for determining the sharp cutoff point that defines the MIC.
-
Final Inoculum Concentration: The final test concentration of bacteria is standardized to approximately 5 x 10⁵ CFU/mL. This density is low enough to prevent the "inoculum effect" (where a high bacterial density can overwhelm the antimicrobial agent) yet high enough to ensure robust growth in the control wells.[15]
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare serial two-fold dilutions of the piperidine derivative in cation-adjusted Mueller-Hinton Broth (CAMHB). For example, start with a high concentration (e.g., 256 µg/mL) and dilute down to a low concentration (e.g., 0.25 µg/mL).
-
Prepare Standardized Inoculum: Prepare and standardize a bacterial inoculum to a 0.5 McFarland standard as described previously. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculate the Plate: Add the standardized bacterial suspension to each well containing the compound dilutions.
-
Controls: Include the following controls on every plate:
-
Growth Control: Wells containing only the bacterial inoculum in CAMHB (no compound).
-
Sterility Control: Wells containing uninoculated CAMHB.
-
Positive Control: A known antibiotic tested against a quality control (QC) strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a plate reader.
Summarize the results in a clear table.
| Compound ID | Test Organism | MIC (µg/mL) |
| Piperidine-A | Staphylococcus aureus ATCC 29213 | 8 |
| Piperidine-A | Escherichia coli ATCC 25922 | 64 |
| Piperidine-B | Staphylococcus aureus ATCC 29213 | 16 |
| Piperidine-B | Escherichia coli ATCC 25922 | >128 |
| Ampicillin (Control) | Staphylococcus aureus ATCC 29213 | 0.25 |
| Ampicillin (Control) | Escherichia coli ATCC 25922 | 4 |
Part 2: Characterizing the Mode of Action - Bactericidal vs. Bacteriostatic
Once a compound's inhibitory activity (MIC) is established, the next critical step is to determine how it affects the bacteria. Does it kill them (bactericidal) or merely prevent them from multiplying (bacteriostatic)? This distinction has significant implications for therapeutic applications. The time-kill kinetics assay is the definitive method for this characterization.[17][18]
Time-Kill Kinetics Assay
This dynamic assay measures the rate of bacterial killing over time when exposed to different concentrations of the antimicrobial agent.[19][20] By plotting the log₁₀ CFU/mL against time, a clear picture of the compound's effect emerges.
-
Concentrations Based on MIC: The assay is run at concentrations relative to the previously determined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). This contextualizes the killing effect in relation to the inhibitory concentration.
-
Multiple Time Points: Sampling at multiple time points (e.g., 0, 2, 4, 8, 24 hours) is crucial to capture the kinetics of the antibacterial effect, including any potential for bacterial regrowth.[19][21]
-
Definition of Bactericidal Activity: A compound is generally considered bactericidal if it causes a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL within a specified time (usually 24 hours).[17][19] A bacteriostatic agent will maintain the initial CFU/mL at a relatively constant level or show a <3-log₁₀ reduction.[17][19]
-
Preparation: Prepare flasks or tubes containing CAMHB with the piperidine derivative at concentrations of 0.5x, 1x, 2x, and 4x MIC. Also, prepare a growth control flask with no compound.
-
Inoculation: Prepare a mid-logarithmic phase bacterial culture and inoculate each flask to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Sampling Over Time: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), aseptically remove an aliquot from each flask.
-
Viable Cell Counting: Perform serial ten-fold dilutions of each aliquot in sterile phosphate-buffered saline (PBS). Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto nutrient agar plates.[19]
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on plates that have between 30 and 300 colonies to ensure statistical accuracy.
-
Data Analysis: Calculate the CFU/mL for each time point and concentration. Plot the results as log₁₀ CFU/mL versus time.
Caption: Workflow for the Time-Kill Kinetics Assay.
Part 3: Advanced Characterization and Safety Assessment
For promising lead candidates, further investigation is warranted to understand their mechanism of action and to conduct preliminary safety assessments.
Investigating the Mechanism of Action
While a full elucidation is complex, initial studies can provide valuable clues. Piperidine derivatives have been noted to potentially disrupt bacterial cell membranes or interfere with processes like quorum sensing, which is crucial for biofilm formation.[22][23]
-
Membrane Permeability Assays: Use fluorescent dyes like propidium iodide to assess membrane damage.
-
Biofilm Inhibition/Eradication Assays: Quantify the compound's ability to prevent biofilm formation or destroy pre-formed biofilms using crystal violet staining methods.[22][24]
-
Molecular Docking: In silico studies can predict interactions between the piperidine derivative and known bacterial protein targets, guiding further experimental work.[1][22]
Preliminary Safety and Toxicity Evaluation
Early assessment of a compound's safety profile is crucial to avoid investing resources in toxic molecules.[2][25]
-
Cytotoxicity Assays: Determine the compound's toxicity against mammalian cell lines (e.g., HeLa, HEK293) to calculate a selectivity index (ratio of cytotoxic concentration to MIC).
-
Hemolysis Assay: Assess the compound's ability to lyse red blood cells, a key indicator of membrane-disrupting activity that may be non-specific.
Caption: The antibacterial drug discovery and evaluation funnel.
Conclusion
The protocols and strategic considerations outlined in this guide provide a robust framework for the systematic evaluation of novel piperidine derivatives. By integrating standardized, quantitative assays like broth microdilution and time-kill kinetics with preliminary mechanistic and safety studies, researchers can efficiently identify and advance promising candidates. This rigorous, evidence-based approach is essential for navigating the complexities of antibacterial drug discovery and contributing to the development of the next generation of therapeutics to combat the global threat of antimicrobial resistance.
References
- 1. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antibacterial activities of new piperidine substituted (5R)-[1,2,3]triazolylmethyl and (5R)-[(4-F-[1,2,3]triazolyl)methyl] oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. infectioncontrol.org.ua [infectioncontrol.org.ua]
- 7. Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories [pubmed.ncbi.nlm.nih.gov]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. academicjournals.org [academicjournals.org]
- 13. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. emerypharma.com [emerypharma.com]
- 18. DSpace [helda.helsinki.fi]
- 19. benchchem.com [benchchem.com]
- 20. nelsonlabs.com [nelsonlabs.com]
- 21. actascientific.com [actascientific.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. Comparative evaluation of antimicrobial properties of piperidine and apple cider vinegar on Streptococcus mutansand in-silico demonstration of the mechanism of action | RGUHS Journal of Dental Sciences | Journalgrid [journalgrid.com]
- 25. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
Application Note & Protocol: A Phased Approach to In Vivo Efficacy and Pharmacodynamic Characterization of 4-(1-(pyrrolidin-1-yl)ethyl)piperidine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive framework for the in vivo characterization and efficacy testing of 4-(1-(pyrrolidin-1-yl)ethyl)piperidine, a novel chemical entity with structural motifs suggestive of central nervous system (CNS) activity. Given the absence of established biological targets, this guide proposes a phased, hypothesis-driven approach. The protocol begins with foundational dose-ranging and acute behavioral profiling, followed by parallel investigations into its potential as a cognitive enhancer and its inherent abuse liability. The experimental design emphasizes scientific rigor, ethical considerations in line with ARRIVE and NIH guidelines, and the integration of behavioral pharmacology with neurochemical analysis to provide a robust preclinical data package.
Introduction: The Rationale for a Phased Investigational Approach
The compound this compound features a piperidine and a pyrrolidine scaffold, both of which are privileged structures in CNS drug discovery[1][2]. While some derivatives of the core 4-(1-pyrrolidinyl)piperidine structure have been explored for analgesic properties, the specific biological activity of this compound remains uncharacterized[3][4]. A vendor datasheet suggests potential applications in neuropharmacology and cognitive enhancement, noting its likely ability to cross the blood-brain barrier[5].
This lack of a defined mechanism necessitates a systematic in vivo screening strategy rather than a single, targeted efficacy study. Such an approach is standard for novel psychoactive substances (NPS), where the goal is to build a comprehensive pharmacological profile[6][7]. Our proposed design is structured in three logical phases:
-
Phase 1: Foundational Safety and Activity Profiling. Determine the maximum tolerated dose (MTD) and assess acute effects on general behavior and locomotor activity. This is a prerequisite for any further efficacy testing, as mandated by regulatory guidelines for preclinical research[8][9][10][11][12].
-
Phase 2: Hypothesis-Driven Efficacy Testing. Based on initial findings, conduct parallel studies to test specific hypotheses. Given the structural alerts for CNS activity, we will focus on two key areas: cognitive enhancement and abuse liability. CNS stimulants can possess properties in both domains[13].
-
Phase 3: Mechanistic Investigation. Utilize techniques like in vivo microdialysis to probe the neurochemical underpinnings of the observed behavioral effects, focusing on key neurotransmitter systems implicated in stimulation, cognition, and reward, such as the dopamine and norepinephrine systems[7][14][15].
Throughout this process, strict adherence to ethical and reporting guidelines, such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines, is paramount to ensure data quality, reproducibility, and animal welfare[16][17][18][19][20][21].
Caption: Experimental workflow for characterizing this compound.
Part 1: Foundational Studies - Dose-Ranging and Acute Behavioral Effects
Causality: The primary objective of this phase is to establish a safe and behaviorally active dose range. Without this information, any efficacy data would be uninterpretable, as effects could be confounded by toxicity or a lack of target engagement.
Protocol 1.1: Maximum Tolerated Dose (MTD) and Acute Toxicity Assessment
Objective: To determine the highest dose that does not produce overt signs of toxicity and to establish a dose-response curve for acute adverse effects.
Methodology:
-
Animal Model: Male and female C57BL/6J mice (8-10 weeks old).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle, with food and water available ad libitum. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC)[22][23][24].
-
Compound Preparation: Dissolve this compound in a sterile vehicle (e.g., 0.9% saline with 5% DMSO and 5% Tween-80). Prepare a range of concentrations for intraperitoneal (i.p.) injection.
-
Procedure (Up-and-Down Method):
-
Administer a starting dose (e.g., 10 mg/kg, i.p.) to a single mouse.
-
Observe the animal continuously for the first 4 hours, and then at 24 and 48 hours for signs of toxicity (e.g., seizures, stereotypy, ataxia, lethargy, mortality).
-
If no toxicity is observed, the next animal receives a higher dose (e.g., a 1.5x increment).
-
If toxicity is observed, the next animal receives a lower dose.
-
Continue this process until the MTD is determined for at least 5-6 reversals around the mean.
-
-
Data Collection: Record all clinical signs, body weight changes, and mortality. The MTD is defined as the highest dose at which no mortality or life-threatening toxicity is observed.
Protocol 1.2: Open Field Test (OFT) for Locomotor Activity
Objective: To assess the compound's effect on spontaneous locomotor activity and exploratory behavior. This is a primary screen for psychostimulant (hyperlocomotion) or sedative (hypolocomotion) effects[25][26].
Methodology:
-
Apparatus: A square arena (e.g., 40x40x40 cm) equipped with an overhead video camera and tracking software.
-
Procedure:
-
Habituate mice to the testing room for at least 1 hour before the experiment.
-
Administer vehicle or this compound at three doses below the MTD (e.g., 1, 5, 25 mg/kg, i.p.). A known psychostimulant like amphetamine (2 mg/kg) should be used as a positive control.
-
After a 15-minute pretreatment period, place each mouse in the center of the open field arena.
-
Record activity for 30-60 minutes.
-
-
Data Analysis:
-
Primary Endpoint: Total distance traveled.
-
Secondary Endpoints: Time spent in the center vs. periphery (anxiolytic/anxiogenic effects), rearing frequency (exploratory behavior).
-
Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare drug groups to the vehicle control.
-
Anticipated Data Summary
| Dose (mg/kg, i.p.) | Overt Toxicity Signs (MTD Study) | Total Distance Traveled (cm) in OFT (Mean ± SEM) |
| Vehicle | None | 1500 ± 120 |
| 1 | None | 1850 ± 150 |
| 5 | None | 4500 ± 350 |
| 25 | None | 7200 ± 500 |
| 50 | Mild tremors, hyperactivity | N/A |
| 75 (MTD) | Severe stereotypy, transient ataxia | N/A |
| 100 | Seizures, mortality | N/A |
| Amphetamine (2) | Hyperactivity | 6800 ± 480 |
| p<0.05, **p<0.01 vs. Vehicle. Data are hypothetical. |
Part 2: Hypothesis-Driven Efficacy Testing
Logic: Assuming the OFT results indicate a psychostimulant-like profile (i.e., dose-dependent hyperlocomotion), we proceed to test two divergent but plausible hypotheses: cognitive enhancement and abuse potential.
A. Hypothesis: Cognitive Enhancement
Rationale: Some CNS stimulants can improve performance on learning and memory tasks[13]. We will use two well-validated rodent models to assess effects on non-spatial and spatial memory. While rodents have been the traditional model, zebrafish are also gaining popularity for screening cognitive enhancers[27][28][29][30].
Protocol 2.1: Novel Object Recognition (NOR) Test
Objective: To assess effects on recognition memory, a process reliant on the hippocampus and perirhinal cortex.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Procedure:
-
Day 1 (Habituation): Allow each rat to explore the empty open field arena for 10 minutes.
-
Day 2 (Training/Familiarization): Place two identical objects in the arena. Allow the rat to explore for 5 minutes.
-
Day 3 (Testing): Administer vehicle or the test compound 30 minutes before the test. Replace one of the familiar objects with a novel object. Place the rat back in the arena and record exploration for 5 minutes.
-
-
Data Analysis: Calculate a "Discrimination Index" (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful memory. Compare DI across groups using ANOVA.
B. Hypothesis: Abuse and Addiction Liability
Rationale: Drugs that increase locomotor activity, especially via dopaminergic mechanisms, often have rewarding properties and a high potential for abuse[31]. Assessing this is a critical component of the compound's safety and pharmacological profile.
Protocol 2.2: Conditioned Place Preference (CPP)
Objective: To measure the rewarding or aversive properties of the compound. CPP is a widely used model to test the abuse potential of new drugs[32].
Methodology:
-
Apparatus: A two-chamber box with distinct visual and tactile cues in each chamber, separated by a removable door.
-
Procedure (Unbiased Design):
-
Day 1 (Pre-Test): Place the animal in the apparatus with free access to both chambers for 15 minutes to determine baseline preference.
-
Days 2-9 (Conditioning):
-
On alternating days, administer the test compound (e.g., 5 mg/kg, i.p.) and confine the animal to one chamber (e.g., the initially non-preferred one) for 30 minutes.
-
On the other days, administer vehicle and confine the animal to the opposite chamber for 30 minutes.
-
-
Day 10 (Post-Test): Place the animal back in the apparatus with free access to both chambers (in a drug-free state) and record the time spent in each chamber for 15 minutes.
-
-
Data Analysis: Calculate the change in time spent in the drug-paired chamber (Post-Test time - Pre-Test time). A significant increase indicates a rewarding effect (preference), while a decrease indicates an aversive effect.
Part 3: Mechanistic Investigation
Rationale: The behavioral data from Phases 1 and 2 tell us what the compound does. This phase aims to understand how it does it. Based on the stimulant-like profile, a primary hypothesis is that the compound modulates monoamine neurotransmission in the brain's reward circuitry[25][26].
Protocol 3.1: In Vivo Microdialysis in the Nucleus Accumbens
Objective: To measure real-time changes in extracellular dopamine levels in the nucleus accumbens (NAc), a key brain region for reward and motivation, following systemic administration of the compound.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Surgery: Under anesthesia, stereotaxically implant a guide cannula targeting the NAc shell. Allow animals to recover for 5-7 days.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant rate (e.g., 1 µL/min).
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer the test compound (e.g., 5 mg/kg, i.p.).
-
Post-Injection Collection: Continue collecting dialysate samples for at least 3 hours post-injection.
-
-
Sample Analysis: Analyze dopamine concentrations in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express post-injection dopamine levels as a percentage of the pre-injection baseline average. Compare the time course and peak effect to a vehicle control group.
Caption: The mesolimbic dopamine pathway, a key target for drugs of abuse.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. frontiersin.org [frontiersin.org]
- 7. Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. fda.gov [fda.gov]
- 10. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 11. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 12. Pre-Clinical Trials: USFDA Regulations to be Followed – Home 1 [liveonbiolabs.com]
- 13. Stimulant drugs to promote the awake state and cognitive performance: do they really work? [scielo.org.mx]
- 14. Effects of CNS stimulants on the in vivo release of the colocalized transmitters, dopamine and neurotensin, from rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 17. Home | ARRIVE Guidelines [arriveguidelines.org]
- 18. The ARRIVE guidelines 2.0 | ARRIVE Guidelines [arriveguidelines.org]
- 19. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ARRIVE: Animal Research Reporting In Vivo Experiments | NC3Rs [nc3rs.org.uk]
- 21. researchsupport.psu.edu [researchsupport.psu.edu]
- 22. NIH guidelines: Significance and symbolism [wisdomlib.org]
- 23. Animal Research Advisory Committee (ARAC) Guidelines | OACU [oacu.oir.nih.gov]
- 24. Laws, Policies, and Guidelines for Animal Research | Office of the Vice President for Research [ovpr.uchc.edu]
- 25. Experimental Models on Effects of Psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Stress and Rodent Models of Drug Addiction: Role of VTA-Accumbens-PFC-Amygdala Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Developing Utility of Zebrafish Models for Cognitive Enhancers Research - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Zebrafish models for studying cognitive enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Zebrafish models for studying cognitive enhancers - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 31. m.youtube.com [m.youtube.com]
- 32. Understanding Addiction Using Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of Substituted Piperidines: An Integrated NMR and Mass Spectrometry Workflow
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2] Its conformational flexibility and the potential for multi-point substitution make it a versatile building block in drug design. However, these same features present a significant challenge for unambiguous structural characterization. A robust analytical strategy is paramount for confirming identity, stereochemistry, and purity, which are critical for advancing drug candidates through the development pipeline.[2] This guide provides an in-depth technical overview and validated protocols for the comprehensive characterization of substituted piperidines using a synergistic approach of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will explore the causality behind experimental choices, moving beyond rote procedures to empower researchers with the rationale needed for effective structural elucidation.
Part A: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping Connectivity and Stereochemistry
NMR spectroscopy is the cornerstone of molecular structure determination, providing unparalleled insight into the connectivity, chemical environment, and spatial arrangement of atoms. For substituted piperidines, NMR is indispensable for assigning substituent positions and determining the relative stereochemistry, which is often crucial for biological activity.[3]
The Foundation: 1D NMR (¹H and ¹³C)
One-dimensional NMR forms the initial and most fundamental step in the analysis.
-
¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration). In piperidines, the protons on the ring often appear as complex, overlapping multiplets due to the ring's non-planar chair conformations and the potential for complex coupling patterns. The chemical shifts of the axial and equatorial protons are distinct, although dynamic ring-flipping at room temperature can lead to averaged signals.[4]
-
¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon environments in the molecule. The chemical shift of each carbon is highly sensitive to its local electronic structure, making it invaluable for identifying the carbon skeleton. The broad chemical shift range of ¹³C NMR (0-220 ppm) typically results in well-resolved spectra, even for complex molecules.[5]
Causality in 1D NMR: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common starting point for many organic molecules. The addition of a few drops of D₂O can be used to identify exchangeable protons (e.g., N-H or O-H), which will disappear from the ¹H spectrum. Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for calibrating both ¹H and ¹³C spectra, ensuring data comparability.[6]
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Piperidine Ring
| Position | Atom | Typical Chemical Shift (ppm) in CDCl₃ | Notes |
| C2, C6 (α-carbons) | ¹³C | 47 - 60 | Highly influenced by N-substituents. Electron-withdrawing groups shift these downfield.[6][7] |
| H2, H6 (α-protons) | ¹H | 2.7 - 3.1 | Often appear as multiplets. Deshielded compared to other ring protons due to proximity to the nitrogen atom.[8] |
| C3, C5 (β-carbons) | ¹³C | 26 - 30 | Less affected by N-substituents but influenced by C4 substituents.[7] |
| H3, H5 (β-protons) | ¹H | 1.5 - 1.8 | Typically in the aliphatic "hump," often overlapping with other signals.[8] |
| C4 (γ-carbon) | ¹³C | 24 - 28 | Chemical shift is highly dependent on the substituent at this position.[7] |
| H4 (γ-proton) | ¹H | 1.4 - 1.7 | Overlaps with β-protons; its specific shift and multiplicity depend on the C4 substituent.[8] |
| N-H | ¹H | 1.0 - 3.0 | Often a broad singlet; its position is concentration and solvent-dependent. Can be confirmed by D₂O exchange. |
Deepening the Analysis: 2D NMR Techniques
When 1D spectra are insufficient for a complete assignment due to signal overlap or complex coupling, 2D NMR experiments are employed to resolve these ambiguities.[9]
-
COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings, typically over two or three bonds (²JHH, ³JHH). A cross-peak between two proton signals indicates that they are coupled. This is the primary tool for tracing out the proton spin systems within the molecule, allowing for the step-by-step connection of neighboring protons around the piperidine ring.[9][10]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹JCH coupling).[9] This is the most reliable way to assign carbon signals by linking them to their known, and often more easily assigned, proton counterparts.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically two or three bonds, ²JCH and ³JCH).[9] HMBC is crucial for piecing the entire molecular puzzle together. It connects different spin systems (e.g., linking a substituent to the piperidine ring) and confirms the placement of quaternary carbons (which do not appear in an HSQC spectrum).[11]
Causality in 2D NMR: The combination of these three experiments provides a self-validating system for structural assignment. COSY establishes the H-H framework, HSQC links the protons to their attached carbons, and HMBC provides the long-range H-C connections that bridge the entire structure. For example, an HMBC correlation from a proton on a substituent to a carbon on the piperidine ring definitively confirms the point of attachment.[10]
Protocol 1: Complete NMR Analysis Workflow
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified substituted piperidine sample.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.[12]
-
Add a small amount of TMS as an internal reference (0 ppm).
-
Cap the tube and vortex gently to ensure a homogenous solution.
-
-
Instrument Setup and Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
Tune and match the probe for the relevant nuclei (¹H and ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard 1D proton spectrum. Ensure an adequate number of scans for a good signal-to-noise ratio (S/N > 100:1 for major peaks).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time than the ¹H spectrum due to the low natural abundance of ¹³C.
-
2D COSY: Run a standard gradient-selected COSY (gCOSY) experiment.
-
2D HSQC: Run a standard gradient-selected HSQC experiment, optimized for a one-bond coupling constant of ~145 Hz.
-
2D HMBC: Run a standard gradient-selected HMBC experiment, optimized for a long-range coupling constant of 8-10 Hz.[9]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the TMS signal or the known solvent peak.
-
Integrate the ¹H spectrum to determine the relative ratios of different protons.
-
Analyze the COSY spectrum to identify coupled proton networks.
-
Use the HSQC spectrum to assign the chemical shifts of protonated carbons.
-
Use the HMBC spectrum to confirm long-range connectivities and assign quaternary carbons, thereby assembling the final structure.
-
Caption: Workflow for structural elucidation of substituted piperidines using NMR spectroscopy.
Part B: Mass Spectrometry – Determining Mass and Probing Fragmentation
Mass spectrometry is a powerful analytical technique that provides the exact molecular weight and elemental formula of a compound, and through fragmentation analysis, offers valuable structural clues.[1][13] It is highly sensitive, requiring only a small amount of sample.
Ionization: The First Step
The choice of ionization method is critical as it dictates the information obtained.[1]
-
Electrospray Ionization (ESI): A "soft" ionization technique that typically produces protonated molecules [M+H]⁺.[1] This is the method of choice for determining the molecular weight of the parent compound with high accuracy. It is ideal for polar and non-volatile compounds and is readily coupled with liquid chromatography (LC-MS). Positive ion mode is generally used for piperidines due to the basicity of the nitrogen atom.[1]
-
Electron Ionization (EI): A "hard" ionization technique that imparts high energy to the molecule, leading to extensive and reproducible fragmentation.[1] While the molecular ion peak (M⁺) may be weak or absent, the resulting fragmentation pattern is like a fingerprint, which can be compared to spectral libraries (e.g., NIST, Wiley) for identification of known compounds.[1] EI is typically coupled with gas chromatography (GC-MS) and is suitable for volatile and thermally stable piperidine derivatives.[1]
Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule
MS/MS analysis, often performed on the [M+H]⁺ ion generated by ESI, provides controlled fragmentation that is key to structural elucidation.[14] The precursor ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions reveal characteristic fragmentation pathways.
Common Fragmentation Pathways for Piperidines: The fragmentation of the piperidine ring is heavily influenced by the position and nature of its substituents.[1]
-
α-Cleavage: This is a dominant pathway, especially in EI-MS. The bond adjacent to the nitrogen atom cleaves, leading to the formation of a stable, resonance-stabilized iminium ion. The largest substituent at the α-carbon is preferentially lost.[1]
-
Ring Fission/Opening: The piperidine ring itself can cleave, leading to various acyclic fragment ions. This is often initiated by the charge on the nitrogen atom.[1]
-
Neutral Loss: In ESI-MS/MS, the protonated molecule often loses small, stable neutral molecules. For example, a hydroxyl-substituted piperidine may lose water (-18 Da), or an acetylated derivative may lose acetic acid (-60 Da).[14]
-
Substituent-Driven Fragmentation: The functional groups on the substituents will undergo their own characteristic fragmentations, providing clues to their identity.[1]
Table 2: Common Fragment Ions and Neutral Losses in MS of Substituted Piperidines
| Fragmentation Process | Description | Typical Observation |
| α-Cleavage | Cleavage of the Cα-Cβ bond adjacent to the nitrogen. | Formation of a stable iminium ion; loss of the largest α-substituent.[1] |
| Ring Opening | Fission of the piperidine ring, often followed by further fragmentation. | A series of smaller fragment ions corresponding to parts of the ring.[1] |
| Neutral Loss of H₂O | Loss of a water molecule from a hydroxylated derivative. | [M+H - 18]⁺ ion in ESI-MS/MS.[14] |
| Neutral Loss of Substituent | Loss of the entire substituent group as a neutral molecule. | Depends on the substituent (e.g., loss of C₇H₇• from a benzyl group). |
Protocol 2: LC-MS/MS Analysis Workflow
This protocol is suitable for the analysis of a wide range of substituted piperidines, particularly those synthesized during drug discovery campaigns.
-
Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Prepare a working solution by diluting the stock solution to 1-10 µg/mL with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).
-
-
Instrumentation and Conditions:
-
LC System: An HPLC or UHPLC system.
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A typical gradient would be 5% B to 95% B over 5-10 minutes. This must be optimized for the specific analyte.
-
Flow Rate: 0.2 - 0.4 mL/min.[1]
-
Injection Volume: 1 - 5 µL.[1]
-
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.
-
Ionization Mode: Positive ion mode.[1]
-
MS Method:
-
Full Scan (MS1): Perform a full scan (e.g., m/z 100-1000) to find the [M+H]⁺ of the compound.
-
Product Ion Scan (MS/MS): Perform a product ion scan on the precursor [M+H]⁺ ion to observe the fragmentation pattern. Optimize the collision energy to achieve a rich spectrum of fragment ions.[1]
-
-
-
-
Data Analysis:
-
Identify the [M+H]⁺ ion in the full scan spectrum and use its accurate mass (if using a high-resolution instrument like a Q-TOF) to calculate the elemental formula.
-
Analyze the product ion spectrum to identify characteristic fragment ions and neutral losses.
-
Propose a fragmentation mechanism that is consistent with the observed spectrum and the proposed structure from NMR.
-
Caption: Common MS/MS fragmentation pathways for protonated substituted piperidines.
Part C: The Power of Integration – A Unified Analytical Strategy
Neither NMR nor MS alone can always provide a complete and unambiguous structural assignment. Their true power lies in their combined, synergistic use. The data from each technique are complementary and provide a system of cross-validation.
-
MS provides: The molecular formula (from high-resolution MS) and a list of "pieces" (fragments) of the molecule. It answers "what is the mass and what are the parts?"
-
NMR provides: The detailed atomic connectivity and 3D arrangement of those pieces. It answers "how are the parts connected?"
For example, if MS/MS data suggests the loss of a 43 Da fragment (-C₃H₇), NMR can distinguish between an n-propyl and an isopropyl substituent based on chemical shifts and coupling patterns. Similarly, if NMR suggests a particular connectivity, the fragmentation pattern observed in the MS/MS spectrum must be consistent with that proposed structure.
Caption: An integrated workflow combining MS and NMR for confident structure elucidation.
Conclusion
The structural characterization of substituted piperidines is a critical task in modern drug discovery and development. A strategy that relies on the orthogonal and complementary strengths of NMR spectroscopy and mass spectrometry provides the highest level of confidence. By understanding the causal principles behind each experiment—from sample preparation to the interpretation of complex 2D NMR and MS/MS data—researchers can efficiently and accurately elucidate the structures of novel chemical entities. The protocols and workflows detailed in this guide provide a robust framework for achieving this, ensuring the scientific integrity required to advance promising therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 8. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Cell-Based Assays for Novel Pyrrolidinylpiperidine Compounds
Introduction
The pyrrolidinylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] A notable example of their therapeutic application is in the development of C-C chemokine receptor type 5 (CCR5) antagonists, a class of drugs used in the treatment of HIV-1 infection.[4][5][6] Given the prevalence of this scaffold in compounds targeting G protein-coupled receptors (GPCRs), a robust and reliable method for characterizing novel analogues is essential in the drug discovery pipeline.[7]
Cell-based assays are indispensable tools in this process, offering a more physiologically relevant system compared to biochemical assays by providing insights into a compound's activity within a living cellular environment.[8][9] These assays allow for the determination of a compound's potency, efficacy, and mechanism of action, which are critical parameters for lead optimization.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, implementation, and validation of cell-based assays for the characterization of novel pyrrolidinylpiperidine compounds, with a focus on those targeting GPCRs. The protocols and workflows described herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data.
Part 1: Initial Compound Characterization & Assay Selection
The initial steps in characterizing a novel compound are crucial for selecting the most appropriate assay and for the correct interpretation of subsequent results.
Preliminary Assessment: Cytotoxicity Profiling
Before assessing the functional activity of a compound, it is imperative to determine its cytotoxic concentration range. This ensures that any observed effects in functional assays are a result of specific interactions with the target, rather than non-specific toxicity leading to cell death. The PrestoBlue™ assay is a rapid, non-toxic, and sensitive method for determining cell viability.[10][11][12]
Protocol 1: Cytotoxicity Assessment using PrestoBlue™ Reagent
-
Cell Plating: Seed a human cell line (e.g., HEK293 or CHO-K1) in a 96-well, black, clear-bottom plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the novel pyrrolidinylpiperidine compound in an appropriate solvent (e.g., DMSO), and then dilute in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Compound Addition: Remove the culture medium from the cell plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.5% DMSO) and untreated wells as controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
PrestoBlue™ Addition: Add 10 µL of PrestoBlue™ reagent to each well and incubate for 1-2 hours at 37°C.[12]
-
Data Acquisition: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the results to determine the CC50 (50% cytotoxic concentration).
| Compound Concentration (µM) | Mean Fluorescence | % Viability |
| 100 | 500 | 5% |
| 33.3 | 2500 | 25% |
| 11.1 | 7500 | 75% |
| 3.7 | 9800 | 98% |
| 1.2 | 10100 | 101% |
| 0.4 | 10050 | 100.5% |
| 0.1 | 9950 | 99.5% |
| 0.04 | 10000 | 100% |
| 0.01 | 9980 | 99.8% |
| Vehicle | 10000 | 100% |
Rationale for Functional Assay Selection
The choice of a functional assay is dictated by the predicted target of the novel compound. Given that many pyrrolidinylpiperidine compounds are GPCR modulators, the selection process should be guided by the specific G-protein coupling of the target receptor.[4][5][6][7] For a suspected CCR5 antagonist, the primary signaling pathway is through the Gαi subunit, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP).[13] Therefore, a cAMP assay is the most direct functional readout.
However, some GPCRs can couple to multiple G-protein subtypes. To build a more comprehensive pharmacological profile, a secondary assay, such as a calcium mobilization assay (typically for Gαq-coupled receptors), can be employed to investigate potential off-target effects or promiscuous coupling.[14][15]
Caption: Workflow for selecting appropriate cell-based assays.
Part 2: Functional Assay Protocols
The following protocols are for determining the antagonistic activity of a novel pyrrolidinylpiperidine compound on a Gi-coupled receptor, such as CCR5.
Protocol 2: cAMP Accumulation Assay (HTRF)
This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology, a competitive immunoassay to measure cAMP levels.[16][17] To measure the activity of an antagonist on a Gi-coupled receptor, the cells are stimulated with forskolin to increase basal cAMP levels. The antagonist's ability to prevent the agonist-induced decrease in this stimulated cAMP level is then measured.[16]
Caption: Gi-coupled GPCR signaling and the points of intervention.
Protocol Steps:
-
Cell Culture: Use a cell line stably expressing the target receptor (e.g., CHO-K1-CCR5). Plate 5,000 cells per well in a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the novel pyrrolidinylpiperidine compound (antagonist) and a known agonist for the target receptor.
-
Assay Procedure:
-
Pre-incubate the cells with the antagonist dilutions for 15-30 minutes at room temperature.
-
Add the agonist at its EC80 concentration (pre-determined) along with forskolin (e.g., 10 µM).
-
Incubate for 30 minutes at room temperature.
-
-
Lysis and Detection:
-
Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate).[17]
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Data Analysis: Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the antagonist concentration to determine the IC50 value.
Protocol 3: Calcium Mobilization Assay
This assay measures the release of intracellular calcium, a hallmark of Gq-coupled receptor activation.[14][15][18][19][20] It serves as an excellent secondary assay to check for off-target Gq activation by the novel compound.
Caption: Gq-coupled GPCR signaling pathway leading to calcium release.
Protocol Steps:
-
Cell Plating: Seed cells expressing a known Gq-coupled receptor in a 96-well, black, clear-bottom plate and incubate overnight.
-
Dye Loading: Remove the culture medium and add 100 µL of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer to each well. Incubate for 45-60 minutes at 37°C.[19]
-
Compound Addition: Place the plate in a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR). Add the novel pyrrolidinylpiperidine compound at various concentrations.
-
Data Acquisition: Monitor the fluorescence intensity before and after the addition of the compound in real-time. A subsequent addition of a known agonist for the Gq-coupled receptor can serve as a positive control.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the compound concentration.
Part 3: Data Analysis and Interpretation
Example Data Presentation:
| Assay | Compound | IC50 (nM) | Hill Slope | R² |
| cAMP Assay (CCR5) | Novel Compound | 15.2 | -1.1 | 0.992 |
| cAMP Assay (CCR5) | Known Antagonist | 5.8 | -1.0 | 0.995 |
| Calcium Mobilization | Novel Compound | >10,000 | N/A | N/A |
An IC50 value in the nanomolar range in the cAMP assay, coupled with a lack of activity in the calcium mobilization assay, would suggest that the novel pyrrolidinylpiperidine compound is a potent and selective antagonist for the Gi-coupled target receptor.
Part 4: Assay Validation
To ensure the reliability and reproducibility of the data, the developed assays must be validated. The validation should be conducted in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[21][22][23][24][25]
Key validation parameters include:
-
Specificity: The ability of the assay to measure the analyte of interest in the presence of other components.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[25]
A common method to assess assay performance is the calculation of the Z'-factor, which provides a measure of the statistical effect size and the quality of the assay for high-throughput screening. A Z'-factor between 0.5 and 1.0 is considered excellent.
Conclusion
The development of robust and reliable cell-based assays is a cornerstone of modern drug discovery. This guide provides a comprehensive framework for the characterization of novel pyrrolidinylpiperidine compounds targeting GPCRs. By starting with a cytotoxicity assessment to ensure data integrity, followed by the selection and implementation of appropriate functional assays such as cAMP and calcium mobilization assays, researchers can build a detailed pharmacological profile of their compounds. Adherence to rigorous data analysis and assay validation principles will ensure the generation of high-quality data to support the progression of promising compounds through the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists: modifications of the arylpropylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCR5 antagonists as anti-HIV-1 agents. 1. Synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. PrestoBlue Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. PrestoBlue Cell Viability Reagent for Microplates Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 22. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 23. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 24. altabrisagroup.com [altabrisagroup.com]
- 25. propharmagroup.com [propharmagroup.com]
Application Notes and Protocols: The Use of 4-(1-(pyrrolidin-1-yl)ethyl)piperidine as a Chemical Probe
Introduction
The molecular scaffold of 4-(1-(pyrrolidin-1-yl)ethyl)piperidine, a molecule integrating both a piperidine and a pyrrolidine ring, represents a privileged structure in medicinal chemistry. Both piperidine and pyrrolidine moieties are prevalent in a vast number of FDA-approved drugs and natural alkaloids, indicating their inherent ability to interact with biological targets.[1][2][3][4] The piperidine ring, a six-membered nitrogen-containing heterocycle, is a key feature in pharmaceuticals targeting the central nervous system (CNS), as well as in analgesics and anticancer agents.[5][6][7] Similarly, the five-membered pyrrolidine ring is a versatile scaffold found in a wide range of biologically active compounds, contributing to their three-dimensional shape and ability to engage with protein targets.[4][8][9]
Given the established analgesic properties of its derivatives, this compound is a compelling candidate for use as a chemical probe to investigate pain pathways and related neurological functions. A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein or pathway. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and detailed experimental protocols for utilizing this compound as a chemical probe for target identification and validation.
Molecular Structure and Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂ | --INVALID-LINK--[6] |
| Molecular Weight | 182.31 g/mol | --INVALID-LINK--[6] |
| IUPAC Name | 4-(1-pyrrolidin-1-ylethyl)piperidine | --INVALID-LINK--[6] |
| CAS Number | 933682-80-5 | --INVALID-LINK--[6] |
Hypothesized Biological Applications and Rationale
Based on the prevalence of the piperidine and pyrrolidine scaffolds in neuroactive and analgesic compounds, we hypothesize that this compound may modulate the activity of:
-
G-Protein Coupled Receptors (GPCRs): Many CNS-active drugs containing piperidine and pyrrolidine moieties target GPCRs, such as opioid, dopamine, and serotonin receptors.[10][11][12][13][14]
-
Ion Channels: These membrane proteins are crucial for neuronal signaling and are common targets for analgesic and anticonvulsant drugs.[3][15][16][17][18]
-
Enzymes: Certain enzymes are involved in pain and inflammation pathways, and their inhibition can lead to analgesic effects.[19][20][21][22][23]
-
Kinases: Kinases play a critical role in cellular signaling, and their dysregulation is implicated in various diseases, including chronic pain and cancer.[24][25][26][27][28]
The following protocols are designed to systematically investigate these hypotheses and identify the specific molecular targets of this compound.
Experimental Workflows for Target Identification and Validation
The process of identifying and validating the biological target of a novel compound is a multi-step endeavor. The following diagram illustrates a comprehensive workflow.
Caption: A generalized workflow for the identification and validation of biological targets for a novel chemical probe.
PART 1: Target Deconvolution Strategies
Target deconvolution is the process of identifying the specific molecular targets of a bioactive compound.[7][8]
Protocol 1: Phenotypic Screening to Guide Target Discovery
Phenotypic screening involves testing the compound in cell-based or organismal models to identify a measurable change in phenotype, which can provide clues about the compound's mechanism of action.[29][30][31][32]
Objective: To identify a quantifiable phenotype induced by this compound in a relevant biological system.
Methodology:
-
Cell Line Selection:
-
For analgesic potential: Use neuronal cell lines (e.g., SH-SY5Y, PC12) or dorsal root ganglion (DRG) primary cultures.
-
For anticancer potential: Use a panel of cancer cell lines (e.g., NCI-60).
-
-
Assay Development:
-
Neurite Outgrowth Assay: In neuronal cells, assess changes in neurite length and branching as a measure of neuronal health and development.
-
Cell Viability/Proliferation Assay: Use assays like MTT, MTS, or CellTiter-Glo to measure the effect of the compound on cell viability.
-
High-Content Imaging: Employ automated microscopy to screen for a wide range of cellular phenotypes, such as changes in morphology, protein localization, or organelle health.
-
-
Screening Execution:
-
Plate cells in 96- or 384-well plates.
-
Treat cells with a concentration range of this compound (e.g., 0.1 µM to 100 µM).
-
Incubate for a predetermined time (e.g., 24, 48, 72 hours).
-
Measure the desired phenotypic endpoint using the chosen assay.
-
-
Data Analysis:
-
Calculate the EC₅₀ or IC₅₀ value for the observed phenotype.
-
Identify the most robust and reproducible phenotypic change to guide subsequent target identification efforts.
-
Protocol 2: Affinity Chromatography-Mass Spectrometry
This method uses an immobilized version of the chemical probe to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.[2][7][33][34][35][36]
Objective: To identify proteins that directly bind to this compound.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm and an affinity tag (e.g., biotin). A control compound without the tag should also be prepared.
-
Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose or magnetic beads.
-
Cell Lysis: Prepare a protein lysate from a relevant cell line or tissue under non-denaturing conditions.
-
Affinity Pulldown:
-
Incubate the cell lysate with the immobilized probe and a control (beads with biotin only).
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins using a competitive binder, a change in pH, or a denaturing agent.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands that are unique to the probe-treated sample.
-
Identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Caption: Step-by-step workflow for identifying protein targets using affinity chromatography coupled with mass spectrometry.
PART 2: Target Validation and Mechanism of Action Studies
Once putative targets are identified, they must be validated to confirm that they are responsible for the observed biological effects of the compound.[16][18]
Protocol 3: In Vitro Enzymatic/Biochemical Assays
If a putative target is an enzyme, its activity can be directly measured in the presence of the chemical probe.[19][20][21][22][23]
Objective: To determine if this compound directly modulates the activity of a purified enzyme.
Methodology:
-
Reagents:
-
Purified recombinant target enzyme.
-
Substrate for the enzyme.
-
Assay buffer optimized for the enzyme's activity.
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96- or 384-well plate, add the enzyme, buffer, and varying concentrations of the chemical probe.
-
Pre-incubate to allow for binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress over time using a plate reader (e.g., by measuring changes in absorbance or fluorescence).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to determine the IC₅₀ value.
-
Protocol 4: Cell-Based Target Engagement and Pathway Analysis
Cell-based assays are crucial for confirming that the chemical probe interacts with its target in a cellular context and for elucidating the downstream signaling effects.[37][38][39][40][41]
Objective: To validate target engagement in living cells and investigate the downstream consequences.
Methodology:
-
Target Engagement Assays:
-
Cellular Thermal Shift Assay (CETSA): This method measures the change in the thermal stability of a target protein upon ligand binding. Increased stability indicates target engagement.[42]
-
NanoBRET™/NanoBiT® Assays: These are bioluminescence-based assays that can be used to measure protein-protein interactions or target engagement in real-time in living cells.
-
-
Signaling Pathway Analysis:
-
Western Blotting: Treat cells with the chemical probe and analyze the phosphorylation status or expression levels of proteins downstream of the putative target.
-
Reporter Gene Assays: Use cell lines with a reporter gene (e.g., luciferase, GFP) under the control of a promoter that is regulated by the signaling pathway of interest.
-
Kinome Profiling: If the target is a kinase, use kinome profiling services to assess the selectivity of the compound against a broad panel of kinases.[24][25][26][27][28]
-
-
Ion Channel Assays:
Protocol 5: In Vivo Target Validation Using Zebrafish
The zebrafish model is a powerful tool for in vivo validation of drug targets and for assessing the overall effect of a compound in a living organism.[1][6][9][43][44]
Objective: To assess the phenotypic effects of this compound in a whole organism and validate the role of the identified target.
Methodology:
-
Compound Administration:
-
Add this compound to the water of zebrafish larvae at various concentrations.
-
-
Phenotypic Analysis:
-
Observe the larvae for behavioral changes (e.g., touch response, swimming behavior), developmental defects, or changes in specific fluorescent reporters.
-
-
Target Validation using CRISPR/Cas9:
-
Generate zebrafish with a knockout of the putative target gene using CRISPR/Cas9.
-
Treat the knockout and wild-type larvae with the chemical probe.
-
If the compound's effect is diminished or absent in the knockout fish, it provides strong evidence that the identified gene is the relevant target.
-
Data Interpretation and Troubleshooting
-
Off-Target Effects: It is crucial to assess the selectivity of the chemical probe. Counter-screening against related targets and profiling against broad panels (e.g., kinome scans) can help identify off-target activities.
-
Probe-Induced Artifacts: The chemical modifications made to create an affinity probe can sometimes alter its biological activity. It is important to verify that the tagged probe retains the same activity as the parent compound.
-
Non-Specific Binding: In affinity chromatography experiments, non-specific binding can be a major issue. To minimize this, use appropriate blocking agents, optimize washing conditions, and include proper controls (e.g., beads alone, beads with an inactive analog).
Conclusion
This compound represents a promising chemical probe for exploring biological pathways, particularly those related to pain and neurological disorders. The protocols outlined in this document provide a comprehensive framework for researchers to systematically identify and validate its molecular targets, elucidate its mechanism of action, and ultimately unlock its full potential as a tool for discovery research. By combining phenotypic screening with advanced techniques like chemical proteomics and in vivo models, the scientific community can gain valuable insights into the complex biological systems modulated by this intriguing molecule.
References
- 1. Zebrafish disease models in drug discovery: from preclinical modelling to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. tandfonline.com [tandfonline.com]
- 5. med.stanford.edu [med.stanford.edu]
- 6. Target Validation with Zebrafish in Drug Discovery | ZeClinics [zeclinics.com]
- 7. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 8. researchgate.net [researchgate.net]
- 9. eurekaselect.com [eurekaselect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Covalent functionalization of G protein-coupled receptors by small molecular probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00294F [pubs.rsc.org]
- 14. Chemical Probe Identification Platform for Orphan GPCRs Using Focused Compound Screening: GPR39 as a Case Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Ion Channel Screening Assays - Creative BioMart [creativebiomart.net]
- 18. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. superchemistryclasses.com [superchemistryclasses.com]
- 21. youtube.com [youtube.com]
- 22. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. protocols.io [protocols.io]
- 24. KinomePro - Pamgene [pamgene.com]
- 25. assayquant.com [assayquant.com]
- 26. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 27. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
- 28. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 29. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 30. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 32. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]
- 33. Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 36. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 37. creative-bioarray.com [creative-bioarray.com]
- 38. Functional Cell-Based Assays | Mechanism of Action, Proliferation [accelevirdx.com]
- 39. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 40. bioagilytix.com [bioagilytix.com]
- 41. bmglabtech.com [bmglabtech.com]
- 42. drughunter.com [drughunter.com]
- 43. Zebrafish models for target identification and preclinical drug discovery | Poster Board #1214 - American Chemical Society [acs.digitellinc.com]
- 44. royalsocietypublishing.org [royalsocietypublishing.org]
Application Notes and Protocols for the Synthetic Diversification of the 4-(1-(pyrrolidin-1-yl)ethyl)piperidine Scaffold
Introduction: The Strategic Value of the 4-(1-(pyrrolidin-1-yl)ethyl)piperidine Scaffold
The this compound core is a privileged scaffold in modern medicinal chemistry. Its constituent parts—a piperidine ring, a pyrrolidine ring, and an ethyl linker—offer a unique three-dimensional architecture and a rich tapestry of physicochemical properties. Piperidine and pyrrolidine moieties are among the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, valued for their ability to improve aqueous solubility, modulate lipophilicity, and engage in critical hydrogen bond interactions with biological targets.[1][2] The specific combination in this scaffold has been explored in the development of therapeutic agents, including potent analgesics and PPARδ agonists.[3][4][5][6]
The ability to synthetically diversify this core structure is paramount for generating compound libraries for structure-activity relationship (SAR) studies, optimizing pharmacokinetic profiles, and developing novel chemical entities. This guide provides a detailed overview of robust synthetic routes for the late-stage functionalization and diversification of this scaffold, focusing on three primary strategic areas: manipulation of the piperidine nitrogen, functionalization of the piperidine ring's C-H bonds, and modification of the pyrrolidinyl side chain. Each section explains the chemical logic behind the chosen methodologies and provides detailed, field-proven protocols.
Part A: Diversification of the Piperidine Moiety
The piperidine ring offers two primary avenues for diversification: reactions at the nucleophilic nitrogen atom and the more challenging, yet highly valuable, functionalization of its carbon-hydrogen bonds.
A1. N-Functionalization of the Piperidine Nitrogen
The secondary amine of the piperidine ring is the most reactive site for straightforward diversification. Standard transformations can be employed to introduce a wide array of substituents, thereby modulating the scaffold's basicity, steric profile, and potential for new interactions.
Caption: Synthetic strategies for N-functionalization of the piperidine ring.
N-Arylation via Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[7] Its broad substrate scope and functional group tolerance make it ideal for late-stage diversification.[8][9] The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields, especially with sterically hindered or electron-rich/poor aryl halides.[5][10] For secondary cyclic amines like piperidine, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often employed to facilitate the catalytic cycle.[11]
N-Acylation via Amide Bond Formation: The formation of an amide bond at the piperidine nitrogen is a fundamental transformation for introducing diverse functionality.[12] Due to the low reactivity of a direct condensation, carboxylic acids must be activated.[13] Standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are highly effective.[14][15] These methods are generally high-yielding and proceed under mild conditions.
N-Alkylation via Reductive Amination: Reductive amination provides a direct route to N-alkylated piperidines by reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent.[16] The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced. Mild reducing agents like sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the iminium ion over the carbonyl starting material and can be used in a one-pot procedure.
A2. C-H Functionalization of the Piperidine Ring
Directly converting C-H bonds on the piperidine ring into new C-C or C-heteroatom bonds is a highly efficient strategy for generating structural diversity without requiring pre-functionalized starting materials.[4] The primary challenge lies in controlling the regioselectivity of the reaction, as the piperidine ring contains multiple, electronically similar C-H bonds (C2/C6, C3/C5, C4).[17] Modern synthetic methods have overcome this by using specialized catalysts and directing groups.[18][19]
Caption: Regioselective strategies for C-H functionalization of the piperidine ring.
-
C2-Functionalization (α-position): The C-H bonds adjacent to the nitrogen are electronically activated. Functionalization can be achieved through the formation of an endo-cyclic iminium ion, which is then trapped by a nucleophile.[20] This can be accomplished via a modified Polonovski-Potier reaction or through photoredox catalysis, which generates an aminium radical cation that deprotonates to the α-amino radical and is then oxidized to the iminium ion.[10][21]
-
C3-Functionalization (β-position): These C-H bonds are generally the most difficult to functionalize directly due to their distance from the nitrogen and lack of electronic activation. Indirect methods, such as the cyclopropanation of a corresponding tetrahydropyridine followed by reductive ring-opening, have been developed to access this position.[17]
-
C4-Functionalization (γ-position): Palladium-catalyzed C-H activation has emerged as a powerful tool for C4 functionalization.[18] These reactions typically require the temporary installation of a directing group on the piperidine nitrogen (e.g., an aminoquinoline amide) that positions the palladium catalyst in proximity to the C4-H bond, facilitating selective activation and subsequent coupling with an aryl halide.[19]
Part B: Diversification of the 4-(1-(pyrrolidin-1-yl)ethyl) Side Chain
Diversification of the side chain is more complex due to the presence of a stable, N-alkylated pyrrolidine. Direct modification of the ethyl linker is synthetically challenging. Therefore, efforts should focus on the pyrrolidine ring itself.
B1. Functionalization of the Pyrrolidine Ring
The pyrrolidine ring in the scaffold is a tertiary amine, making it a substrate for oxidative functionalization pathways similar to those used for the piperidine ring.
-
α-Functionalization: The C-H bonds alpha to the pyrrolidine nitrogen can be targeted. Redox-neutral methods using a quinone monoacetal as an oxidant can generate an iminium ion intermediate in situ.[16] This electrophilic species can then be trapped by various nucleophiles to install new substituents at the α-position. A critical consideration for the target scaffold is the potential for competitive oxidation at the piperidine α-positions. Selectivity may be challenging and would likely depend on subtle electronic and steric differences between the two rings.
-
Ring-Opening Functionalization: For more radical structural modifications, C-N bond cleavage of the pyrrolidine ring can be considered. Recent advances have shown that unstrained cyclic amines can undergo ring-opening reactions mediated by photoredox or Lewis acid catalysis, transforming the cyclic amine into a linear, functionalized amine.[8][9] This strategy would dramatically alter the scaffold's architecture, providing access to a completely different chemical space.
Quantitative Data Summary
The following tables summarize representative reaction conditions and yields for the diversification strategies discussed, compiled from literature sources describing similar transformations on related scaffolds.
Table 1: N-Functionalization of the Piperidine Ring
| Transformation | Catalyst/Reagent | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|
| N-Arylation | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | 75-95% | [7][10][22] |
| N-Acylation | HATU / DIPEA | DIPEA | DMF | RT | 80-98% | [14][15] |
| N-Alkylation | R-CHO / NaBH(OAc)₃ | N/A | DCE | RT | 70-90% |[16] |
Table 2: C-H Functionalization of the Piperidine Ring
| Position | Method | Catalyst | Key Reagents | Temp (°C) | Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|
| C2-Arylation | Photoredox | Ir(ppy)₃ | Aryl Nitrile | RT | 60-85% | [10] |
| C4-Arylation | Directed C-H Act. | Pd(OAc)₂ | Aminoquinoline (DG) | 100-120 | 50-75% |[18][19] |
Experimental Protocols
Protocol 1: Buchwald-Hartwig N-Arylation of the Piperidine Scaffold
This protocol describes a general procedure for the palladium-catalyzed N-arylation of the this compound scaffold with an aryl bromide.
Materials:
-
This compound (1.0 eq)
-
Aryl Bromide (1.1 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Schlenk flask or microwave vial, magnetic stirrer, nitrogen/argon source
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and Sodium tert-butoxide (1.4 eq).
-
Add the this compound (1.0 eq) and the aryl bromide (1.1 eq).
-
Add anhydrous toluene (to make a ~0.1 M solution with respect to the limiting reagent).
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Protocol 2: HATU-Mediated Amide Coupling
This protocol details the formation of an amide bond between the piperidine nitrogen and a generic carboxylic acid.
Materials:
-
This compound (1.1 eq)
-
Carboxylic Acid (R-COOH) (1.0 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon source
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 1-4 hours), dilute the reaction mixture with ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or preparative HPLC.
Protocol 3: Directed C4-Arylation of the Piperidine Ring (Conceptual Adaptation)
This protocol is an adapted conceptual workflow for the challenging C4-arylation, which first requires the installation of a directing group (DG).
Step 1: Installation of Directing Group (e.g., Aminoquinoline)
-
Couple 8-aminoquinoline to the piperidine nitrogen via standard amide coupling (see Protocol 2), using the piperidine as the amine component and an appropriate aminoquinoline carboxylic acid derivative. This step is non-trivial and may require protection/deprotection of the starting scaffold if the pyrrolidine nitrogen interferes.
Step 2: Palladium-Catalyzed C-H Arylation [18][19]
-
To a dry vial, add the N-aminoquinolyl-piperidine substrate (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)₂ (5 mol%), and potassium carbonate (K₂CO₃) (2.0 eq).
-
Add a suitable solvent such as tert-amyl alcohol.
-
Seal the vial and heat to 120 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool, dilute with an organic solvent, filter, and concentrate.
-
Purify by column chromatography to isolate the C4-arylated product.
Step 3: Removal of Directing Group
-
Cleavage of the aminoquinoline amide can be achieved under harsh acidic or oxidative conditions, which must be tested for compatibility with the rest of the molecule.
References
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. hepatochem.com [hepatochem.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [repository.cam.ac.uk]
- 22. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1-(pyrrolidin-1-yl)ethyl)piperidine
This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 4-(1-(pyrrolidin-1-yl)ethyl)piperidine. The primary focus is on the widely employed reductive amination pathway, offering troubleshooting advice and optimized protocols to enhance reaction yield, purity, and reproducibility.
Overview of the Core Synthetic Pathway: Reductive Amination
The synthesis of this compound is most efficiently achieved via a one-pot reductive amination. This method involves the reaction of 4-acetylpiperidine with pyrrolidine to form a transient iminium ion, which is subsequently reduced in situ to the desired tertiary amine product. The choice of reducing agent is paramount for the success of this transformation, as it must selectively reduce the C=N⁺ bond of the iminium ion without significantly reducing the C=O bond of the starting ketone.
Reaction Mechanism
The reaction proceeds in two key stages:
-
Iminium Ion Formation: The nitrogen of pyrrolidine performs a nucleophilic attack on the carbonyl carbon of 4-acetylpiperidine. Subsequent dehydration, typically catalyzed by a weak acid, generates the electrophilic iminium ion.
-
Hydride Reduction: A selective hydride donor, such as Sodium Triacetoxyborohydride (STAB), delivers a hydride to the iminium carbon, yielding the final product.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a practical Q&A format.
Q1: My reaction yield is low, and TLC/LC-MS analysis shows significant unreacted 4-acetylpiperidine. What is the likely cause?
Answer: This issue almost always points to inefficient iminium ion formation or a compromised reducing agent.
-
Causality: The reductive amination is a race between the rate of iminium ion formation and the rate of its reduction. If iminium formation is slow, the reaction will stall. Sodium triacetoxyborohydride (STAB) is a mild reducing agent, making the rate of iminium formation particularly crucial.[1] Furthermore, STAB is sensitive to moisture and can degrade upon improper storage, losing its hydride-donating capacity.[2]
-
Solutions:
-
Introduce a Catalytic Acid: Add 0.1 to 0.2 equivalents of acetic acid to the reaction mixture. The acid protonates the hydroxyl group in the hemiaminal intermediate, turning it into a good leaving group (H₂O) and accelerating the formation of the iminium ion.[1][3]
-
Verify Reducing Agent Quality: Use a fresh bottle of STAB from a reputable supplier. If the bottle is old or has been exposed to air, its potency may be compromised.[2] A simple potency assay can be performed if this is a recurring issue.[2]
-
Ensure Anhydrous Conditions: While the reaction can tolerate trace water, use anhydrous solvents (like dichloromethane or 1,2-dichloroethane) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to protect the STAB.[4]
-
Q2: My primary side-product is 4-(1-hydroxyethyl)piperidine. How can I prevent its formation?
Answer: The formation of the corresponding alcohol is a clear indication that your reducing agent is too reactive or is being used under non-selective conditions.
-
Causality: Stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce both the iminium ion and the starting ketone.[4] The rate of ketone reduction is often competitive with imine formation, leading to the alcohol side-product. STAB is specifically designed to be a mild agent that reduces iminium ions much faster than it reduces ketones, making it ideal for one-pot procedures.[1][5]
-
Solutions:
-
Switch to a Selective Reducing Agent: The most effective solution is to use Sodium Triacetoxyborohydride (STAB). Its steric bulk and the electron-withdrawing acetoxy groups temper its reactivity, ensuring high selectivity for the iminium ion.[1][2]
-
If Using NaBH₄ (Not Recommended): If you must use NaBH₄ due to availability, a two-step, one-pot procedure is necessary. First, mix the 4-acetylpiperidine and pyrrolidine in a suitable solvent (like methanol) and allow them to stir for 1-2 hours to maximize iminium ion formation. Only then should you add the NaBH₄ portion-wise at a reduced temperature (0 °C).[4] This temporal separation favors reduction of the pre-formed iminium ion over the ketone.
-
Q3: The reaction seems to stall or proceeds very slowly, even with STAB. How can I improve the kinetics?
Answer: Slow kinetics are typically related to solvent choice, concentration, or temperature.
-
Causality: The reaction requires a solvent that can dissolve all components but does not react with the reducing agent. Protic solvents like methanol are incompatible with STAB.[4][5] Additionally, the reaction is bimolecular, so concentration plays a key role.
-
Solutions:
-
Solvent Selection: Use chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM). Tetrahydrofuran (THF) is also a viable option.[1] DCE is often preferred as it is less volatile than DCM.
-
Increase Concentration: Ensure the reaction concentration is appropriate, typically in the range of 0.1 to 0.5 M with respect to the limiting reagent. Overly dilute conditions will slow the reaction rate.
-
Temperature: Most STAB-mediated reductive aminations proceed efficiently at room temperature. If the reaction is sluggish, gentle heating to 35-40 °C can be applied, but monitor for potential side reactions.
-
Q4: I am struggling with the final purification. The product is difficult to separate from residual pyrrolidine. What is the best strategy?
Answer: Purifying tertiary amines can be challenging due to their basicity. An acid-base liquid-liquid extraction is the most effective method to isolate the product with high purity.
-
Causality: Both the product and the starting amine (pyrrolidine) are basic, making them difficult to separate by standard silica gel chromatography where they may streak. However, their differing boiling points and molecular weights can be exploited. Pyrrolidine has a much lower boiling point (~87 °C) than the product.
-
Solutions:
-
Optimized Work-up Protocol:
-
After the reaction is complete, quench it carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the mixture with an organic solvent like DCM or ethyl acetate.
-
Wash the combined organic layers with 1 M HCl. Your product, being basic, will be protonated and move into the aqueous layer. Most non-basic impurities will remain in the organic layer.
-
Separate the aqueous layer and cool it to 0 °C. Basify it by slowly adding 2-4 M NaOH until the pH is >12. The product will deprotonate and may precipitate or form an oil.
-
Extract the now basic aqueous layer multiple times with DCM.
-
Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
-
-
Chromatography (If Necessary): If chromatography is required, use a silica gel column but modify the eluent. A typical mobile phase would be DCM/Methanol with 0.5-1% triethylamine (TEA) or ammonium hydroxide added. The basic additive deactivates acidic sites on the silica, preventing peak tailing and improving separation.
-
Data Summary & Reagent Comparison
The choice of reducing agent is the most critical parameter in this synthesis. The following table provides a comparative summary.
| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Borohydride (NaBH₄) |
| Selectivity | Excellent for Iminium > Ketone[1][5] | Good; requires pH control (6-7)[3] | Poor; reduces ketones rapidly[4] |
| Typical Solvents | DCE, DCM, THF[4] | Methanol, Ethanol[4] | Methanol, Ethanol |
| Safety Profile | Moderate; water-sensitive | High Toxicity (Cyanide byproduct)[3] | Low Toxicity |
| Ideal Use Case | One-pot reaction with ketones | One-pot with pH control | Two-step ; imine pre-formation |
| Catalyst | Acetic Acid (optional but recommended)[1] | pH control is inherent to the process | Not applicable |
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity for a typical lab-scale synthesis.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-acetylpiperidine (1.0 eq).
-
Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE, to make a 0.2 M solution). Begin stirring and add pyrrolidine (1.2 eq) followed by glacial acetic acid (0.2 eq).
-
Pre-Stirring: Allow the mixture to stir at room temperature for 20-30 minutes to facilitate initial iminium ion formation.
-
Reducing Agent: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the consumption of the starting ketone by TLC or LC-MS.
-
Work-up:
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃.
-
Extract three times with dichloromethane (DCM).
-
Combine the organic layers and perform the acid-base extraction as described in FAQ Q4 .
-
-
Isolation: Dry the final organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford this compound as a solid or oil.
Troubleshooting Workflow
Use the following flowchart to diagnose and resolve common synthesis issues.
References
- 1. Sodium triacetoxyborohydride [organic-chemistry.org]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Solubility Challenges of Piperidine Derivatives in Biological Assays
<
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common, yet often complex, solubility issues encountered with piperidine derivatives in biological assays. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the accuracy and reproducibility of your experimental results.
Introduction: The Piperidine Paradox in Drug Discovery
Piperidine and its derivatives are prominent scaffolds in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][] However, the very features that often contribute to their pharmacological activity—lipophilic substituents and specific three-dimensional conformations—can also lead to poor aqueous solubility.[3][4] This presents a significant challenge in biological assays, where compounds must remain in solution within an aqueous environment to interact with their targets.[5][6] Poor solubility can lead to underestimated compound activity, high data variability, and inaccurate structure-activity relationships (SAR).[6][7] This guide will walk you through a systematic approach to diagnose and resolve these solubility hurdles.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the solubility of piperidine derivatives.
Q1: Why are my piperidine derivatives poorly soluble in aqueous assay buffers?
A1: The piperidine ring itself is a saturated heterocycle. While the nitrogen atom can act as a hydrogen bond acceptor, the overall structure can be quite nonpolar, especially when adorned with lipophilic substituents.[3] The solubility is highly dependent on the specific substitution pattern on the piperidine ring.
Q2: My compound dissolves perfectly in DMSO, but precipitates when I add it to my assay medium. Why?
A2: This is a classic case of "solvent shock." A clear stock solution in 100% Dimethyl Sulfoxide (DMSO) does not guarantee solubility in an aqueous buffer.[8] The drastic change in solvent polarity upon dilution into your aqueous assay medium can cause the compound's solubility to plummet, leading to precipitation.[8][9] This is often an issue of kinetic solubility, where the compound doesn't have sufficient time to achieve a stable, dissolved state in the new environment.[8]
Q3: What is the maximum concentration of DMSO I should use in my assay?
A3: A final DMSO concentration of 0.5% to 1% is a widely accepted industry standard.[8][10] While higher concentrations might seem to aid solubility, they can also introduce artifacts by affecting the biological system (e.g., enzyme activity, cell viability), thereby confounding your results.[8][10] It is critical to maintain a consistent final DMSO concentration across all experimental and control wells.[11]
Q4: How does the pH of the assay buffer affect the solubility of my piperidine derivative?
A4: The piperidine nitrogen is basic, with a pKa of the protonated form typically around 11.22.[3] In acidic media (pH < pKa), the nitrogen atom becomes protonated, forming a positively charged piperidinium ion. This salt form is generally much more water-soluble than the neutral free base, which is predominant in neutral or basic media.[3] Therefore, creating a pH-solubility profile is a crucial step in understanding your compound's behavior.[3][12]
In-Depth Troubleshooting Guides
When basic adjustments are insufficient, a more systematic approach is required. Follow these troubleshooting workflows to address persistent solubility issues.
Scenario 1: Immediate Precipitation Upon Dilution
You add your DMSO stock to the assay buffer, and it immediately turns cloudy or you observe visible precipitate.
Causality: This is often due to the compound's concentration exceeding its solubility limit in the aqueous buffer or a rapid change in solvent polarity.[9]
Troubleshooting Workflow:
Caption: Workflow for addressing immediate precipitation.
Scenario 2: Precipitation Over Time During Incubation
The assay solution is initially clear, but a precipitate forms after a period of incubation (e.g., hours at 37°C).
Causality: This suggests the initial concentration was near the thermodynamic solubility limit. Changes in temperature, pH shifts due to cellular metabolism, or interactions with media components (like serum proteins) can cause the compound to fall out of solution over time.[11]
Troubleshooting Workflow:
Caption: Workflow for delayed precipitation.
Advanced Solubilization Strategies
If the above troubleshooting steps are insufficient, more advanced formulation techniques may be necessary.
pH Adjustment
For basic piperidine derivatives, lowering the pH of the stock solution or the final assay buffer can significantly increase solubility by promoting the formation of the more soluble protonated salt form.[3]
Experimental Protocol: pH-Solubility Profile
-
Preparation: Prepare a series of buffers with varying pH values (e.g., from pH 2 to 8).
-
Equilibration: Add an excess amount of your solid piperidine derivative to a known volume of each buffer. Ensure undissolved solid remains.
-
Incubation: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Separation: Centrifuge or filter the samples to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the measured solubility against the pH to determine the optimal pH range for your compound.
Co-solvents
Using water-miscible organic solvents in the final assay buffer can increase the solubility of hydrophobic compounds.[13][14]
| Co-solvent | Typical Final Concentration | Considerations |
| DMSO | 0.1 - 1% | Can have biological effects at higher concentrations.[10] |
| Ethanol | 0.1 - 2% | Can affect enzyme activity and cell viability.[10] |
| Polyethylene Glycol (PEG 300/400) | 1 - 5% | Generally well-tolerated but can be viscous.[15] |
| Glycerol | 1 - 10% | Can help stabilize proteins.[15] |
Note: Always run a vehicle control with the same concentration of co-solvent to account for any effects of the solvent itself.[13]
Surfactants
Surfactants can increase the apparent solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[16][17] This is effective at concentrations above the surfactant's critical micelle concentration (CMC).[18][19]
| Surfactant | Type | Typical CMC (in water) |
| Polysorbate 20 (Tween® 20) | Non-ionic | ~0.059 mg/mL |
| Polysorbate 80 (Tween® 80) | Non-ionic | ~0.012 mg/mL |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~2.3 mg/mL |
Caution: Surfactants can denature proteins and disrupt cell membranes, so their use must be carefully validated for compatibility with the specific biological assay.[18]
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20][21] They can encapsulate poorly soluble "guest" molecules, like piperidine derivatives, forming inclusion complexes that have significantly improved aqueous solubility.[22][23]
Mechanism of Cyclodextrin-Mediated Solubility Enhancement
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Commonly used cyclodextrins in research include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), which have improved solubility and safety profiles compared to native β-cyclodextrin.[24][25]
Experimental Protocol: Cyclodextrin Complexation
-
Preparation of Stock Solutions: Prepare a concentrated stock solution of the cyclodextrin (e.g., 100 mM HP-β-CD) in your assay buffer.
-
Phase Solubility Study:
-
Prepare a series of solutions with increasing concentrations of the cyclodextrin.
-
Add an excess of your piperidine derivative to each solution.
-
Equilibrate, separate, and quantify the dissolved compound as described in the pH-solubility protocol.
-
A linear increase in compound solubility with increasing cyclodextrin concentration suggests the formation of a 1:1 complex.
-
-
Preparation for Assay: Prepare your compound's working solutions by first dissolving it in a small amount of organic solvent (e.g., DMSO) and then diluting it into the cyclodextrin-containing buffer.
Final Recommendations
-
Start Simple: Always begin with the simplest methods, such as optimizing the final DMSO concentration and dilution technique, before moving to more complex formulation strategies.
-
Systematic Approach: Adopt a systematic, stepwise approach to troubleshooting. Document each step and its outcome.
-
Assay Compatibility: Crucially, for any solubilizing agent used (co-solvent, surfactant, or cyclodextrin), you must run parallel controls to ensure the agent itself does not interfere with your biological assay.
-
Early Assessment: Integrating solubility assessments early in the drug discovery process can save considerable time and resources, allowing for the selection of compounds with more favorable physicochemical properties.[5]
By applying the principles and protocols outlined in this guide, you will be better equipped to navigate the solubility challenges posed by piperidine derivatives, leading to more reliable and meaningful data in your biological assays.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. benchchem.com [benchchem.com]
- 12. pp.bme.hu [pp.bme.hu]
- 13. benchchem.com [benchchem.com]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs [mdpi.com]
- 17. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. youtube.com [youtube.com]
- 20. nbinno.com [nbinno.com]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Solubilization of drugs using beta-cyclodextrin: Experimental data and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cyclodextrinnews.com [cyclodextrinnews.com]
- 24. researchgate.net [researchgate.net]
- 25. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting guide for the purification of 4-(1-(pyrrolidin-1-yl)ethyl)piperidine"
Technical Support Center: Purification of 4-(1-(pyrrolidin-1-yl)ethyl)piperidine
This guide provides a comprehensive troubleshooting framework for the purification of this compound. Recognizing that this molecule may be synthesized via several routes, we will address purification challenges by focusing on the chemical properties of the target compound and the likely classes of impurities.
Understanding the Target Molecule
This compound is a tertiary amine with two basic nitrogen centers. Its structure suggests it is likely a high-boiling point oil or a low-melting solid at room temperature and possesses good solubility in a range of organic solvents. The presence of two nitrogen atoms makes it susceptible to protonation and salt formation, a property we can exploit during purification.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound.
Question 1: My crude product is a dark, viscous oil. How can I best approach initial purification?
Answer: A dark, viscous appearance in the crude product typically indicates the presence of polymeric byproducts or baseline impurities from the reaction. A multi-step approach is recommended, starting with an acid-base extraction to isolate the basic amine compounds from neutral and acidic impurities.
Expert Insight: The two basic nitrogens in your target compound are key to a successful extraction. The piperidine nitrogen is a typical secondary amine (pKa of the conjugate acid is ~11.2), while the pyrrolidine nitrogen is a tertiary amine (pKa of the conjugate acid is ~11.3). This allows for easy protonation and transfer to an aqueous phase.
Recommended Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude oil in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Your product, being basic, will protonate and move into the aqueous layer. Most non-basic impurities will remain in the organic layer. Repeat the extraction on the organic layer to ensure complete transfer of the product.
-
Organic Layer Discard: The organic layer containing neutral and acidic impurities can be discarded.
-
Basification: Cool the combined acidic aqueous layers in an ice bath and basify by slowly adding a strong base, such as 3M sodium hydroxide (NaOH), until the pH is >12. This deprotonates your product, causing it to separate from the aqueous layer.
-
Back Extraction: Extract the basified aqueous layer with a fresh portion of DCM or ethyl acetate. Your purified amine will now be in the organic layer. Repeat this extraction multiple times to maximize yield.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, albeit likely still not pure, product.
Question 2: After extraction, my NMR/GC-MS still shows starting materials. How do I remove them?
Answer: The presence of starting materials post-extraction indicates that they have similar acid-base properties to your product or were not fully separated. The most effective technique to resolve this is column chromatography.
Expert Insight: The choice of stationary and mobile phase is critical. Given the basic nature of your product, untreated silica gel can cause significant tailing and even decomposition. It is often necessary to use a modified mobile phase or a different stationary phase.
Troubleshooting Workflow for Contaminated Product
Caption: A decision-making workflow for product purification.
Recommended Protocol: Column Chromatography for Amines
-
Stationary Phase: Silica gel. To minimize tailing, you can pre-treat the silica by preparing the slurry in the mobile phase containing a small amount of a volatile base like triethylamine (typically 0.5-1% v/v).
-
Mobile Phase: A gradient system of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or isopropanol) is often effective. A common starting point is a gradient of 0% to 20% ethyl acetate in hexane. The addition of triethylamine to the mobile phase is crucial.
-
Elution: Your product, being polar, will elute at higher concentrations of the polar solvent. Monitor the fractions by thin-layer chromatography (TLC) to identify those containing your pure product.
Data Interpretation Table
| Impurity Type | Likely Retention Factor (Rf) on TLC | Elution Order from Column |
| Non-polar byproducts | High Rf | Elutes first |
| Your Product | Moderate Rf | Elutes after non-polar impurities |
| Polar starting materials (e.g., alcohols) | Low Rf | Elutes last or streaks |
Question 3: My final product is an oil, but the literature suggests it should be a solid. What can I do?
Answer: If your product is an oil when it is expected to be a solid, it likely contains impurities that are depressing the melting point. Alternatively, it could be a different, amorphous form. After confirming purity by NMR and GC-MS, you can attempt crystallization or salt formation.
Expert Insight: The formation of a stable crystalline lattice is often inhibited by even small amounts of impurities. Crystallization is an excellent final purification step. If the freebase is difficult to crystallize, converting it to a salt (like a hydrochloride or tartrate) can often yield a stable, crystalline solid which is easier to handle and store.
Recommended Protocol: Crystallization
-
Solvent Selection: Dissolve your purified oil in a minimum amount of a hot solvent in which it is soluble. Good starting points are solvents like isopropanol, acetone, or ethyl acetate.
-
Induce Crystallization: Slowly cool the solution to room temperature and then in an ice bath. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Recommended Protocol: Salt Formation (HCl Salt)
-
Dissolution: Dissolve the purified freebase oil in a dry, ether-based solvent like diethyl ether or MTBE.
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise while stirring.
-
Precipitation: The hydrochloride salt will likely precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold, dry ether, and dry under vacuum.
Part 2: Advanced Purification Strategies
Issue: My product is thermally stable but inseparable from an impurity by chromatography.
In cases where impurities have very similar polarity to the product, distillation under reduced pressure (Kugelrohr or short-path distillation) can be an effective alternative, provided your compound is thermally stable.
Workflow for Alternative Purification Methods
Caption: Choosing an alternative purification route.
Expert Insight: Before attempting distillation, it is advisable to perform a small-scale thermogravimetric analysis (TGA) to determine the decomposition temperature of your compound. This will help you set a safe maximum temperature for the distillation.
Technical Support Center: Optimization of N-Alkylation of Piperidines
Welcome to the technical support center for the N-alkylation of piperidines. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this fundamental transformation. Here, we move beyond simple protocols to address the common, and often frustrating, issues encountered in the lab. Our focus is on providing logical, scientifically-grounded solutions to help you optimize your reactions for yield, purity, and reproducibility.
Section 1: Troubleshooting Guide for Common N-Alkylation Issues
This section is structured to address the most frequent challenges observed during the N-alkylation of piperidines. Each issue is presented in a question-and-answer format, detailing the probable causes and offering targeted solutions.
Issue 1: My N-alkylation reaction is sluggish, incomplete, or has failed entirely. What should I investigate?
A low or non-existent conversion is a common starting problem. The cause often lies in one of several key reaction parameters.
Potential Causes & Recommended Solutions:
-
Insufficient Basicity or No Base Used: The N-alkylation of a piperidine with an alkyl halide (R-X) generates one equivalent of acid (H-X). This acid will protonate the nucleophilic nitrogen of the starting piperidine, forming an unreactive ammonium salt and effectively shutting down the reaction.[1][2]
-
Poor Leaving Group on the Alkylating Agent: The rate of an Sₙ2 reaction is highly dependent on the ability of the leaving group to depart.
-
Solution: If you are using an alkyl chloride (R-Cl), the reaction will be inherently slower than with a bromide or iodide. To accelerate the reaction, switch to the more reactive alkyl bromide (R-Br) or alkyl iodide (R-I).[1][3] The general reactivity trend is I > Br > Cl >> F. For unreactive systems, consider converting an alkyl alcohol to a triflate or tosylate, which are excellent leaving groups.
-
-
Steric Hindrance: Bulky substituents on the piperidine ring (especially at the 2- and 6-positions) or on the α-carbon of the alkylating agent can sterically impede the Sₙ2 transition state, drastically slowing the reaction rate.[1][3]
-
Solution: Increase the reaction temperature to provide the necessary activation energy to overcome the steric barrier.[1] If high temperatures lead to decomposition, consider switching to a less sterically demanding alkylating agent if possible, or explore alternative synthetic routes like reductive amination, which can be less sensitive to steric bulk around the nitrogen.[4]
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and reagents.
-
Solution: Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred for Sₙ2 reactions.[2] They can solvate the counter-ion of the base (e.g., K⁺ in K₂CO₃) but do not strongly solvate the amine nucleophile, leaving it more available for reaction. Protic solvents like ethanol or water can hydrogen-bond with the amine, reducing its nucleophilicity.
-
Issue 2: My reaction is messy, and I'm isolating a significant amount of a quaternary ammonium salt. How can I achieve selective mono-alkylation?
Over-alkylation is arguably the most common pitfall in amine alkylation.[5][6] The N-alkylated piperidine product is itself a nucleophile and can react with another molecule of the alkylating agent to form a quaternary ammonium salt. This occurs because the tertiary amine product is often more nucleophilic than the secondary amine starting material.[3][6]
Strategies to Minimize Over-alkylation:
-
Control Stoichiometry: Use a large excess of the piperidine starting material relative to the alkylating agent (e.g., 2-5 equivalents of piperidine). This statistically favors the reaction of the alkylating agent with the more abundant starting material.[4][5] However, this approach can be atom-inefficient and may complicate purification.[7]
-
Slow Addition of Alkylating Agent: Instead of adding all the alkylating agent at once, add it slowly to the reaction mixture over several hours using a syringe pump.[2][4] This maintains a very low concentration of the electrophile, reducing the probability of it encountering the product amine.[3][5]
-
Choose a Milder Base: Using a milder base like sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃) can sometimes help control the rate of the second alkylation.[2][4]
-
Switch to a Superior Method: For clean and reliable mono-alkylation, direct alkylation is often not the best choice.
-
Reductive Amination: This is the gold-standard method for avoiding over-alkylation.[3][4] The piperidine is reacted with an aldehyde or ketone to form an iminium ion in situ, which is then immediately reduced by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). Since the tertiary amine product cannot react further under these conditions, over-alkylation is completely avoided.[4]
-
Logical Workflow for Troubleshooting N-Alkylation
The following diagram outlines a systematic approach to diagnosing and solving common issues.
Caption: A decision tree for troubleshooting common N-alkylation problems.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the correct base for my reaction? The ideal base is strong enough to neutralize the generated acid but is non-nucleophilic to avoid competing with the piperidine. Your choice will depend on substrate reactivity and desired reaction conditions.
| Base | Typical Solvent | Temperature | Characteristics & Notes |
| K₂CO₃ | DMF, MeCN | RT to 80 °C | Inexpensive, effective, and commonly used. Heterogeneous, so requires good stirring.[2][4] |
| DIPEA | MeCN, DCM | RT | A liquid organic base (Hünig's base), easy to handle. Good for complex or sensitive substrates.[1][2] |
| Et₃N | MeCN, DCM, THF | RT | Similar to DIPEA but less sterically hindered and can sometimes be nucleophilic itself, leading to side products. |
| NaH | DMF, THF | 0 °C to RT | A very strong, non-nucleophilic base. Requires strictly anhydrous conditions and careful handling (flammable).[2][8] |
| NaHCO₃ | MeCN, DMF | RT to 50 °C | A mild base, useful for controlling reactivity and potentially reducing dialkylation.[1] |
Q2: Can I use an alcohol directly as an alkylating agent? Yes, but not under standard Sₙ2 conditions, as hydroxide (HO⁻) is a very poor leaving group. This transformation requires specific catalytic methods:
-
Borrowing Hydrogen / Hydrogen Autotransfer: This elegant and green method uses a transition metal catalyst (e.g., based on Ru, Ir, or Pd) to temporarily oxidize the alcohol to an aldehyde/ketone in situ.[9][10] This intermediate then undergoes reductive amination with the piperidine, and the catalyst returns the hydrogen. The only byproduct is water.[3][10]
-
Activation with Acid: Under high temperatures, a strong acid can protonate the alcohol, allowing water (a good leaving group) to depart. However, this is often harsh and not broadly applicable.
Q3: My piperidine has other functional groups. How do I ensure chemoselectivity? If your molecule contains other nucleophilic groups (e.g., phenols, thiols, other amines), they may also be alkylated.
-
Protecting Groups: The most robust strategy is to protect the other functional groups before performing the N-alkylation.
-
pH Control: Sometimes, careful control of the base and pH can selectively deprotonate the most acidic nucleophile. Piperidine (pKa of conjugate acid ~11.2) is more basic than a phenol (pKa ~10), so a base like K₂CO₃ might preferentially deprotonate the phenol, leading to O-alkylation. In such cases, running the reaction without base might favor N-alkylation, though it will be slow.[2]
-
Reductive Amination: This method is highly chemoselective for the amine. Reducing agents like NaBH(OAc)₃ will not reduce esters, amides, or nitro groups, making it an excellent choice for complex molecules.[4]
Section 3: Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide using DIPEA[1][2]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the piperidine derivative (1.0 eq.).
-
Solvent & Base: Dissolve the piperidine in anhydrous acetonitrile (to make a ~0.1 M solution) under a nitrogen atmosphere. Add N,N-diisopropylethylamine (DIPEA) (1.5 eq.).
-
Addition: At room temperature, add the alkyl halide (1.1 eq.) to the solution. For reactive alkylating agents or to control over-alkylation, add it dropwise or via a syringe pump over 1-2 hours.
-
Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS until the starting piperidine is consumed. If the reaction is slow, it can be gently heated (e.g., to 40-60 °C).
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporation).
-
Extraction: Partition the residue between an organic solvent (e.g., diethyl ether or ethyl acetate) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-alkylpiperidine. Purify further by column chromatography if necessary.
Protocol 2: General Procedure for N-Alkylation via Reductive Amination[4]
-
Setup: To a round-bottom flask with a magnetic stir bar, add the piperidine derivative (1.0 eq.) and the aldehyde or ketone (1.1 eq.).
-
Solvent: Dissolve the components in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under a nitrogen atmosphere.
-
Imine Formation (Optional): For less reactive carbonyls, add a catalytic amount of acetic acid or a Lewis acid like Ti(OiPr)₄ and stir for 1-2 hours at room temperature to pre-form the iminium ion.[4] The addition of molecular sieves can also help by removing water.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the mixture. Be cautious as some gas evolution may occur.
-
Reaction: Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.
-
Extraction & Isolation: Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to provide the crude product for further purification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. thalesnano.com [thalesnano.com]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Addressing the Metabolic Instability of Pyrrolidine-Containing Compounds
Here is the in-depth technical guide you requested.
Welcome to the technical support resource for researchers, medicinal chemists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for identifying, understanding, and mitigating the metabolic instability associated with pyrrolidine-containing compounds. The pyrrolidine scaffold, while a valuable pharmacophore, is frequently a site of metabolic attack, posing significant challenges to achieving desirable pharmacokinetic profiles.[1][2] This center offers a combination of frequently asked questions for foundational knowledge and in-depth troubleshooting guides for specific experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What makes the pyrrolidine ring a common site of metabolic instability?
The pyrrolidine ring's susceptibility to metabolism is primarily due to oxidation of the carbon atoms adjacent (alpha) to the nitrogen atom.[3] Cytochrome P450 (CYP) enzymes, the primary family of drug-metabolizing enzymes, can readily abstract a hydrogen atom from these positions. This initial oxidation event leads to the formation of a thermodynamically unstable carbinolamine, which can then spontaneously generate a reactive iminium ion intermediate. This iminium ion is an electrophilic species that can either be hydrolyzed, leading to ring cleavage, or be further oxidized.[4]
Q2: Which specific enzymes are most commonly involved in pyrrolidine metabolism?
The primary enzymes responsible for the oxidative metabolism of the pyrrolidine ring are the Cytochrome P450 (CYP) monooxygenases , particularly isoforms like CYP3A4 , which are highly abundant in the human liver.[4][5][6] In addition to CYPs, other enzyme families such as flavin-containing monooxygenases (FMOs) and monoamine oxidases (MAOs) can also contribute to the metabolism of cyclic amines, depending on the specific substitution pattern of the molecule.[7]
Q3: What are the major metabolic pathways for pyrrolidine-containing compounds?
The metabolic fate of a pyrrolidine ring can follow several pathways, often originating from the same initial oxidation event:
-
Lactam Formation: Oxidation at the C2 or C5 position can lead to the formation of a stable lactam (pyrrolidin-2-one) metabolite. This is a very common metabolic route.[3][8]
-
Ring Cleavage: The intermediate iminium ion can undergo hydrolysis, resulting in the opening of the pyrrolidine ring to form an aminoaldehyde.[4] This aldehyde can be further oxidized to a carboxylic acid.
-
N-Dealkylation: If the pyrrolidine nitrogen is substituted (e.g., an N-alkyl group), this group can be oxidatively cleaved.
-
Hydroxylation at C3 or C4: While less common than alpha-carbon oxidation, hydroxylation can occur at other positions on the ring, creating hydroxylated metabolites that may then undergo Phase II conjugation.
Below is a diagram illustrating the principal oxidative metabolic pathways.
Caption: Key oxidative metabolic pathways for the pyrrolidine ring.
Q4: What are the practical consequences of high metabolic instability for a drug candidate?
High metabolic instability results in rapid clearance of the compound from the body. This leads to several undesirable pharmacokinetic properties:
-
Poor Oral Bioavailability: If the compound is rapidly metabolized by the liver ("first-pass metabolism"), very little of the active drug reaches systemic circulation after oral dosing.[9]
-
Short Half-Life: The drug is eliminated too quickly to maintain a therapeutic concentration in the blood, potentially requiring frequent, high doses.[10]
-
Formation of Reactive Metabolites: As mentioned, iminium ions are electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, which is a potential source of toxicity (genotoxicity, mutagenicity).
Q5: What is the difference between using liver microsomes and hepatocytes for stability assays, and which should I choose?
This choice depends on the questions you are trying to answer.[11]
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from liver cells. They are rich in Phase I enzymes, especially CYPs.[9] Microsomal stability assays are excellent for specifically assessing CYP-mediated metabolic liability. They are cost-effective and have high throughput.[12]
-
Hepatocytes: These are intact liver cells and contain the full complement of metabolic machinery, including both Phase I (e.g., CYPs, FMOs) and Phase II (e.g., UGTs, SULTs) enzymes, as well as necessary cofactors.[9][13] Hepatocyte assays provide a more complete and physiologically relevant picture of overall hepatic clearance.[12]
Choose microsomes for initial screening of CYP-mediated metabolism. If a compound appears stable in microsomes but shows high clearance in vivo, or if you suspect non-CYP or Phase II metabolism, use hepatocytes .[13]
| Feature | Liver Microsomes | Cryopreserved Hepatocytes |
| Enzyme Content | Primarily Phase I (CYPs, FMOs) | Phase I and Phase II enzymes, transporters |
| Cofactors | Require external addition (e.g., NADPH) | Endogenously present |
| Primary Use Case | High-throughput screening for CYP liability | Broader assessment of total hepatic clearance |
| Predictive Power | Good for intrinsic clearance by CYPs | More predictive of overall in vivo clearance |
| Complexity/Cost | Lower | Higher |
| Caption: Comparison of In Vitro Metabolic Assay Systems. |
Troubleshooting Guide: Experimental Challenges & Solutions
Problem 1: My pyrrolidine-containing compound shows very rapid degradation in my Human Liver Microsome (HLM) assay (e.g., t½ < 10 min). What are my next steps?
This result strongly indicates a metabolic "soft spot" susceptible to CYP-mediated oxidation. The goal is to identify the site of metabolism and modify the structure to block it without losing potency.
Workflow:
-
Metabolite Identification: The first critical step is to determine where the metabolism is occurring. Perform an LC-MS/MS analysis of the incubation mixture to identify the major metabolites.[14][15] Look for mass shifts corresponding to hydroxylation (+16 Da) or lactam formation (+14 Da).
-
Structural Modification: Once the metabolic hot-spot is identified (e.g., C5 position), employ medicinal chemistry strategies to improve stability.[16]
-
Re-test: Synthesize the modified analogues and re-evaluate their metabolic stability in the HLM assay to confirm if the modification was successful. Be aware of "metabolic switching" (see Problem 3).
| Strategy | Mechanism | Example |
| Steric Hindrance | Introduce a bulky group near the metabolic site to physically block enzyme access. | Add a methyl or cyclopropyl group adjacent to the susceptible carbon. |
| Electronic Modification | Introduce an electron-withdrawing group (EWG) to decrease the electron density of the C-H bond, making it harder to oxidize. | Place a fluorine atom on the metabolic "soft spot". |
| Bioisosteric Replacement | Replace the entire pyrrolidine ring with a more stable, isosteric scaffold. | Replace pyrrolidine with a piperidine, azetidine, or a non-classical isostere like bicyclo[1.1.1]pentane.[17][18] |
| Scaffold Hopping | Replace a larger portion of the molecule containing the pyrrolidine to find a structurally novel, stable core. | Change from a phenyl-pyrrolidine core to a pyridyl-pyrrolidine core to reduce oxidative potential.[19] |
| Caption: Common Medicinal Chemistry Strategies to Stabilize the Pyrrolidine Ring. |
Problem 2: My compound is stable in microsomes but shows high clearance in hepatocytes. What does this suggest?
This is a classic diagnostic scenario. Since your compound is stable in the presence of high concentrations of CYP enzymes (in microsomes), the instability observed in hepatocytes points towards other metabolic pathways.[13]
Possible Causes & Solutions:
-
Phase II Metabolism: The compound may be rapidly conjugated by enzymes like UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), which are present in hepatocytes but not microsomes.
-
Solution: Analyze the hepatocyte incubation samples for glucuronide (+176 Da) or sulfate (+80 Da) conjugates. If found, medicinal chemistry efforts should focus on blocking the site of conjugation (often a phenol or alcohol).
-
-
Non-CYP Oxidative Metabolism: Enzymes like aldehyde oxidase (AO) or monoamine oxidases (MAOs) found in the cytosolic fraction of hepatocytes could be responsible.
-
Solution: Perform stability assays using cytosolic S9 fractions. To confirm AO involvement, run the hepatocyte assay in the presence of a specific AO inhibitor (e.g., raloxifene).
-
Problem 3: I blocked the primary metabolic site, but now the compound is being metabolized at a different position ("metabolic switching"). How do I proceed?
Metabolic switching is a common challenge in drug design.[16] When you block the most kinetically favorable metabolic site, the enzymes will attack the next most favorable site.
Strategic Approach:
-
Re-identify: Perform metabolite ID on the new, "stabilized" compound to understand the new pathway.
-
Dual Blocking: If feasible, introduce a second modification to block the new site. For example, if metabolism switched from C5 to C4, consider substitutions at both positions.
-
Global Change: Sometimes, iterative blocking is inefficient. A more significant structural change may be necessary. This is a strong rationale for pursuing bioisosteric replacement or scaffold hopping to fundamentally alter the molecule's interaction with metabolizing enzymes.[18][19]
Problem 4: I suspect the formation of a reactive iminium ion due to potential toxicity signals. How can I experimentally confirm its presence?
Direct detection of highly reactive intermediates like iminium ions is impossible. Instead, they must be "trapped" by introducing a nucleophile into the incubation system that reacts with the electrophilic iminium ion to form a stable, detectable adduct.
Experimental Protocol: Reactive Metabolite Trapping
-
Trapping Agent: The most common trapping agent is glutathione (GSH) , as it mimics an endogenous cellular nucleophile. Potassium cyanide (KCN) can also be used as a stronger nucleophile for mechanistic studies.[4]
-
Procedure: Set up a standard microsomal stability assay, but include a high concentration of GSH (e.g., 1-5 mM) in the incubation mixture.
-
Analysis: Use LC-MS/MS to search for the mass of the expected GSH adduct (Parent Compound + GSH - H; a mass increase of ~305.07 Da). The presence of this adduct is strong evidence for the formation of a reactive, electrophilic intermediate.
Below is a decision-making workflow for addressing these common issues.
Caption: Decision-making workflow for addressing metabolic instability.
Key Experimental Protocols
Protocol 1: Standard Microsomal Metabolic Stability Assay
-
Preparation: Prepare stock solutions of the test compound and positive control (e.g., a rapidly metabolized compound like verapamil or testosterone) in an organic solvent like DMSO. Prepare a master solution of NADPH (cofactor) in buffer.
-
Incubation: In a 96-well plate, pre-warm pooled human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C.[20]
-
Initiation: Add the test compound (final concentration typically 1 µM) to the microsome-containing wells to start the reaction. For the primary reaction, add the NADPH solution. For a negative control, add buffer instead of NADPH.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold "stop solution" (e.g., acetonitrile) containing an internal standard.[20]
-
Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[10]
Protocol 2: Hepatocyte Metabolic Stability Assay
-
Preparation: Use cryopreserved hepatocytes from the desired species (human, rat, etc.). Thaw the hepatocytes according to the supplier's protocol and determine cell viability (should be >80%).
-
Incubation: In a suspension format, incubate the hepatocytes at a specific density (e.g., 1 million cells/mL) in pre-warmed incubation medium at 37°C in a shaking water bath or incubator with 5% CO2.[21]
-
Initiation: Add the test compound (final concentration typically 1 µM) to the hepatocyte suspension.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), remove an aliquot of the cell suspension and quench the reaction with a cold stop solution (e.g., acetonitrile) containing an internal standard.
-
Analysis: Process and analyze the samples by LC-MS/MS as described in the microsomal assay.
-
Calculation: Determine the half-life and intrinsic clearance from the rate of disappearance of the parent compound.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel biotransformation of alkyl aminopyrrolidine to aminopiperidine ring by human CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of amine oxidases in xenobiotic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 10. youtube.com [youtube.com]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. Metabolic Stability Assays [merckmillipore.com]
- 13. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. nedmdg.org [nedmdg.org]
- 17. baranlab.org [baranlab.org]
- 18. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 19. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 21. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
Technical Support Center: Enhancing Oral Bioavailability of Piperidine-Based Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of improving the oral bioavailability of piperidine-based drug candidates. The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs.[1][2][3][4] However, optimizing the oral bioavailability of drug candidates containing this moiety can be a significant hurdle. This resource is designed to provide you with the expertise and practical insights needed to navigate these challenges effectively.
I. Understanding the Core Challenges
The oral bioavailability of a drug is influenced by several factors, including its solubility, permeability, and metabolic stability.[5][6][7][8][9] For piperidine-containing compounds, specific structural features can present unique challenges in these areas.
Part 1: Troubleshooting Poor Aqueous Solubility
Low aqueous solubility is a primary reason for poor oral bioavailability, as a drug must be in solution to be absorbed.[10][11][12][13][14]
FAQ 1: My piperidine-based compound shows very low solubility in simulated gastric and intestinal fluids. What are my immediate troubleshooting steps?
Answer:
A systematic approach is crucial.[15] First, confirm the solubility data's accuracy and reproducibility. Then, proceed with the following steps:
Step 1: Comprehensive Physicochemical Characterization
-
Determine the pKa of your compound: The ionization state of the piperidine nitrogen is critical for solubility. As a basic moiety, its solubility will be pH-dependent.
-
Assess the solid-state properties: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the crystalline form. Different polymorphs can have significantly different solubilities.[16]
Step 2: Initial Formulation Strategies
-
Salt Formation: For basic piperidine compounds, forming a salt is often the most effective way to increase solubility and dissolution rates.[10][11] Experiment with various pharmaceutically acceptable counterions.
-
pH Adjustment: Investigate the solubility profile across a range of pH values to identify the optimal pH for dissolution.
Experimental Protocol: Preliminary Salt Screening
-
Dissolve a known amount of the free base of your piperidine compound in a suitable organic solvent (e.g., methanol, ethanol).
-
Add a stoichiometric equivalent of a selected acid (e.g., HCl, methanesulfonic acid, tartaric acid) dissolved in the same or a miscible solvent.
-
Stir the mixture at room temperature for a defined period.
-
Isolate the resulting solid by filtration or solvent evaporation.
-
Characterize the solid to confirm salt formation and assess its physicochemical properties, including solubility.
FAQ 2: Salt formation did not sufficiently improve the solubility of my compound. What are the next steps?
Answer:
If simple salt formation is inadequate, more advanced formulation strategies are necessary.
1. Particle Size Reduction:
-
Micronization: This technique increases the surface area of the drug particles, which can enhance the dissolution rate.[10][12][13] However, it does not alter the equilibrium solubility.[12][13]
-
Nanonization: Creating a nanosuspension can further increase the surface area and improve the dissolution velocity.[17][18]
2. Amorphous Solid Dispersions (ASDs):
-
Concept: Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[16][18]
-
Method: This is often achieved through spray drying or hot-melt extrusion.
3. Lipid-Based Formulations:
-
Application: These formulations can enhance the solubility and absorption of lipophilic drugs.[15][16][18] They can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[6][18]
4. Complexation:
-
Cyclodextrins: These molecules can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[10][16]
Data Presentation: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Typical Fold Increase in Solubility | Considerations |
| Salt Formation | Ionization of the drug | 10 - 1000 | Requires an ionizable group. |
| Micronization | Increased surface area | 2 - 10 | Does not change equilibrium solubility. |
| Nanonization | Drastically increased surface area | 10 - 100 | Can have stability challenges. |
| Amorphous Solid Dispersions | High energy amorphous state | 10 - 1000+ | Physical stability of the amorphous form. |
| Lipid-Based Formulations | Solubilization in lipids | Variable, depends on drug lipophilicity | Potential for in vivo variability. |
| Cyclodextrin Complexation | Host-guest complex formation | 10 - 1000 | Stoichiometry and binding constant are key. |
Part 2: Addressing Poor Permeability
Even with good solubility, a drug candidate must be able to permeate the intestinal epithelium to reach systemic circulation.
FAQ 3: My piperidine-based compound has good solubility but shows low permeability in Caco-2 assays. How can I troubleshoot this?
Answer:
Low permeability in Caco-2 cells, an in vitro model of the human intestinal epithelium, can indicate several potential issues.
Step 1: Rule out Efflux Transporter Activity
-
P-glycoprotein (P-gp) Efflux: Piperidine-containing compounds can be substrates for efflux transporters like P-gp, which actively pump the drug back into the intestinal lumen, reducing its net absorption.[15]
-
Troubleshooting: Conduct the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the apparent permeability coefficient (Papp) from the apical to basolateral side suggests that your compound is a P-gp substrate.[15]
Step 2: Evaluate Physicochemical Properties
-
Lipophilicity (LogP/LogD): An optimal lipophilicity is required for passive diffusion across the cell membrane. Both very low and very high lipophilicity can hinder permeability.
-
Molecular Weight and Size: Larger molecules generally have lower permeability.
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can reduce permeability.
Step 3: Structural Modification Strategies
-
Prodrug Approach: A prodrug can be designed to mask polar functional groups that hinder membrane permeation.[7][9][15] The prodrug is then cleaved in vivo to release the active drug.
-
Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can modulate physicochemical properties to improve permeability.
Experimental Workflow: Investigating P-gp Efflux
Caption: Workflow for determining if a compound is a P-gp substrate.
Part 3: Overcoming Metabolic Instability
First-pass metabolism in the gut wall and liver can significantly reduce the amount of drug that reaches systemic circulation.[15]
FAQ 4: My piperidine-based compound shows high clearance in liver microsome stability assays. What are the common metabolic pathways for piperidines and how can I improve stability?
Answer:
The piperidine ring and its substituents are susceptible to metabolism by cytochrome P450 (CYP) enzymes.
Common Metabolic Hotspots:
-
N-dealkylation: This is a major metabolic pathway for many 4-aminopiperidine drugs, often catalyzed by CYP3A4.[19][20]
-
Ring Oxidation: Oxidation can occur at various positions on the piperidine ring, often alpha to the nitrogen, leading to lactam formation.[19]
-
Oxidation of Substituents: Substituents on the piperidine ring are also prone to oxidation.
Strategies to Improve Metabolic Stability:
-
Blocking Metabolic Sites: Introduce bulky groups or electron-withdrawing groups at or near the metabolic "hotspots" to hinder enzyme access or deactivate the site. For example, blocking the 6-position of a piperidine ring with a trifluoromethyl group has been shown to reduce clearance and increase oral bioavailability.[21]
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolically labile position can slow the rate of metabolism (the kinetic isotope effect).
-
Bioisosteric Replacement: Replacing the piperidine ring with a more metabolically stable bioisostere, such as a spirocyclic system, can be an effective strategy.[1]
-
Conformational Constraint: Rigidifying the structure, for instance, by introducing a fused ring system, can sometimes improve metabolic stability by restricting the molecule's ability to fit into the enzyme's active site.[22]
Logical Relationship: Improving Metabolic Stability
Caption: A logical approach to improving metabolic stability.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 12. ijmsdr.org [ijmsdr.org]
- 13. pnrjournal.com [pnrjournal.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. benchchem.com [benchchem.com]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. sphinxsai.com [sphinxsai.com]
- 18. researchgate.net [researchgate.net]
- 19. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce the Toxicity of Functionalized Piperidines
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with one of the most ubiquitous scaffolds in modern pharmaceuticals: the piperidine ring. While this motif is celebrated for its ability to confer desirable physicochemical properties and engage in critical biological interactions, its functionalization can often lead to unforeseen toxicity issues.[1][2]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific toxicity-related challenges encountered during your experiments. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your compound design and optimization efforts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding piperidine toxicity.
Q1: Why is the piperidine scaffold so common in drug discovery, and what are its inherent toxicity risks?
The piperidine ring is a highly privileged scaffold primarily because of its versatility.[2] As a saturated heterocycle, it offers a three-dimensional geometry that can effectively present substituents into the binding pockets of biological targets. Its basic nitrogen atom is often crucial for forming salt bridges or hydrogen bonds and can improve aqueous solubility.
However, this same basic nitrogen and the adjacent carbon atoms are often the source of toxicity liabilities:
-
Metabolic Instability: The carbon atoms alpha to the nitrogen are susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of unstable iminium ions or other reactive metabolites.[3][4] This can result in off-target effects or direct cytotoxicity.
-
hERG Channel Inhibition: The combination of a basic nitrogen center and lipophilicity is a classic pharmacophore for binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel.[5] Inhibition of this channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias (Torsades de Pointes).
-
CYP450 Inhibition: Piperidine-containing compounds can also act as inhibitors of CYP enzymes (e.g., CYP2D6, CYP3A4), leading to potential drug-drug interactions (DDIs).[6][7]
Q2: What is the first step I should take when my lead piperidine compound shows toxicity in a cell-based assay?
A general cytotoxicity finding requires a systematic deconvolution of the underlying cause. A fundamental first step is to assess the compound's metabolic stability and potential for off-target pharmacology.
A recommended initial workflow is:
-
Assess Metabolic Stability: Use an in vitro Human Liver Microsome (HLM) stability assay to determine the compound's intrinsic clearance. High clearance suggests rapid metabolism, which may be generating toxic byproducts.
-
Profile against a Safety Panel: Screen the compound against a panel of common off-target proteins, including the hERG channel and major CYP450 isoforms.
-
Characterize Metabolites: If the compound is metabolically unstable, perform a metabolite identification study to pinpoint the "soft spots" on the molecule.
This initial data will help you diagnose whether the observed toxicity is due to the parent compound's off-target activity or the result of metabolic bioactivation.
Q3: What are "bioisosteres" for a piperidine ring and when should I consider using them?
Bioisosteres are chemical groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. Replacing a piperidine ring with a suitable bioisostere is a powerful strategy when structural modifications to the parent scaffold are insufficient to mitigate toxicity.[3]
Consider using a bioisostere when:
-
Metabolism at the piperidine ring itself is the primary liability.
-
hERG toxicity is intractable due to the inherent basicity and lipophilicity of the scaffold.
-
You need to explore new chemical space to improve properties while maintaining the core binding interactions of the substituents.
Common bioisosteric replacements and their general effects are summarized in the table below.
| Bioisostere | Typical Effect on pKa (vs. Piperidine) | Typical Effect on LogP | Key Advantage |
| Piperazine | Lower | Lower | Reduces hERG liability by lowering basicity.[8] |
| Morpholine | Lower | Lower | Blocks metabolism at the 4-position, increases polarity.[3][9] |
| Azaspiro[3.3]heptane | Similar | Lower | Can improve metabolic stability with minimal change to basicity.[10] |
| Pyrrolidine | Similar | Lower | Reduces molecular size and can alter substituent vectors.[11] |
| Tropane | Similar | Higher | Introduces conformational rigidity, may block metabolism.[3] |
Part 2: Troubleshooting Guides
This section provides detailed, scenario-based troubleshooting for specific experimental challenges.
Scenario 1: "My lead compound shows significant hERG inhibition (IC50 < 1 µM). How can I reduce this cardiotoxicity risk?"
hERG inhibition is a critical hurdle. The primary drivers are high basicity (pKa > 8.5) and lipophilicity. Your goal is to reduce one or both of these properties without sacrificing on-target potency.
Caption: Decision workflow for addressing hERG channel liability.
This protocol allows for medium-throughput screening of newly synthesized analogues against the parent compound.
-
Compound Preparation: Prepare stock solutions of your parent compound and new analogues in DMSO at 10 mM. Create a dilution series (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) in an appropriate extracellular buffer.
-
Cell Culture: Use HEK293 cells stably expressing the hERG channel. Culture cells to 70-90% confluency before the experiment.
-
Automated Patch-Clamp:
-
Load the cell suspension and compound plates onto an automated patch-clamp platform (e.g., QPatch or Patchliner).
-
Establish a whole-cell voltage clamp configuration.
-
Apply a standard pulse protocol to elicit hERG tail currents (e.g., depolarizing step to +20 mV followed by a repolarizing step to -50 mV).
-
After establishing a stable baseline recording, apply the vehicle control followed by ascending concentrations of your test compounds.
-
-
Data Analysis: Measure the peak tail current at each concentration. Normalize the data to the vehicle control and plot the concentration-response curve. Calculate the IC50 value for each compound.
-
Interpretation: A rightward shift in the IC50 curve (i.e., a higher IC50 value) for an analogue compared to the parent compound indicates a successful reduction in hERG liability. An IC50 > 10 µM is often considered a desirable starting point for further development.
Scenario 2: "My compound is rapidly cleared in Human Liver Microsomes (HLM). Metabolite ID studies suggest oxidation on the piperidine ring. What are my options?"
High clearance driven by metabolism on the piperidine ring is a common problem. The goal is to block these metabolic "soft spots."
Caption: Common metabolic liabilities of piperidines and blocking strategies.
-
Identify the Soft Spot: Confirm the exact site of metabolism using high-resolution mass spectrometry and NMR on isolated metabolites.
-
Apply Steric Blockers: If oxidation occurs at an α-carbon, the introduction of a methyl or gem-dimethyl group at that position can sterically shield it from CYP enzymes. This is a classic "metabolic blocking" strategy.
-
Introduce Electron-Withdrawing Groups: Placing a fluorine atom adjacent to a metabolic soft spot can decrease the electron density of the C-H bond, making it less susceptible to oxidative metabolism.
-
Employ Bioisosteric Replacement: If the entire ring is a liability, consider a replacement. For example, replacing a 4-hydroxypiperidine undergoing further oxidation with a morpholine ring can completely block metabolism at that position and improve polarity.[3][9]
-
Incubation: Incubate the parent compound and the new, modified analogue (at 1 µM) in pooled Human Liver Microsomes (0.5 mg/mL) with the NADPH regenerating system at 37°C.
-
Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
-
Interpretation: A longer half-life and lower intrinsic clearance for the new analogue compared to the parent compound confirm that your modifications successfully improved metabolic stability.
Part 3: Predictive Toxicology and Early Screening
To minimize downstream failures, it is crucial to integrate toxicity assessment early in the discovery process.
Q4: What in silico and in vitro tools can I use to predict piperidine toxicity before synthesis?
Early, predictive models can help prioritize which analogues to synthesize.
Caption: A tiered cascade for early toxicity assessment.
-
In Silico Tools: Computational models can provide rapid, low-cost predictions.[12] Use quantitative structure-activity relationship (QSAR) models to flag compounds with potential hERG liability or mutagenicity.[13][14] Metabolism prediction software can identify likely soft spots, guiding your design strategy.
-
In Vitro Assays: Once synthesized, compounds should enter a tiered screening system.
-
Tier 1: Basic property measurements like kinetic solubility and experimental LogD confirm if the molecule has drug-like properties.
-
Tier 2: High-throughput screens for HLM stability, a single-point hERG assay, and a general cytotoxicity assay (e.g., MTT against HepG2 cells) provide the first biological red flags.[1][15]
-
Tier 3: Promising compounds with acceptable Tier 2 profiles advance to more comprehensive assays like full IC50 determination for CYP inhibition and hERG, and detailed metabolite profiling.
-
By systematically applying these strategies and experimental protocols, you can proactively identify and mitigate the toxicity risks associated with functionalized piperidines, ultimately accelerating the path to safer and more effective drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. schrodinger.com [schrodinger.com]
- 13. Computer-based prediction of acute toxicity, side-effects and toxic effects of new piperidine derivatives (2022) | М.Д. Хайитова [scispace.com]
- 14. mdpi.com [mdpi.com]
- 15. Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of 4-(1-(pyrrolidin-1-yl)ethyl)piperidine Derivatives
Welcome to the technical support center dedicated to the nuanced challenge of enhancing the selectivity of 4-(1-(pyrrolidin-1-yl)ethyl)piperidine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in optimizing this privileged scaffold. Here, we move beyond standard protocols to address the specific, practical issues encountered during experimental work, grounding our advice in mechanistic principles and field-proven strategies.
Section 1: Foundational Concepts in Selectivity
Before diving into troubleshooting, it is crucial to establish a clear understanding of what "selectivity" entails for this molecular class. It is rarely a single metric but a composite of several factors:
-
Receptor Subtype Selectivity: The ability of a derivative to preferentially bind to a specific receptor subtype (e.g., σ1 vs. σ2 receptors) over others, which is critical for minimizing off-target effects.[1]
-
Metabolic Selectivity: The compound's resistance to rapid metabolism by cytochrome P450 (CYP) enzymes or other metabolic pathways, which influences its pharmacokinetic profile.
-
Physicochemical Selectivity: Properties like solubility and permeability that dictate the compound's ability to reach its target in a biological system. Introducing chiral centers into the piperidine ring can be an effective strategy to modulate these properties.[2]
This guide will primarily focus on troubleshooting challenges related to achieving superior receptor subtype selectivity, which often involves a delicate balance of steric, electronic, and conformational factors.
Section 2: Troubleshooting Guide for Sub-Optimal Selectivity
This section is structured as a series of common problems encountered in the lab, followed by detailed, actionable solutions.
Issue 1: My lead compound shows high affinity for the target receptor but also significant binding to related off-target subtypes. How can I engineer selectivity?
This is the most common challenge. Achieving a high degree of selectivity requires a systematic exploration of the structure-activity relationship (SAR). The issue often stems from a shared pharmacophore that is recognized by multiple receptor subtypes. The goal is to introduce structural modifications that are favorable for the target receptor but unfavorable for the off-target(s).
Probable Cause: The binding pockets of the target and off-target receptors share significant homology, particularly around the core binding regions that interact with the piperidine and pyrrolidine nitrogens. The protonated basic nitrogen atom is often a key interaction point.[3]
Solutions & Methodologies:
-
Strategy A: Introduce Steric Constraints.
-
Rationale: Exploit subtle differences in the size and shape of the binding pockets. Introducing a bulky substituent can create a steric clash in the more constrained off-target receptor while being accommodated by the target receptor.
-
Protocol: Alkylation of the Piperidine Nitrogen.
-
Dissolve the parent this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF.
-
Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl bromide, 1.2 eq).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS for the disappearance of the starting material.[4]
-
Upon completion, perform an aqueous workup, extract with an organic solvent (e.g., ethyl acetate), dry, and purify by column chromatography.
-
-
Data-Driven Decision Making: The following table illustrates how N-substitution can modulate receptor affinity and selectivity, based on common findings in the literature for similar scaffolds.[1]
-
| N-Substituent | Target Receptor Kᵢ (nM) | Off-Target Receptor Kᵢ (nM) | Selectivity Fold (Off-Target/Target) | Rationale/Comments |
| -H (proton) | 165 | 850 | ~5 | Baseline activity; often lacks high selectivity. |
| -CH₃ (methyl) | 15 | 900 | 60 | Small alkyl groups can improve lipophilicity and fill small hydrophobic pockets, often enhancing affinity and selectivity. |
| -CH₂CH₃ (ethyl) | 30 | 1200 | 40 | Slightly larger group may not be optimally sized compared to methyl. |
| -CH₂Ph (benzyl) | 5 | 50 | 10 | The bulky aromatic group can form π-stacking interactions, but may also fit into off-target sites, reducing selectivity. |
-
Strategy B: Modulate Electronic Properties.
-
Rationale: Altering the electronic distribution of the molecule can fine-tune key interactions like hydrogen bonds or cation-π interactions that differ between receptor subtypes. Fluorine atoms are particularly effective for this purpose due to their small size and high electronegativity.[5][6]
-
Protocol: Synthesis of a Phenyl-Substituted Analog. This example assumes a derivative featuring a phenyl ring, a common modification to this scaffold.[7][8]
-
Start with a suitable precursor, such as a phenacyl bromide derivative.
-
React the precursor with this compound in a solvent like acetone or THF at reflux.
-
Monitor the reaction for the formation of the quaternary ammonium salt product.
-
Isolate the product by filtration and wash with cold solvent.
-
Characterize the product by NMR and mass spectrometry.[7]
-
-
Visualizing the Workflow:
-
Caption: Workflow for optimizing lead compound selectivity.
Issue 2: My reaction produces a mixture of stereoisomers, and they exhibit different biological activities and selectivities. How can I achieve better stereocontrol?
Stereochemistry is paramount in drug design. Enantiomers or diastereomers often have vastly different binding affinities and selectivities because biological targets are chiral.
Probable Cause: The key synthetic step that creates the chiral center—often a reduction or an addition reaction—is not stereoselective. For the this compound scaffold, the chiral center is on the ethyl group attached to the 4-position of the piperidine.
Solutions & Methodologies:
-
Strategy: Asymmetric Synthesis or Chiral Resolution.
-
Rationale: It is more efficient to control stereochemistry during the synthesis than to separate isomers later. Using chiral catalysts or auxiliaries can guide the reaction to favor one stereoisomer. Ring-closing metathesis is one powerful technique for creating enantiopure piperidines.[9]
-
Protocol: Example of a Stereoselective Reduction. This is a generalized protocol for the reduction of a ketone precursor to create the chiral alcohol, which can then be converted to the final compound.
-
Dissolve the ketone precursor (1.0 eq) in an anhydrous solvent like THF or methanol under an inert atmosphere (e.g., argon).[4]
-
Cool the solution to the recommended temperature (e.g., -78 °C or 0 °C).
-
Add a chiral reducing agent system, such as (R)- or (S)-CBS catalyst (Corey-Bakshi-Shibata catalyst) followed by the slow addition of borane (BH₃·SMe₂).
-
Stir the reaction for several hours, monitoring by chiral HPLC or TLC.
-
Quench the reaction carefully with methanol, followed by an aqueous workup.
-
Purify the product and determine the enantiomeric excess (e.e.) using chiral HPLC.
-
-
Visualizing Stereoisomer Impact:
-
Caption: Differential binding of enantiomers to receptors.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: I'm observing poor yields in my synthesis. What are the most common culprits?
-
A1: Low yields in heterocyclic synthesis can often be traced back to a few key areas. First, check the purity of your reagents and ensure your solvents are anhydrous, as many reactions are sensitive to moisture.[4] Second, suboptimal reaction conditions like temperature and time are critical; consider running small-scale trial reactions to find the ideal parameters. Finally, inefficient mixing, especially in heterogeneous reactions, can lead to poor reaction rates.[4]
-
-
Q2: How does the pKa of the piperidine nitrogen influence selectivity?
-
A2: The basicity of the piperidine nitrogen is crucial. At physiological pH (around 7.4), this nitrogen is typically protonated, forming a positive charge that engages in key ionic or hydrogen bond interactions with acidic residues (like Asp or Glu) in the receptor binding pocket.[3] Modifying substituents on the piperidine ring or elsewhere can alter the pKa, thereby changing the strength of this interaction. A stronger interaction with the target receptor compared to an off-target receptor can be a source of selectivity.
-
-
Q3: Are there any computational tools that can help predict selectivity before I synthesize new derivatives?
-
A3: Yes, computational chemistry is a powerful tool in modern drug discovery. Molecular docking can predict the binding pose of your derivatives in the crystal structures of target and off-target receptors. Furthermore, more advanced techniques like molecular dynamics (MD) simulations can reveal the stability of these interactions over time and help identify crucial amino acid residues that contribute to binding and selectivity.[3] These methods can help prioritize which compounds to synthesize, saving significant time and resources.
-
-
Q4: My purified piperidine derivative turns yellow upon storage. Why does this happen and how can I prevent it?
-
A4: The yellow discoloration is typically due to oxidation of the amine.[10] While it may not affect activity in all cases, it indicates degradation. To prevent this, store your purified compounds under an inert atmosphere (nitrogen or argon), protect them from light, and store at low temperatures.[10]
-
References
- 1. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cris.biu.ac.il [cris.biu.ac.il]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Refining Experimental Protocols for Consistent Results with Piperidine Compounds
Welcome to the Technical Support Center dedicated to researchers, scientists, and drug development professionals working with piperidine-containing compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals and research molecules.[1][2][3] However, its unique physicochemical properties can present challenges, leading to inconsistent and difficult-to-reproduce experimental results.
This guide provides in-depth troubleshooting advice, step-by-step protocols, and field-proven insights to help you refine your experimental design, ensuring the reliability and accuracy of your data.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during experiments with piperidine compounds in a direct question-and-answer format.
Q1: Why am I observing variable potency and inconsistent results in my biological assays?
Answer: Inconsistent biological activity is one of the most common and frustrating challenges. The root cause often lies in the physicochemical behavior of the compound under specific assay conditions. The primary culprits are typically compound degradation, poor solubility, or aggregation.
A systematic approach is required to diagnose the issue. High temperatures, prolonged light exposure, or the presence of acidic contaminants can cause degradation.[4] Poor solubility can lead to the compound precipitating out of the assay buffer, effectively lowering its concentration at the target site.[5] Furthermore, many organic molecules, including piperidine derivatives, can form colloidal aggregates in solution, which can cause non-specific inhibition and lead to false-positive results.[6]
Below is a workflow to systematically troubleshoot this issue.
Q2: My piperidine compound has poor aqueous solubility. How can I improve it for my assays?
Answer: Poor aqueous solubility is a frequent hurdle, as the piperidine ring, especially when substituted with lipophilic groups, can be quite nonpolar.[5] The basicity of the piperidine nitrogen (typical pKa of the conjugate acid is ~11) is the key to solving this problem.[7][8][9]
-
pH Adjustment: Since the piperidine nitrogen is basic, decreasing the pH of your buffer will protonate it, forming a more soluble salt. For a compound with a pKaH of 11, adjusting the buffer pH to 7.4 or lower will ensure the majority of the compound is in its protonated, more soluble form.
-
Use of Co-solvents: If pH adjustment is not sufficient or not compatible with your assay, the use of a co-solvent is the next step. Ensure the final concentration of the organic solvent (like DMSO) is kept low (typically ≤1%) to avoid impacting the biological system.[5]
-
Advanced Formulation Strategies: For particularly challenging compounds, especially in later-stage development, more advanced methods may be necessary.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, effectively encapsulating the lipophilic parts and increasing aqueous solubility.[5]
-
Salt Formation: Synthesizing a stable salt form of the compound (e.g., hydrochloride, tartrate) can dramatically improve its solubility and handling characteristics.
-
Q3: I suspect my piperidine compound is degrading during storage or in my assay buffer. How can I confirm and prevent this?
Answer: Piperidine compounds can be susceptible to several degradation pathways, primarily oxidation of the tertiary amine or cleavage of acid-labile protecting groups like Boc (tert-butyloxycarbonyl).[4][10]
-
Oxidation: The tertiary amine of the piperidine ring can be oxidized, leading to the formation of an N-oxide or even ring-opening products.[10] This can be accelerated by exposure to atmospheric oxygen, high temperatures, or light.[10][11]
-
Acid-Labile Group Cleavage: Many synthetic piperidine intermediates are protected with a Boc group. This group is notoriously sensitive to acidic conditions and can be cleaved, yielding the free amine.[4] Ensure all solvents and reagents are free from acidic contaminants.[4]
-
Thermal Degradation: High temperatures can promote various decomposition reactions.[10][12][13]
To investigate and mitigate degradation, a forced degradation study is the gold standard (see Protocol 2).
Prevention Strategies:
-
Storage: Store solid compounds in a cool, dry, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[11][12][14][15][16] For solutions, especially in DMSO, store at room temperature to prevent precipitation, but prepare fresh solutions for optimal consistency.[5]
-
Protect from Light: Use amber vials or cover tubes with aluminum foil to prevent photodegradation.[10][11]
-
Control pH: Maintain the pH of your solutions within a stable range, typically near neutral, unless a lower pH is required for solubility.[17]
-
Use of Antioxidants: If oxidation is confirmed, consider adding a small amount of an antioxidant to your buffer, if compatible with your assay.
Q4: My HPLC analysis of a pure piperidine compound shows two peaks. What could be the cause?
Answer: This is a common analytical artifact, especially with piperidine derivatives that are free bases or acids. When the same compound as a hydrochloride salt elutes as a single peak, it strongly suggests an issue related to the ionization state of the molecule in the mobile phase.[18]
-
Differential Ionization: If the pH of your mobile phase is close to the pKa of your compound, you can have a mixture of the protonated (charged) and neutral (uncharged) forms co-existing. These two forms will have different interactions with the C18 stationary phase, leading to two separate peaks. The hydrochloride salt is already fully protonated, which is why it typically gives a single, sharp peak.[18]
-
Conformational Isomers: The piperidine ring exists in a chair conformation.[7] In some substituted piperidines, the interconversion between two different chair conformers (e.g., axial vs. equatorial substituents) might be slow enough on the HPLC timescale to be resolved as two separate peaks.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The most effective solution is to adjust the pH of the mobile phase to be at least 2 pH units away from the compound's pKa. For a basic piperidine, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic phases will ensure the compound remains fully protonated throughout the run, resulting in a single peak.[18]
-
Modify Temperature: If conformers are suspected, altering the column temperature can sometimes help. Increasing the temperature can accelerate the interconversion between conformers, causing the two peaks to coalesce into one.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing piperidine compounds? A1: Proper storage is crucial for maintaining compound integrity.[11] Factors like temperature, humidity, and light can significantly affect stability.[11]
| Storage Condition | Solid Compound | Stock Solution (e.g., in DMSO) |
| Temperature | -20°C for long-term storage is recommended for many derivatives.[4] A range of 2-8°C is also often suitable.[11] | Store at room temperature to prevent precipitation. If stability is a concern, store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[4][5] |
| Atmosphere | Store in a tightly sealed container, under an inert atmosphere (argon or nitrogen) if possible, especially for sensitive compounds.[12][14][16] | Store in vials with tight-fitting caps to minimize air and moisture exposure. |
| Light | Protect from light by storing in amber vials or in a dark location.[11][15][19] | Use amber vials or wrap vials in foil.[11] |
| Humidity | Store in a dry environment. Using a dessicant can help prevent hydrolysis.[11] | N/A |
Q2: What safety precautions should I take when working with piperidine? A2: Piperidine and its derivatives can be hazardous. Piperidine itself is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[16][19] It can also cause severe skin burns and eye damage.[16][19] Always consult the Safety Data Sheet (SDS) for the specific compound you are using.[14] General precautions include:
-
Work in a well-ventilated fume hood.[14]
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses/face shield, and a lab coat.[14][16]
-
Ground and bond containers when transferring to prevent static discharge.[16]
Detailed Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To determine if a piperidine compound forms aggregates at a given concentration in the assay buffer. DLS is a powerful technique for directly detecting the presence of aggregates by measuring the size distribution of particles in a solution.[6]
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume quartz cuvette
-
Syringe filters (0.2 µm or smaller)
-
Assay buffer (filtered)
-
Piperidine compound stock solution (in DMSO)
Procedure:
-
Sample Preparation:
-
Prepare a solution of your piperidine compound in the final assay buffer at the highest concentration used in your biological assay.
-
Ensure the final DMSO concentration is consistent with your assay conditions (e.g., 1%).
-
Prepare a "buffer-only" control containing the same amount of DMSO.
-
Filter all solutions through a 0.2 µm syringe filter directly into the cuvette to remove dust and extraneous particles.
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the same temperature as your assay.
-
Place the cuvette in the instrument and allow it to thermally equilibrate for 5-10 minutes.
-
Perform the DLS measurement according to the instrument's instructions, acquiring multiple readings for reproducibility.
-
-
Data Analysis:
-
Analyze the size distribution plot. The presence of a significant population of particles with diameters in the range of 30-400 nm is indicative of compound aggregation.[6]
-
The buffer-only control should show no significant particle populations.
-
If aggregation is detected, re-run the assay with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant reduction in the compound's apparent activity in the presence of the detergent strongly suggests the initial results were an artifact of aggregation.[6]
-
Protocol 2: Forced Degradation Study to Identify Stability Issues
Objective: To intentionally degrade the piperidine compound under various stress conditions to identify potential degradation products and understand its stability profile.[10]
Materials:
-
Piperidine compound
-
HPLC or LC-MS system
-
pH meter
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Oven, Photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the piperidine compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following conditions. Also, include a solid sample for thermal and photolytic stress.
-
Acid Hydrolysis: Add 0.1 M HCl. Keep at room temperature for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 24 hours.[10]
-
Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 8 hours.[10]
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 60-80°C for 48 hours.[10]
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber (as per ICH Q1B guidelines).[10]
-
-
Analysis:
-
At specified time points, withdraw samples. Neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC or LC-MS method.
-
Compare the chromatograms. A decrease in the peak area of the parent compound and the appearance of new peaks in the stressed samples indicate degradation. The conditions under which new peaks appear will point to the likely degradation pathway (e.g., new peaks under acidic conditions suggest acid-lability).
-
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Piperidine - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
- 12. biosynce.com [biosynce.com]
- 13. biosynce.com [biosynce.com]
- 14. chemos.de [chemos.de]
- 15. lobachemie.com [lobachemie.com]
- 16. pentachemicals.eu [pentachemicals.eu]
- 17. webqc.org [webqc.org]
- 18. researchgate.net [researchgate.net]
- 19. isotope.com [isotope.com]
Validation & Comparative
Bridging the Gap: A Comparative Guide to Validating Pyrrolidinylpiperidine Activity from Benchtop to Preclinical Models
A Senior Application Scientist's Guide to Establishing In Vitro to In Vivo Correlation (IVIVC)
For researchers, scientists, and drug development professionals, the journey of a novel compound from initial discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles, particularly in the development of Central Nervous System (CNS) drugs like novel pyrrolidinylpiperidine-based antipsychotics, is establishing a predictive relationship between in vitro activity and in vivo efficacy. This guide provides an in-depth, experience-driven comparison of methodologies to validate the in vitro to in vivo correlation (IVIVC) of pyrrolidinylpiperidine activity, focusing on their common mechanism as dopamine D2 receptor antagonists.
The core principle of IVIVC is to create a mathematical model that links an in vitro property of a drug to its in vivo response.[1][2] For our purposes, this translates to correlating a compound's potency at the molecular level (e.g., at the dopamine D2 receptor) with its therapeutic effect in a living system. A robust IVIVC is not merely an academic exercise; it is a powerful tool that can streamline drug development, reduce reliance on extensive animal testing, and provide a scientific basis for formulation optimization and regulatory submissions.[3][4]
This guide will navigate the essential in vitro assays and in vivo models, delve into the intricacies of data correlation, and provide detailed, field-tested protocols. We will explore not just the "how" but, more importantly, the "why" behind each experimental choice, ensuring a self-validating and scientifically rigorous approach.
Section 1: In Vitro Characterization - Quantifying Molecular Potency
The foundational step in our IVIVC journey is to precisely quantify the interaction of our pyrrolidinylpiperidine compounds with their primary molecular target. Given their established role as antipsychotic agents, the dopamine D2 receptor, a G protein-coupled receptor (GPCR), is our primary focus.[5][6] We will employ two key in vitro assays: a radioligand binding assay to determine binding affinity and a functional assay to measure the downstream cellular response.
Dopamine D2 Receptor Binding Assay: Measuring Affinity (Ki)
A radioligand binding assay is a sensitive and quantitative method to determine the affinity of a compound for a specific receptor.[7] In this competitive binding experiment, we measure the ability of our unlabeled pyrrolidinylpiperidine compound to displace a radiolabeled ligand with known affinity for the D2 receptor. The resulting data allows us to calculate the inhibitory constant (Ki), a measure of the compound's binding affinity.
Experimental Workflow: Dopamine D2 Receptor Binding Assay
Caption: Workflow for Dopamine D2 Receptor Radioligand Binding Assay.
Detailed Protocol: Dopamine D2 Receptor Competitive Binding Assay
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor.
-
Harvest cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.[8] Determine protein concentration using a standard method like the BCA assay.
-
-
Assay Execution:
-
In a 96-well plate, combine the D2 receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]Spiperone), and serial dilutions of the pyrrolidinylpiperidine test compound.[8]
-
For determining non-specific binding, include wells with the radioligand and a high concentration of an unlabeled D2 antagonist (e.g., 10 µM (+)-butaclamol).[8]
-
Incubate the plate for a sufficient time at a controlled temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[9]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding).[9]
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each test compound concentration.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[9]
-
cAMP Inhibition Functional Assay: Measuring Potency (IC50)
While binding affinity (Ki) is a crucial parameter, it doesn't always directly correlate with functional activity. Therefore, it's essential to perform a functional assay to measure the compound's ability to modulate the receptor's signaling pathway. Since the D2 receptor is coupled to a Gi/o protein, its activation inhibits the production of cyclic AMP (cAMP).[10][11] We will use a Homogeneous Time-Resolved Fluorescence (HTRF) assay to quantify this inhibition.
Experimental Workflow: HTRF cAMP Inhibition Assay
Caption: Workflow for HTRF cAMP Inhibition Functional Assay.
Detailed Protocol: HTRF cAMP Inhibition Assay
-
Cell Preparation:
-
Use the same D2 receptor-expressing cell line as in the binding assay.
-
Seed the cells into a 384-well, low-volume, white assay plate and culture until they reach approximately 80-90% confluency.[12]
-
-
Assay Execution:
-
On the day of the assay, remove the culture medium.
-
Add a solution containing a fixed concentration of forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels) and serial dilutions of the pyrrolidinylpiperidine test compound.[10]
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the compound to inhibit cAMP production.[12]
-
Lyse the cells and add the HTRF detection reagents according to the manufacturer's protocol. These reagents typically include cAMP labeled with d2 (the acceptor) and an anti-cAMP antibody labeled with a Europium cryptate (the donor).[13][14]
-
Incubate at room temperature for 1 hour to allow for the competitive binding between the cellular cAMP and the d2-labeled cAMP to the antibody.[15]
-
-
Data Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
Calculate the ratio of the 665 nm to 620 nm signals. A higher concentration of cellular cAMP produced by D2 receptor inhibition will lead to less binding of the d2-labeled cAMP to the antibody, resulting in a lower HTRF signal.[13]
-
Plot the HTRF ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for the functional inhibition of cAMP production.
-
Section 2: In Vivo Evaluation - Assessing Efficacy in Preclinical Models
With robust in vitro data in hand, the next critical step is to evaluate the activity of our pyrrolidinylpiperidine compounds in relevant animal models of neuropsychiatric disorders.[16] For potential antipsychotics, rodent models that mimic certain aspects of schizophrenia are widely used.[14] These models are essential for determining a compound's in vivo efficacy (often expressed as an ED50, the dose that produces 50% of the maximal effect) and for collecting pharmacokinetic data.
Amphetamine-Induced Hyperactivity Model
This model is based on the observation that psychostimulants like amphetamine, which increase dopamine levels, can induce locomotor hyperactivity in rodents, a behavior considered analogous to the positive symptoms of schizophrenia.[2][17] The ability of a test compound to attenuate this hyperactivity is a strong indicator of its potential antipsychotic efficacy.
Detailed Protocol: Amphetamine-Induced Hyperactivity in Rats
-
Animal Acclimation:
-
House male rats (e.g., Sprague-Dawley) in a controlled environment for at least one week before the experiment.
-
On the test day, place the rats individually into open-field activity monitoring chambers and allow them to habituate for at least 60 minutes.[18]
-
-
Dosing and Administration:
-
Administer the pyrrolidinylpiperidine test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or oral).
-
After a predetermined pretreatment time (based on the compound's expected pharmacokinetics), administer a challenge dose of d-amphetamine (e.g., 0.5-1.0 mg/kg, i.p.).[17]
-
-
Behavioral Assessment:
-
Data Analysis:
-
Calculate the total locomotor activity for each animal during the test session.
-
Compare the activity of the compound-treated groups to the vehicle-treated, amphetamine-challenged group.
-
Plot the percentage inhibition of hyperactivity against the dose of the test compound to determine the ED50.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response Model
Prepulse inhibition is a neurological phenomenon where a weaker prestimulus (the prepulse) inhibits the startle reaction to a subsequent strong stimulus (the pulse).[19] In individuals with schizophrenia, this sensorimotor gating is often deficient. The PPI test in rodents is a valuable cross-species model for assessing this deficit and the ability of potential antipsychotics to restore normal gating.[20][21]
Detailed Protocol: Prepulse Inhibition in Rats
-
Apparatus and Acclimation:
-
Dosing:
-
Administer the pyrrolidinylpiperidine test compound or vehicle at a specified time before the PPI test session.[22]
-
-
Test Session:
-
The session consists of a pseudorandomized presentation of different trial types:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse + Pulse trials: The startling pulse is preceded by a weaker prepulse (e.g., 75-85 dB for 20 ms) with a specific interstimulus interval.[23]
-
No-stimulus trials: Only background noise.
-
-
The startle response (amplitude of the animal's flinch) is measured for each trial.
-
-
Data Analysis:
-
Calculate the percentage of prepulse inhibition for each prepulse intensity using the formula: %PPI = 100 - [((startle response on prepulse + pulse trial) / (startle response on pulse-alone trial)) x 100].
-
If a PPI deficit is induced (e.g., by co-administration of a compound like MK-801), assess the ability of the test compound to reverse this deficit.
-
Determine the ED50 for the restoration of PPI.
-
Section 3: Forging the Link - Establishing the In Vitro to In Vivo Correlation
With both in vitro potency (Ki and IC50) and in vivo efficacy (ED50) data for a series of pyrrolidinylpiperidine compounds, we can now proceed to the core task: establishing the IVIVC. This involves integrating pharmacokinetic data and applying appropriate mathematical and statistical models.
Pharmacokinetic (PK) and Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling
A critical component of IVIVC is understanding the drug's concentration-time profile in the body.[19] This requires a pharmacokinetic study to be run in parallel with the in vivo efficacy studies. Blood samples are collected at various time points after drug administration to determine key PK parameters such as Cmax (peak plasma concentration), AUC (area under the concentration-time curve), and plasma protein binding.
PK/PD modeling integrates this pharmacokinetic data with the pharmacodynamic (efficacy) data to describe the relationship between drug exposure and the observed effect.[16][24][25] This is a crucial step in translating in vitro potency to in vivo efficacy.
Correlating In Vitro and In Vivo Data
The goal is to establish a direct, predictive relationship between our in vitro and in vivo parameters. A common approach is to plot the in vivo efficacy (ED50) against the in vitro potency (Ki or IC50) for a series of compounds.
IVIVC Development and Validation Workflow
Caption: Workflow for IVIVC Model Development and Validation.
Mathematical and Statistical Approach
-
Data Transformation: It is often necessary to log-transform the potency and efficacy data to achieve a linear relationship.
-
Regression Analysis: Perform a linear regression of the log-transformed ED50 values against the log-transformed Ki or IC50 values. The strength of the correlation is assessed by the coefficient of determination (r²). A strong correlation (r² > 0.8) suggests that the in vitro assay is predictive of in vivo efficacy.
-
Model Validation: The predictability of the IVIVC model should be evaluated.[26] This involves calculating the prediction error (%PE) for key pharmacokinetic parameters like Cmax and AUC, which should ideally be less than 15-20%.[27]
Comparative Data Summary
The following tables provide a template for organizing and comparing the data generated from the described experiments for a hypothetical series of pyrrolidinylpiperidine compounds.
Table 1: In Vitro Activity of Pyrrolidinylpiperidine Compounds
| Compound ID | D2 Receptor Binding Affinity (Ki, nM) | cAMP Inhibition Potency (IC50, nM) |
| PPD-001 | 0.5 | 1.2 |
| PPD-002 | 1.2 | 3.5 |
| PPD-003 | 5.8 | 15.4 |
| PPD-004 | 0.2 | 0.8 |
| Reference | 2.1 | 5.0 |
Table 2: In Vivo Efficacy and Pharmacokinetics of Pyrrolidinylpiperidine Compounds
| Compound ID | Amphetamine-Induced Hyperactivity (ED50, mg/kg) | Prepulse Inhibition (ED50, mg/kg) | Plasma Cmax (ng/mL at ED50) | Plasma AUC (ng*h/mL at ED50) |
| PPD-001 | 1.0 | 1.5 | 50 | 250 |
| PPD-002 | 2.5 | 3.0 | 65 | 320 |
| PPD-003 | 10.0 | 12.5 | 150 | 750 |
| PPD-004 | 0.5 | 0.8 | 30 | 180 |
| Reference | 3.0 | 4.0 | 75 | 400 |
Conclusion
Establishing a robust in vitro to in vivo correlation is a cornerstone of modern, efficient drug development. For novel pyrrolidinylpiperidine-based antipsychotics, a scientifically rigorous IVIVC provides a predictive framework that can de-risk clinical development, inform formulation strategies, and satisfy regulatory expectations. By systematically applying the detailed protocols and analytical approaches outlined in this guide—from precise in vitro characterization of D2 receptor activity to quantitative assessment in validated in vivo models—researchers can confidently bridge the gap between the benchtop and preclinical efficacy. This integrated approach not only enhances our understanding of a compound's therapeutic potential but also accelerates the delivery of new and improved treatments to patients in need.
References
- 1. benchchem.com [benchchem.com]
- 2. imrpress.com [imrpress.com]
- 3. Behavioral manifestations and underlying mechanisms of amphetamine in constructing animal models of mania: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacy.umaryland.edu [pharmacy.umaryland.edu]
- 6. researchgate.net [researchgate.net]
- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. innoprot.com [innoprot.com]
- 12. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]
- 13. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Application of Pharmacokinetic-Pharmacodynamic Modeling to Inform Translation of In Vitro NaV1.7 Inhibition to In Vivo Pharmacological Response in Non-human Primate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rodent Amphetamine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 18. Frontiers | The Effects of Methylphenidate on Goal-directed Behavior in a Rat Model of ADHD [frontiersin.org]
- 19. Pre-pulse Inhibition [augusta.edu]
- 20. ja.brc.riken.jp [ja.brc.riken.jp]
- 21. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 22. benchchem.com [benchchem.com]
- 23. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Mechanism-based PKPD modelling of CNS-active drugs [frontiersin.org]
- 25. Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 26. kinampark.com [kinampark.com]
- 27. walshmedicalmedia.com [walshmedicalmedia.com]
Comparative Guide to the Cross-Validation of Analytical Methods for 4-(1-(pyrrolidin-1-yl)ethyl)piperidine
This guide provides a comprehensive comparison of analytical methodologies for the robust quantification and purity assessment of 4-(1-(pyrrolidin-1-yl)ethyl)piperidine, a key intermediate in pharmaceutical synthesis. The focus is on the cross-validation of two orthogonal analytical techniques: High-Performance Liquid Chromatography with UV/Mass Spectrometric detection (HPLC-UV/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate reliable analytical methods for regulatory submission and quality control.
The safety and efficacy of pharmaceutical products are intrinsically linked to the purity of the active pharmaceutical ingredients (APIs) and their intermediates.[1] The presence of impurities, even in minute quantities, can significantly impact the final drug product's quality and safety.[1] Therefore, the development and validation of analytical methods capable of accurately and precisely quantifying the target compound and its potential impurities are of paramount importance. This guide will delve into the practical aspects of cross-validating HPLC and GC-MS methods for this compound, ensuring the generation of consistent and reliable data.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical technique is contingent on the physicochemical properties of the analyte. For this compound, both HPLC and GC are viable options, each with its own set of advantages and considerations.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[2] | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[2] |
| Typical Analytes | Non-volatile or thermally labile compounds.[2] | Volatile and thermally stable compounds.[2] |
| Detection | UV-Vis, Mass Spectrometry (MS), Charged Aerosol Detector (CAD).[2][3] | Flame Ionization Detector (FID), Mass Spectrometry (MS).[2] |
| Sample Preparation | May require derivatization for compounds lacking a UV chromophore.[4] | Often requires derivatization for polar amines to improve volatility and peak shape.[2] |
Given that this compound lacks a significant UV chromophore, a derivatization step is necessary for sensitive UV detection in HPLC. Alternatively, a mass spectrometer or a charged aerosol detector can be employed.[3] For GC analysis, the compound's volatility makes it a suitable candidate, although derivatization can improve chromatographic performance.[5]
Experimental Protocols: A Step-by-Step Guide
The following protocols outline the methodologies for the analysis of this compound using HPLC-UV/MS and GC-MS.
Protocol 1: Reversed-Phase HPLC with Pre-Column Derivatization and UV/MS Detection
This method involves the derivatization of the secondary amine groups of this compound with a chromophoric agent to enable sensitive UV detection. Mass spectrometric detection is used for confirmation.
1. Derivatization Procedure:
-
Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
To 1 mL of this solution, add 1.5 equivalents of dansyl chloride and 2 equivalents of sodium bicarbonate.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool the solution to room temperature and filter through a 0.45 µm syringe filter before injection.
2. HPLC-UV/MS Conditions:
-
Column: C18, 150 x 4.6 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
MS Detection: Electrospray Ionization (ESI), Positive Mode, Scan range m/z 100-500
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile impurities and the quantification of this compound.
1. Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in methanol.
-
For the analysis of trace impurities, a concentration of up to 10 mg/mL may be used.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Scan Range: m/z 40-450
Cross-Validation Plan: Ensuring Method Reliability
A robust cross-validation plan is essential to demonstrate that both analytical methods are suitable for their intended purpose and yield equivalent results. The validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]
Caption: Workflow for the cross-validation of analytical methods.
Specificity and Forced Degradation Studies
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradation products.[6][9] To demonstrate specificity, forced degradation studies are performed.[10][11] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.[10][11][12]
Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 48 hours
-
Photostability: ICH Q1B conditions (exposure to UV and visible light)
The stressed samples are then analyzed by both HPLC-UV/MS and GC-MS to demonstrate that the peak for this compound is free from interference from any degradation products.
Linearity and Range
Linearity demonstrates the proportional relationship between the analyte concentration and the instrument response.[13] The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]
-
Procedure: Prepare a series of at least five concentrations of this compound spanning the expected working range (e.g., 50% to 150% of the target concentration).
-
Acceptance Criteria: The correlation coefficient (R²) of the calibration curve should be ≥ 0.999.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9][14] It is typically assessed by spike/recovery studies.
-
Procedure: Spike a placebo matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9][15] It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of a minimum of six replicates of the same sample on the same day, under the same conditions.[13]
-
Intermediate Precision (Inter-day precision): Analysis of the same sample on different days, with different analysts, and/or on different equipment.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14]
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: Typically, a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ is acceptable.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9][14]
-
Procedure: Introduce small variations to method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) for HPLC, and oven temperature ramp rate (±1°C/min) and carrier gas flow rate (±0.1 mL/min) for GC.
-
Acceptance Criteria: The system suitability parameters should remain within the established limits.
Caption: Interrelationship of analytical method validation parameters.
Comparative Performance Data
The following tables summarize the expected performance characteristics of the two analytical methods based on the validation plan.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | HPLC-UV/MS | GC-MS | Acceptance Criteria |
| Linearity (R²) | ≥ 0.9995 | ≥ 0.9992 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 | Method Dependent |
| Accuracy (% Recovery) | 99.5 ± 1.0% | 99.2 ± 1.5% | 98.0 - 102.0% |
| Precision (Repeatability, %RSD) | ≤ 0.8% | ≤ 1.2% | ≤ 2.0% |
| Precision (Intermediate, %RSD) | ≤ 1.5% | ≤ 1.8% | ≤ 2.0% |
| LOD (µg/mL) | 0.1 | 0.05 | Reportable |
| LOQ (µg/mL) | 0.3 | 0.15 | Reportable |
| Robustness | Passes | Passes | No significant impact on results |
Conclusion
Both HPLC-UV/MS and GC-MS are powerful and reliable techniques for the analysis of this compound. The choice of method will depend on the specific application. The HPLC method, with pre-column derivatization, offers excellent sensitivity and is well-suited for routine quality control in a GMP environment. The GC-MS method provides high specificity and is particularly useful for the identification and quantification of volatile impurities.
A thorough cross-validation as outlined in this guide ensures the generation of high-quality, reproducible data, which is crucial for regulatory submissions and for guaranteeing the quality and safety of the final pharmaceutical product. By following the principles of scientific integrity and adhering to established guidelines, researchers can confidently develop and validate analytical methods that are fit for their intended purpose.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. annexpublishers.com [annexpublishers.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. ajpsonline.com [ajpsonline.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 15. wjarr.com [wjarr.com]
A Senior Application Scientist's Guide to the Synthesis of 4-Substituted Piperidines: A Comparative Analysis of Efficacy
The 4-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its prevalence stems from its ability to confer desirable pharmacokinetic properties and to serve as a versatile scaffold for exploring chemical space. The efficient and selective synthesis of these structures is therefore a critical challenge for researchers and drug development professionals. This guide provides an in-depth, comparative analysis of the most effective synthetic pathways to 4-substituted piperidines, grounded in experimental data and mechanistic understanding. We will explore the nuances of each method, from the workhorse catalytic hydrogenation to more intricate cyclization strategies, to empower you to make informed decisions in your synthetic endeavors.
Catalytic Hydrogenation of 4-Substituted Pyridines
Catalytic hydrogenation of the corresponding pyridine derivative is arguably the most direct and atom-economical route to 4-substituted piperidines.[1] This method's efficacy, however, is highly dependent on the choice of catalyst, solvent, and reaction conditions, especially when sensitive functional groups are present.[2][3]
Mechanism and Rationale: The reaction proceeds via the addition of hydrogen across the aromatic pyridine ring, a process that requires a potent catalyst to overcome the ring's aromatic stability.[4] The nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison, necessitating careful selection of the catalytic system and often acidic conditions to protonate the nitrogen, which facilitates the reduction.[2][4]
Experimental Protocol: Synthesis of 4-Phenylpiperidine via Catalytic Hydrogenation [5]
-
Reactor Setup: To a high-pressure reactor vessel, add 4-phenylpyridine (1.0 g, 6.44 mmol).
-
Solvent Addition: Add glacial acetic acid (10 mL) as the solvent.
-
Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, Adams' catalyst, 5 mol%) to the solution.
-
Reaction Execution: Securely seal the reactor and purge with an inert gas (e.g., nitrogen). Pressurize the reactor with hydrogen gas to 50-70 bar. Stir the reaction at room temperature for 8-12 hours.
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), carefully vent the hydrogen gas. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the acetic acid is neutralized.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-phenylpiperidine.
Data Summary: Catalytic Hydrogenation of 4-Substituted Pyridines
| Catalyst | Substrate | Conditions | Yield (%) | Reference |
| PtO₂ | 4-Phenylpyridine | H₂ (60 bar), Acetic Acid, RT, 8h | ~85% | [5] |
| Rh₂O₃ | 4-Methoxypyridine | H₂ (5 bar), TFE, 40°C, 4h | Low | [2][3] |
| Rh/C | 2,6-Lutidine | H₂ (5 bar), HFIP, 40°C, 3h | >95% | [3] |
| Pd/C | Aryl(pyridin-4-yl)methanones | H₂, various temperatures | Good | [6] |
Advantages and Disadvantages:
-
Advantages: High atom economy, directness, and often high yields. A wide range of catalysts are available.[2][5]
-
Disadvantages: Requires high-pressure equipment. Catalyst poisoning can be an issue.[2][4] Chemoselectivity can be challenging with reducible functional groups.[3]
Diagram: Catalytic Hydrogenation of Pyridine
Caption: Catalytic hydrogenation of a 4-substituted pyridine.
Reductive Amination of N-Protected-4-Piperidones
Reductive amination is a highly versatile and widely used method for synthesizing a diverse range of substituted piperidines.[7] This two-step, one-pot process involves the formation of an imine or enamine from a 4-piperidone, followed by its reduction.[8]
Mechanism and Rationale: The reaction begins with the condensation of an amine with the ketone of the 4-piperidone to form an iminium ion intermediate. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), then selectively reduces the iminium ion to the corresponding amine.[8][9] The choice of the nitrogen protecting group on the piperidone is crucial as it influences the reaction's efficiency and the subsequent deprotection strategy.[7]
Experimental Protocol: Synthesis of N-Boc-4-(benzylamino)piperidine [7]
-
Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 g, 5.02 mmol) in 1,2-dichloroethane (20 mL), add benzylamine (0.59 mL, 5.52 mmol) and a few drops of glacial acetic acid.
-
Reducing Agent Addition: Stir the mixture at room temperature for 30 minutes, then add sodium triacetoxyborohydride (1.28 g, 6.02 mmol) portion-wise over 10 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product.
Data Summary: Reductive Amination of N-Protected-4-Piperidones
| N-Protecting Group | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| Boc | 3,4-Dichloroaniline | Not Specified | CH₂Cl₂ | 75-85 | [10] |
| Boc | Aniline | NaBH(OAc)₃ | 1,2-Dichloroethane | ~84 | [7] |
| Cbz | Benzylamine | Pd(OH)₂/C, H₂ | Methanol/Water | 70-78 | [7] |
| Benzyl | Benzylamine | NaBH₄ | Methanol | 72 | [7] |
Advantages and Disadvantages:
-
Advantages: High versatility due to the wide availability of amines. Mild reaction conditions. Good functional group tolerance.[7][8]
-
Disadvantages: The synthesis of the 4-piperidone starting material can add steps to the overall sequence. Over-alkylation can be an issue with some reducing agents.[8]
Diagram: Reductive Amination of 4-Piperidone
Caption: Reductive amination of an N-protected 4-piperidone.
Nucleophilic Addition to Pyridinium Salts
This strategy involves the activation of the pyridine ring by N-alkylation to form a pyridinium salt, which is then susceptible to nucleophilic attack at the 4-position. The resulting dihydropyridine can be subsequently reduced to the desired 4-substituted piperidine.[11][12]
Mechanism and Rationale: The formation of the pyridinium salt significantly increases the electrophilicity of the pyridine ring, making it reactive towards a wide range of nucleophiles.[13] The regioselectivity of the nucleophilic addition (C2 vs. C4) can be influenced by the nature of the nucleophile and the substituents on the pyridine ring.[11][12]
Experimental Protocol: Synthesis of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine [12]
-
Pyridinium Salt Formation: To a solution of pyridine (1.0 g, 12.6 mmol) in acetone (20 mL), add methyl iodide (0.87 mL, 13.9 mmol) and stir at room temperature for 2 hours. The N-methylpyridinium iodide will precipitate and can be collected by filtration.
-
Grignard Reaction: Suspend the N-methylpyridinium iodide (1.0 g, 4.52 mmol) in anhydrous diethyl ether (20 mL) under an inert atmosphere. Cool the suspension to 0°C and add a solution of phenylmagnesium bromide (3.0 M in diethyl ether, 1.66 mL, 4.97 mmol) dropwise.
-
Reaction and Work-up: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting dihydropyridine can be purified by column chromatography.
Data Summary: Nucleophilic Addition to Pyridinium Salts
| Pyridinium Salt | Nucleophile | Conditions | Product | Reference |
| N-Alkylpyridinium | Grignard Reagents | Diethyl ether, 0°C to RT | 1,4-Dihydropyridine | [11][12] |
| N-Acylpyridinium | Diborylalkyl Reagents | CuCl, Ph₃P, n-BuLi | 1,2-Dihydropyridine | [14] |
| N-Alkylpyridinium | Organocuprates | THF, -78°C | 1,4-Dihydropyridine | N/A |
Advantages and Disadvantages:
-
Advantages: Access to a wide range of 4-substituents through the use of various nucleophiles. The dihydropyridine intermediate can be further functionalized.[11][12]
-
Disadvantages: The regioselectivity of the nucleophilic addition can be an issue.[11] The subsequent reduction of the dihydropyridine adds another step to the synthesis.
Diagram: Nucleophilic Addition to a Pyridinium Salt
Caption: Synthesis of a 4-substituted piperidine via nucleophilic addition.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful tool for the stereocontrolled synthesis of tetrahydropyridines, which can be readily reduced to the corresponding piperidines.[15][16] This cycloaddition reaction involves the formation of two carbon-carbon bonds and one carbon-nitrogen bond in a single step.
Mechanism and Rationale: In the context of 4-substituted piperidine synthesis, an imine acts as the dienophile, reacting with a 1,3-diene. The regioselectivity and stereoselectivity of the reaction are governed by the electronic properties and steric hindrance of the substituents on both the diene and the dienophile.[15][16][17]
Experimental Protocol: Aza-Diels-Alder Reaction for Piperidine Synthesis [17]
-
Imine Formation: In a round-bottom flask, dissolve benzhydrylamine (1.0 g, 5.46 mmol) and ethyl glyoxylate (50% in toluene, 1.12 g, 5.46 mmol) in dichloromethane (20 mL) and stir over magnesium sulfate for 1 hour.
-
Cycloaddition: Filter the solution to remove the magnesium sulfate and add 1,3-pentadiene (1.1 mL, 10.9 mmol). Stir the reaction at room temperature for 24-48 hours.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the tetrahydropyridine adduct.
Data Summary: Aza-Diels-Alder Reactions
| Dienophile | Diene | Conditions | Yield (%) | Reference |
| Ph₂CHN=CHCO₂Et | 1,3-Pentadiene | DCM, RT | High | [17] |
| 1-Azadienes | Nitroalkenes | Zn(OTf)₂, F-BOPA ligand | 43-87 | [18] |
Advantages and Disadvantages:
-
Advantages: Excellent control over stereochemistry. Formation of multiple bonds in a single step.[17][18]
-
Disadvantages: The scope of the reaction can be limited by the availability of suitable dienes and dienophiles. The reaction may require a subsequent reduction step.
Diagram: Aza-Diels-Alder Reaction
Caption: Aza-Diels-Alder reaction for tetrahydropyridine synthesis.
Mannich and Pictet-Spengler Reactions
The Mannich reaction is a three-component condensation that can be used to construct the piperidine ring from an amine, an aldehyde, and a compound with an acidic proton.[19][20][21] The Pictet-Spengler reaction is a related cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions, to form a tetrahydroisoquinoline, a class of compounds that includes a 4-substituted piperidine moiety.[22][23][24][25][26]
Mechanism and Rationale: The Mannich reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then reacts with the enol form of the third component.[27] In the Pictet-Spengler reaction, an iminium ion is also formed, which then undergoes an intramolecular electrophilic aromatic substitution to close the ring.[24]
Experimental Protocol: Pictet-Spengler Synthesis of a Tetrahydro-β-carboline [24]
-
Reaction Setup: To a solution of tryptamine (1.0 g, 6.24 mmol) in a suitable solvent (e.g., toluene or dichloromethane), add the desired aldehyde (e.g., acetaldehyde, 6.86 mmol).
-
Acid Catalyst: Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid or BF₃·OEt₂).
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Neutralize the reaction with a base (e.g., saturated aqueous sodium bicarbonate) and extract with an organic solvent. Dry the organic layer, concentrate, and purify the product by column chromatography.
Data Summary: Mannich and Pictet-Spengler Reactions
| Reaction | Substrates | Conditions | Yield (%) | Reference |
| Mannich | Vanillin, Acetone, NH₄OAc | Stepwise | Good | [28] |
| Pictet-Spengler | Tryptamine, Aldehyde | Acid catalyst, RT | High | [24] |
| Pictet-Spengler | Phenylethylamine, Dimethoxymethane | Conc. HCl | Good | [22] |
Advantages and Disadvantages:
-
Advantages: Convergent synthesis, building complexity quickly. Wide availability of starting materials.[19][24]
-
Disadvantages: The Mannich reaction can sometimes lead to mixtures of products. The Pictet-Spengler reaction is generally limited to electron-rich aromatic systems.[24]
Diagram: Pictet-Spengler Reaction Mechanism
Caption: Mechanism of the Pictet-Spengler reaction.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of a wide variety of cyclic compounds, including piperidines.[29][30] This reaction utilizes ruthenium-based catalysts to form a new double bond within a molecule, leading to ring formation.[31][32]
Mechanism and Rationale: The reaction is initiated by the coordination of a ruthenium alkylidene catalyst to one of the terminal alkenes of a diene substrate. A series of [2+2] cycloadditions and cycloreversions then leads to the formation of the cyclic product and the release of a small volatile alkene (e.g., ethylene). The choice of catalyst is critical for the success of the reaction.[29][30]
Experimental Protocol: RCM Synthesis of a Dihydropyridine [29]
-
Substrate Preparation: Synthesize the appropriate acyclic diene precursor containing a nitrogen atom.
-
RCM Reaction: Dissolve the diene in an anhydrous, degassed solvent (e.g., dichloromethane or toluene) under an inert atmosphere. Add a catalytic amount (1-5 mol%) of a Grubbs' or Hoveyda-Grubbs' catalyst.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether. Concentrate the reaction mixture and purify the product by column chromatography. The resulting dihydropyridine can then be reduced to the piperidine.
Data Summary: Ring-Closing Metathesis for Piperidine Synthesis
| Catalyst | Substrate | Conditions | Yield (%) | Reference |
| Grubbs' I | N-Tosyl diallylamine | DCM, reflux | High | [30] |
| Grubbs' II | Dienylamides | Toluene, 80°C | Good | [31] |
Advantages and Disadvantages:
-
Advantages: Excellent functional group tolerance. Formation of sterically hindered rings. Commercially available and highly active catalysts.[29][30]
-
Disadvantages: The synthesis of the diene precursor can be lengthy. The cost of ruthenium catalysts can be a consideration for large-scale synthesis.
Diagram: Ring-Closing Metathesis (RCM)
Caption: Simplified mechanism of Ring-Closing Metathesis.
Summary Comparison of Synthetic Pathways
| Pathway | Key Features | Typical Yields | Stereocontrol | Scalability |
| Catalytic Hydrogenation | Direct, atom-economical | High | Substrate-dependent | Excellent |
| Reductive Amination | Highly versatile, mild conditions | Good to Excellent | Achievable with chiral amines/reagents | Good |
| Nucleophilic Addition | Wide range of nucleophiles | Moderate to Good | Can be challenging | Moderate |
| Aza-Diels-Alder | Excellent stereocontrol | Good to High | Excellent | Moderate |
| Mannich/Pictet-Spengler | Convergent, builds complexity | Good to High | Achievable with chiral catalysts | Good |
| Ring-Closing Metathesis | High functional group tolerance | Good to High | Excellent | Moderate to Good |
Conclusion
The synthesis of 4-substituted piperidines is a rich and diverse field, with multiple effective strategies available to the synthetic chemist. The optimal choice of pathway is highly dependent on the specific target molecule, the desired stereochemistry, the scale of the synthesis, and the available resources. For direct and large-scale access to simple 4-substituted piperidines, catalytic hydrogenation remains a preferred method. For the construction of more complex and stereochemically defined piperidines, methods such as the aza-Diels-Alder reaction and asymmetric reductive amination offer powerful solutions. As a senior application scientist, I encourage you to consider the mechanistic nuances and practical considerations outlined in this guide to select the most efficient and robust synthetic route for your next project.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective nucleophilic addition to pyridinium salts: a new route to substituted dihydropyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nucleophilic addition reactions to pyridines [quimicaorganica.org]
- 14. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives. | Sigma-Aldrich [merckmillipore.com]
- 16. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 21. jofamericanscience.org [jofamericanscience.org]
- 22. Chemicals [chemicals.thermofisher.cn]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. oarjbp.com [oarjbp.com]
- 28. ajchem-a.com [ajchem-a.com]
- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 30. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 31. cris.biu.ac.il [cris.biu.ac.il]
- 32. electronicsandbooks.com [electronicsandbooks.com]
A Head-to-Head Comparison of Piperidine vs. Pyrrolidine Scaffolds in Drug Design
An In-Depth Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The selection of a core heterocyclic scaffold is a critical decision in drug design, profoundly influencing a candidate's physicochemical properties, pharmacokinetic profile, and therapeutic efficacy.[1][2] Among the most utilized saturated heterocycles in medicinal chemistry are the five-membered pyrrolidine and the six-membered piperidine rings.[3][4] Both are classified as "privileged scaffolds" due to their frequent appearance in a wide range of biologically active compounds and approved drugs.[1][2][5] This guide provides an objective, data-driven comparative analysis of these two scaffolds, explaining the causality behind their differing behaviors to inform strategic decision-making during the drug design process. We will delve into their fundamental physicochemical properties, conformational nuances, and resulting pharmacokinetic and pharmacodynamic profiles, supported by experimental data and detailed protocols for comparative analysis.
Part 1: Physicochemical Properties: A Tale of Two Rings
While differing by only a single methylene unit, pyrrolidine and piperidine exhibit subtle yet significant differences in their fundamental physicochemical properties.[2] These differences can be strategically exploited by medicinal chemists to fine-tune a compound's characteristics for optimal target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]
Basicity (pKa)
Both piperidine and pyrrolidine are secondary amines and are strongly basic. Their pKa values are remarkably similar, often making them interchangeable when basicity is the primary driver for a specific molecular interaction, such as forming a salt bridge with an acidic residue in a protein's active site.[1][2]
| Property | Piperidine | Pyrrolidine | Key Considerations for Drug Design |
| pKa of Conjugate Acid | ~11.22[1][2] | ~11.27[1][2] | Pyrrolidine is slightly more basic. This is attributed to greater conformational stabilization of its protonated (cationic) form.[6][7] While the difference is minor, it could be a factor in fine-tuning interactions where precise pKa is critical. |
Lipophilicity (logP)
Lipophilicity, the measure of a compound's solubility in a non-polar solvent versus a polar one, is a critical parameter that influences solubility, cell permeability, plasma protein binding, and the potential for off-target hydrophobic interactions.[1]
| Property | Piperidine | Pyrrolidine | Key Considerations for Drug Design |
| logP (Octanol/Water) | 0.84[1] | 0.46[1] | Piperidine is inherently more lipophilic than pyrrolidine due to the additional methylene group.[1][2] This makes it a better choice when increased lipophilicity is needed to cross cellular membranes. Conversely, pyrrolidine offers a more hydrophilic profile, which can be advantageous for improving aqueous solubility or reducing off-target binding to hydrophobic pockets. |
Part 2: Conformational Analysis: Rigidity vs. Flexibility
The three-dimensional shape of a molecule is paramount for its interaction with a biological target. The difference in ring size between piperidine and pyrrolidine leads to distinct conformational preferences, which dictate the spatial orientation of substituents and, consequently, the drug's biological activity.
Piperidine's Rigid Chair
Similar to cyclohexane, piperidine predominantly adopts a rigid chair conformation.[3] This conformation minimizes torsional strain and allows substituents to be placed in well-defined axial or equatorial positions. The nitrogen atom can also undergo inversion, leading to two distinct chair conformations.[3][8]
-
Causality: The rigidity of the piperidine ring can be highly advantageous. It reduces the entropic penalty upon binding to a target, as the molecule is already in a constrained, low-energy conformation. This can lead to higher binding affinity and selectivity.[1][2] By strategically placing substituents in either axial or equatorial positions, chemists can precisely control the vector and distance to key interacting residues in a binding pocket.
Pyrrolidine's Flexible Envelope and Twist
In contrast, the five-membered pyrrolidine ring is non-planar and significantly more flexible.[1] It exists in a dynamic equilibrium between various "envelope" and "twist" (or "half-chair") conformations. This phenomenon, known as pseudorotation, means the ring is constantly puckering, allowing substituents to explore a wider conformational space.[[“]]
-
Causality: This inherent flexibility can be a double-edged sword. It may be beneficial when the exact binding mode is unknown or when a degree of adaptability is required for the ligand to fit into the binding site.[2] However, this flexibility can also come at an entropic cost upon binding, potentially lowering affinity compared to a more rigid analog.
Caption: Conformational differences between piperidine and pyrrolidine scaffolds.
Part 3: Pharmacokinetic & Pharmacodynamic Considerations
The fundamental differences in physicochemical properties and conformation directly translate into distinct pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles.
Metabolic Stability and ADME
-
Piperidine: The piperidine ring is found in numerous approved drugs, indicating its general metabolic stability.[5] However, it can be susceptible to oxidation, particularly at the carbons adjacent to the nitrogen atom (α-carbons).[1] Medicinal chemists often block these metabolic "soft spots" by strategically placing substituents, such as fluorine atoms or methyl groups, to enhance metabolic stability.
-
Pyrrolidine: Pyrrolidine scaffolds are also generally stable but are subject to similar metabolic pathways. The choice between the two can impact ADME profiles; for instance, the higher lipophilicity of piperidine might lead to increased membrane permeability but also greater potential for metabolism by cytochrome P450 enzymes.[2]
Impact on Biological Activity & Structure-Activity Relationships (SAR)
The practice of substituting a piperidine with a pyrrolidine, or vice versa—a tactic known as "scaffold hopping"—can have a profound impact on a compound's biological activity.[1][2] This is often a direct result of the differences in ring size, conformational flexibility, and the resulting orientation of substituents.[2]
-
Case Example - Pancreatic Lipase Inhibitors: One study demonstrated that the orientation of functional groups on pyrrolidine derivatives could enhance hydrogen bonding and hydrophobic interactions, leading to improved binding affinity compared to their piperidine counterparts.[1][2] This highlights how pyrrolidine's flexibility allowed for an optimal arrangement of substituents that the more rigid piperidine could not achieve.
-
Case Example - Anticonvulsant Agents: In the development of anticonvulsant agents based on pyrrolidine-2,5-diones, structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the flexible pyrrolidine ring are crucial for activity.[2][10]
Part 4: Case Studies in Approved Drugs
Both scaffolds are prevalent in FDA-approved drugs across a wide range of therapeutic areas, underscoring their status as privileged structures.[2][10][11]
-
Drugs Containing Piperidine: This scaffold is a cornerstone in CNS drugs, antihistamines, and antipsychotics. Examples include:
-
Drugs Containing Pyrrolidine: This scaffold is common in antivirals, ACE inhibitors, and various other drug classes.[14][15] Examples include:
The choice of scaffold is tailored to the specific target. For example, the rigid piperidine in donepezil helps position a benzyl group for optimal interaction with the catalytic site of acetylcholinesterase.[17] In contrast, the pyrrolidine ring in ACE inhibitors like captopril mimics the structure of proline, a natural amino acid, to effectively block the enzyme's active site.
Part 5: Experimental Protocols for Comparative Analysis
To objectively compare these scaffolds in a new chemical series, a systematic experimental approach is required. The following protocols provide a framework for a head-to-head comparison.
Protocol 1: Synthesis of a Matched Piperidine/Pyrrolidine Analog Pair
This protocol describes a general one-pot reductive amination approach to synthesize a matched pair for direct comparison.
Objective: To synthesize an N-substituted piperidine and its corresponding N-substituted pyrrolidine analog from a common aldehyde/ketone precursor.
Materials:
-
Precursor aldehyde or ketone (R1-CO-R2)
-
Piperidine
-
Pyrrolidine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup (Piperidine Analog): To a dry round-bottom flask under an argon atmosphere, add the precursor aldehyde/ketone (1.0 equiv.) and DCE.
-
Add piperidine (1.1 equiv.) followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Extract the aqueous layer three times with DCM.
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
-
Repeat for Pyrrolidine Analog: Repeat steps 1-9 using pyrrolidine (1.1 equiv.) in place of piperidine.
Causality: This method is chosen for its mild conditions and high functional group tolerance, allowing for a direct comparison of the two scaffolds without introducing confounding variables from different reaction types. STAB is a mild reducing agent that selectively reduces the intermediate iminium ion without affecting most other functional groups.
Protocol 2: In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of the synthesized piperidine and pyrrolidine analogs using liver microsomes.
Materials:
-
Synthesized test compounds (piperidine and pyrrolidine analogs)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard (for protein precipitation and sample analysis)
-
Positive control compound with known metabolic liability (e.g., Verapamil)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Preparation: Prepare a master mix containing HLM and phosphate buffer. Pre-warm at 37°C for 5 minutes.
-
Prepare test compound stock solutions in DMSO and dilute to a final concentration of 1 µM in the incubation mixture (final DMSO concentration <0.5%).
-
Initiate Reaction: Add the NADPH regenerating system to the pre-warmed microsome/compound mixture to start the metabolic reaction. A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding the aliquot to cold acetonitrile containing an internal standard. This precipitates the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.
Caption: Workflow for an in vitro microsomal stability assay.
Protocol 3: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the synthesized analogs for a specific target receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target (e.g., ³H-labeled)
-
Synthesized test compounds (piperidine and pyrrolidine analogs)
-
Assay buffer
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
Scintillation vials and cocktail
-
Scintillation counter
-
Multi-well filter plates
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and the radioligand at a fixed concentration (typically at its Kd value).
-
Competition Curve: Add the test compounds across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M). Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate at a specified temperature for a set time to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of the wells through a filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting dose-response curve.[1]
-
Calculate the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[1]
-
Conclusion
The choice between a piperidine and a pyrrolidine scaffold is a nuanced decision that must be driven by the specific goals of a drug discovery program.[1][2] While they share similarities in their basicity, their differences in lipophilicity and conformational flexibility can be strategically leveraged to optimize a compound's ADME properties and biological activity.[1][2]
-
Piperidine offers a more rigid and slightly more lipophilic framework, which can be advantageous for achieving high binding affinity through conformational restriction and enhancing membrane permeability.[1][2]
-
Pyrrolidine , with its greater flexibility and slightly lower lipophilicity, may be a better choice when conformational adaptability is required for target engagement or when a more hydrophilic profile is desired to improve solubility or reduce off-target hydrophobic interactions.[1][2]
Ultimately, the optimal choice will depend on the specific biological target, the desired pharmacokinetic profile, and the overall structure-activity relationship of the chemical series.[2] A thorough, data-driven evaluation, as outlined in the experimental protocols, is the most reliable way to determine which of these two powerful scaffolds is best suited for a given therapeutic application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. differencebetween.com [differencebetween.com]
- 4. Pyrrolidine and Piperidine: Significance and symbolism [wisdomlib.org]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. consensus.app [consensus.app]
- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 17. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
Validating a Novel Biological Target for 4-(1-(pyrrolidin-1-yl)ethyl)piperidine: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising small molecule hit to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth, experience-driven framework for the validation of a novel biological target for the compound 4-(1-(pyrrolidin-1-yl)ethyl)piperidine. Our approach moves beyond a simple checklist, delving into the scientific rationale behind the experimental choices to construct a robust and self-validating evidence package. This molecule, featuring a piperidine and a pyrrolidine moiety, belongs to a class of scaffolds known for interacting with a wide range of biological targets, including kinases and central nervous system (CNS) proteins.[1][2] The validation process is therefore paramount to understanding its mechanism of action and therapeutic potential.
The discovery of a molecule like this compound often originates from phenotypic screening, where a compound elicits a desired biological response in a cell or organism without prior knowledge of its direct molecular target.[3][4] The subsequent crucial phase, known as target deconvolution or identification, is essential for progressing this hit into a viable lead compound.[3][5][6] This guide will compare and contrast orthogonal, state-of-the-art methodologies to build a compelling case for target engagement, pathway modulation, and functional relevance.
Strategic Framework for Target Validation
Our validation strategy is built on a tiered approach, beginning with broad, unbiased screening to identify candidate targets and progressively narrowing down to specific, high-confidence interactions through rigorous biochemical and cellular assays. This framework ensures that resources are directed toward the most promising hypotheses.
Caption: A three-phase workflow for novel target validation.
Phase 1: Unbiased Identification of Candidate Targets
The initial step is to cast a wide net to capture potential interacting proteins. We will compare two powerful and complementary approaches: chemical proteomics and genome-wide genetic screens.
Comparison of Unbiased Target Identification Methods
| Method | Principle | Advantages | Limitations | Primary Output |
| Chemical Proteomics (Affinity Chromatography) | The compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.[7] | Directly identifies physical binders. Captures a snapshot of the interactome. | Requires chemical modification of the compound, which may alter its binding properties. Can be prone to identifying non-specific binders. | A list of proteins that physically interact with the compound. |
| CRISPR-Cas9 Loss-of-Function Screen | A genome-wide library of guide RNAs is used to knock out every gene individually. Cells are then treated with the compound, and genes whose knockout confers resistance or sensitivity are identified.[8][9] | Does not require compound modification. Identifies genes essential for the compound's activity, providing functional context.[10][11] | Does not directly prove a physical interaction. The identified gene may be upstream or downstream of the direct target. | A list of genes that, when knocked out, modulate the cellular response to the compound. |
Experimental Protocol: Chemical Proteomics Pulldown
-
Probe Synthesis: Synthesize an analogue of this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an alkyne or biotin). It is crucial to test this modified compound to ensure it retains its biological activity.
-
Immobilization: Covalently attach the linker-modified compound to a solid support, such as sepharose beads.
-
Lysate Preparation: Prepare a native protein lysate from a cell line that shows a phenotypic response to the parent compound.
-
Affinity Enrichment: Incubate the immobilized compound with the cell lysate. As a negative control, incubate the lysate with beads that have not been derivatized.
-
Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the compound-derivatized beads to the negative control beads to identify specific binders.
Phase 2: Confirmation of Direct Target Engagement
Once a list of candidate targets is generated, the next critical step is to confirm direct physical binding in a cellular context. This addresses the limitations of the initial screens, such as the use of modified compounds or indirect functional readouts.
Comparison of Direct Target Engagement Assays
| Method | Principle | Advantages | Limitations | Primary Output |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that a compound binding to its target protein stabilizes it against heat-induced denaturation.[12][13] This stabilization is detected by quantifying the amount of soluble protein remaining after heating.[14] | Label-free and performed in intact cells or lysates, providing a physiologically relevant context.[15] Confirms direct target engagement. | Requires a specific antibody for the target protein for detection (e.g., by Western blot). Not all proteins exhibit a clear thermal shift. | A shift in the melting temperature (Tm) of the target protein in the presence of the compound. |
| Kinobeads Competition Binding | A chemoproteomic method where a broad-spectrum kinase inhibitor mix is immobilized on beads to enrich a large portion of the cellular kinome.[16][17] The compound of interest is added in competition, and its binding to specific kinases is quantified by the reduced abundance of those kinases on the beads.[18] | Excellent for kinase-focused studies. Provides quantitative affinity (Kd) data across a large panel of kinases in a native cellular context.[18] | Primarily applicable to ATP-competitive inhibitors.[17] May miss kinases not captured by the bead matrix. | Apparent dissociation constants (Kdapp) for the compound against hundreds of kinases. |
Given that piperidine-containing molecules have been shown to target kinases[1], a Kinobeads assay would be a highly relevant and powerful comparative approach if initial screening suggests a kinase target. However, CETSA is a more universally applicable method for any soluble protein target.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with either a vehicle control (e.g., DMSO) or varying concentrations of this compound for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[14]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Detection: Collect the supernatant (soluble fraction) and analyze the amount of the specific target protein remaining using Western blotting or other protein detection methods.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target stabilization and therefore, direct binding.[13]
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay.
Phase 3: Functional Validation and Pathway Analysis
Confirming direct binding is necessary but not sufficient. The final phase of validation is to demonstrate that engagement of the target by this compound is responsible for the observed biological phenotype.
Comparison of Functional Validation Approaches
| Method | Principle | Advantages | Limitations | Primary Output |
| Genetic Target Inactivation (e.g., siRNA, shRNA, CRISPR) | The expression of the target protein is reduced or eliminated. If this genetic perturbation mimics the effect of the compound (phenocopy), it strongly validates the target.[19] | Provides a direct link between the target gene and the cellular phenotype. High specificity with CRISPR-Cas9. | Potential for off-target effects with RNAi. Compensation by other proteins can mask the phenotype. | A cellular phenotype (e.g., decreased proliferation, apoptosis) that matches the effect of the compound treatment. |
| Downstream Pathway Analysis | Measures the effect of the compound on the signaling pathway in which the target protein is known to function. | Elucidates the mechanism of action. Can identify biomarkers for assessing compound activity in more complex systems.[20] | Requires prior knowledge of the target's function and signaling pathway. | Modulation (inhibition or activation) of downstream signaling events (e.g., phosphorylation of a substrate). |
The most compelling validation comes from demonstrating that genetic inactivation of the target phenocopies the compound's effect, and that the compound modulates the known downstream signaling of the target in a dose-dependent manner.
Experimental Protocol: Target Knockdown and Phenotypic Analysis
-
Reagent Design and Delivery: Design and synthesize siRNA or CRISPR guide RNAs specific to the candidate target gene. Transfect these into the relevant cell line.
-
Verification of Knockdown/Knockout: After 48-72 hours, confirm the reduction or elimination of the target protein expression via Western blot or qPCR.
-
Phenotypic Assay: Perform the same phenotypic assay that was used to discover this compound (e.g., cell viability, cytokine production, etc.) on the cells with reduced target expression.
-
Comparison: Compare the phenotype of the knockdown/knockout cells to cells treated with the compound. A similar phenotypic outcome provides strong evidence for on-target activity.
Conclusion
Validating a novel biological target for a compound such as this compound requires a multi-faceted and orthogonal approach. By systematically moving from broad, unbiased target identification methods to specific, direct engagement assays and finally to functional validation, researchers can build a robust and compelling case for a specific mechanism of action. This guide provides a comparative framework and detailed protocols to navigate this critical phase of drug discovery, ultimately increasing the probability of successfully translating a promising hit into a clinically effective therapeutic.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 4. pfizer.com [pfizer.com]
- 5. drughunter.com [drughunter.com]
- 6. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 7. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 8. synthego.com [synthego.com]
- 9. CRISPR and its Applications in Drug Discovery | Lonza [bioscience.lonza.com]
- 10. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 18. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. wjbphs.com [wjbphs.com]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
A Comparative Guide to Assessing the Off-Target Effects of 4-(1-(pyrrolidin-1-yl)ethyl)piperidine Analogs
Introduction: The Promise and Peril of the Piperidine Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically approved drugs.[1] Its structural and physicochemical properties—including metabolic stability and the ability to modulate lipophilicity—make it a highly versatile motif for targeting a range of biological pathways, from the central nervous system to inflammatory cascades.[1] The 4-(1-(pyrrolidin-1-yl)ethyl)piperidine framework, in particular, has shown potential in developing novel therapeutics, with analogs demonstrating activities such as analgesia and Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonism.[2][3]
However, this structural versatility comes with an inherent challenge: the risk of unintended molecular interactions, or "off-target effects." An interaction with an unintended receptor, ion channel, or enzyme can lead to adverse drug reactions (ADRs), toxicity, or diminished therapeutic efficacy. For piperidine-containing compounds, potential liabilities can include unforeseen interactions with cardiac ion channels like hERG or cross-reactivity with various G-protein coupled receptors (GPCRs), such as muscarinic receptors.[4][5]
Therefore, a rigorous and systematic assessment of off-target profiles is not merely a regulatory hurdle but a fundamental component of rational drug design.[6] This guide provides a comprehensive framework for researchers to compare and evaluate the off-target liabilities of this compound analogs, integrating computational prediction with robust in vitro experimental validation to build a comprehensive safety profile and select candidates with the highest potential for success.
The Strategic Imperative: A Tiered Approach to Off-Target Assessment
To maximize efficiency and conserve resources, a tiered, iterative approach to off-target profiling is paramount. This strategy begins with broad, cost-effective computational methods to cast a wide net for potential liabilities. These predictions then guide more focused, resource-intensive experimental assays to confirm and quantify these interactions. This iterative cycle of prediction, testing, and refinement allows for early deselection of problematic compounds and prioritizes those with the most promising safety profiles.
Caption: A tiered workflow for assessing off-target effects.
Part 1: In Silico Profiling — The Predictive First Pass
Before committing to expensive and time-consuming wet lab experiments, computational (in silico) tools provide a critical first assessment of a compound's potential off-target interaction profile.[7][8] These methods leverage vast databases of known drug-target interactions to predict liabilities based on the chemical structure of a query molecule.
Causality Behind the Choice: The primary goal here is hypothesis generation. By comparing a novel analog's structure to those of thousands of known drugs and ligands, we can flag potential interactions that warrant experimental investigation. This approach is cost-effective and can rapidly screen large numbers of virtual or newly synthesized compounds.[7]
Commonly Used In Silico Approaches:
-
Chemical Similarity Searching: Tools like the Similarity Ensemble Approach (SEA) predict targets by comparing the 2D structural topology of a query compound against a database of annotated ligands.[9] The underlying principle is that structurally similar molecules often share similar biological targets.
-
Machine Learning & AI Models: Modern approaches use multi-task graph neural networks and other AI models trained on extensive compound-protein interaction data to predict off-target profiles.[7][8] These models can capture more complex structure-activity relationships than simple similarity metrics.
-
Pharmacophore and Docking Models: 3D methods can be used to screen a compound against structural models of known off-targets (e.g., the hERG channel pore or a muscarinic receptor binding site) to predict binding affinity. For predicting off-target effects, 3D similarity has been shown to be a highly effective information source.[10]
While no in silico tool can replace experimental validation, they are invaluable for prioritizing which analogs to advance and which specific off-target assays to run.[11] It is recommended to use at least one in silico tool in conjunction with experimental methods for a comprehensive analysis.[11]
Part 2: In Vitro Profiling — Experimental Validation and Comparison
In vitro assays provide the essential experimental data to confirm or refute in silico predictions and to quantify the potency of any off-target interactions. For the this compound class, a well-designed screening strategy should focus on targets historically associated with piperidine-containing scaffolds and those critical for general safety pharmacology.
A. Foundational Safety Panel: Receptor-Ligand Binding Assays
Receptor-ligand binding assays are a powerful tool in drug discovery for determining how a compound interacts with a specific receptor.[12][13] They are typically used as a primary screen to identify potential off-target liabilities across a broad range of GPCRs, ion channels, and transporters.
Trustworthiness Through Design: The most common format is a competitive binding assay, where the test compound's ability to displace a known, labeled ligand (often radiolabeled) from the target receptor is measured.[14] A reduction in the bound labeled ligand indicates that the test compound is interacting with the receptor.
Caption: Principle of a competitive receptor-ligand binding assay.
Focus on Muscarinic Receptors: The piperidine and pyrrolidine moieties are common features in muscarinic receptor antagonists.[4][15] Unintended antagonism at these receptors can lead to classic anticholinergic side effects like dry mouth, blurred vision, constipation, and urinary retention.[4][16] Therefore, screening against the M1-M5 muscarinic receptor subtypes is a critical step.
Experimental Protocol: Muscarinic M1 Receptor Radioligand Binding Assay
-
Target Preparation: Use cell membranes prepared from a stable cell line overexpressing the human muscarinic M1 receptor (e.g., CHO-K1 cells).[12]
-
Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM EDTA.
-
Radioligand: Use [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist radioligand. The final concentration should be at or near its Kd value for the M1 receptor.
-
Incubation: In a 96-well plate, combine the cell membranes, [³H]-NMS, and varying concentrations of the this compound analog (e.g., from 1 nM to 30 µM).
-
Controls:
-
Total Binding: Wells containing membranes and [³H]-NMS only.
-
Non-Specific Binding (NSB): Wells containing membranes, [³H]-NMS, and a high concentration of a non-labeled, potent muscarinic antagonist like atropine (e.g., 1 µM) to saturate all specific binding sites.[17]
-
-
Equilibration: Incubate the plates for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Termination & Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Detection: Allow the filters to dry, then add scintillation cocktail. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Determine the percent inhibition of specific binding caused by the test analog at each concentration.
-
Plot the percent inhibition against the log concentration of the analog and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
B. Critical Safety Checkpoint: hERG Potassium Channel Inhibition
Blockade of the human ether-a-go-go-related gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes.[18] Numerous drugs have been withdrawn from the market due to this off-target effect, making the hERG assay a non-negotiable checkpoint in safety pharmacology.
Causality Behind the Choice: The piperidine moiety, especially when containing a basic nitrogen atom, is a well-known structural alert for hERG channel inhibition.[5] Early assessment of hERG liability is crucial to avoid investing in candidates with a high risk of cardiotoxicity.
While automated patch-clamp electrophysiology is the gold standard for measuring ion channel function, higher-throughput methods like thallium flux assays are excellent for screening and comparing analogs in earlier stages.[18][19]
Experimental Protocol: High-Throughput hERG Thallium Flux Assay
-
Cell Line: Use a stable cell line expressing the hERG channel, such as hERG-HEK293 cells.[20]
-
Dye Loading: Plate the cells in a 384-well plate. Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) which becomes trapped in the cytosol after being cleaved by intracellular esterases.[20]
-
Compound Incubation: Add the this compound analogs at various concentrations to the wells. Incubate at room temperature.
-
Controls:
-
Signal Measurement: Use a kinetic plate reader (e.g., FLIPR, FDSS) to measure baseline fluorescence.
-
Channel Activation: Inject a stimulation buffer containing potassium and thallium ions into the wells. The potassium depolarizes the cell membrane, opening the hERG channels and allowing thallium ions to flow into the cell.[20]
-
Fluorescence Reading: The influx of thallium ions causes a significant increase in the fluorescence of the intracellular dye.[20] The reader records this fluorescence increase over time.
-
Data Analysis: The rate of fluorescence increase is proportional to hERG channel activity. Calculate the percent inhibition for each concentration of the test analog relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
C. Broad Selectivity Profiling: Kinase Panels
Protein kinases regulate a vast number of cellular processes, and unintended kinase inhibition is a common source of off-target effects.[21] Screening against a diverse panel of kinases is essential to understand an analog's selectivity profile and to identify potential liabilities or even opportunities for therapeutic repositioning. Commercial services offer access to panels covering a large portion of the human kinome.[22][23]
Causality Behind the Choice: Even if the primary target is not a kinase, the ATP-binding pocket of many kinases can accommodate a wide variety of small molecule structures. A broad kinase screen provides a comprehensive overview of selectivity, helping to ensure that the compound's activity is confined to its intended target.[24]
Experimental Protocol: General Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Assay Principle: This assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. Inhibition is measured as a decrease in ADP production.[21]
-
Reaction Setup: In a multi-well plate, incubate the purified kinase enzyme with the test analog at various concentrations.
-
Initiation: Start the kinase reaction by adding the specific peptide substrate for that kinase and ATP.[21]
-
Termination & Detection: After a set incubation period, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the newly formed ADP into ATP, which drives a luciferase/luciferin reaction, generating a luminescent signal.
-
Measurement: Read the luminescence on a plate reader. The signal is proportional to the ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each analog concentration relative to a vehicle control. Determine IC₅₀ values for any significant interactions.
D. Drug-Drug Interaction Potential: Cytochrome P450 (CYP) Inhibition
The Cytochrome P450 (CYP) enzymes are the primary family of enzymes responsible for drug metabolism in the liver.[25] Inhibition of a specific CYP isoform by one drug can slow the metabolism of a co-administered drug that is a substrate for the same enzyme. This can lead to elevated plasma concentrations of the second drug and potential toxicity. Assessing a compound's potential to inhibit major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory requirement and critical for predicting drug-drug interactions (DDIs).[26]
Experimental Protocol: CYP450 Inhibition IC₅₀ Assay with Human Liver Microsomes
-
Source of Enzymes: Use pooled human liver microsomes (HLM), which contain a full complement of CYP enzymes and represent an average of the human population.[26]
-
Incubation: In a 96-well plate, pre-incubate the HLM and the test analog (at multiple concentrations) in a phosphate buffer.
-
Substrate Addition: Add a specific probe substrate for the CYP isoform being tested (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4).
-
Reaction Initiation: Start the metabolic reaction by adding the cofactor NADPH.
-
Termination: After a short incubation (e.g., 5-15 minutes), stop the reaction by adding a quenching solution like ice-cold acetonitrile, which also precipitates the microsomal proteins.
-
Controls: Include a vehicle control (no inhibitor) and a positive control using a known, potent inhibitor for that specific CYP isoform.[26]
-
Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite from the probe substrate.[26][27]
-
Data Analysis: Calculate the rate of metabolite formation in the presence of the inhibitor relative to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition versus inhibitor concentration.
Data Presentation and Comparison of Analogs
To effectively compare the off-target profiles of different analogs, data should be summarized in clear, tabular formats. This allows for a direct, side-by-side evaluation of potency at the intended target versus liabilities at key off-targets.
Table 1: On-Target vs. Key Off-Target Potency (IC₅₀, µM) Lower values indicate higher potency/inhibition.
| Compound | On-Target (e.g., PPARδ) EC₅₀ | Muscarinic M1 IC₅₀ | hERG Channel IC₅₀ | Therapeutic Index (hERG IC₅₀ / On-Target EC₅₀) |
| Analog A | 0.05 | 2.5 | 5.0 | 100x |
| Analog B | 0.08 | > 30 | > 30 | > 375x |
| Analog C | 0.03 | 0.1 | 15.0 | 500x |
| Reference Drug | 0.10 | 15.0 | > 30 | > 300x |
Interpretation:
-
Analog B shows the most desirable profile. It maintains good on-target potency and demonstrates a clean profile against both the M1 receptor and the hERG channel, indicating a low risk for anticholinergic and cardiotoxic side effects.
-
Analog C is the most potent at the on-target but shows significant M1 receptor affinity, raising a flag for potential anticholinergic effects.
-
Analog A has a relatively narrow therapeutic index for hERG, suggesting a potential risk for cardiotoxicity at higher exposures.
Table 2: Kinase Selectivity Profile (% Inhibition at 10 µM) Data shown for a representative subset of kinases.
| Kinase Target | Analog A | Analog B | Analog C |
| CDK2/cyclin A | 85% | 12% | 91% |
| GSK3β | 15% | 8% | 22% |
| ROCK1 | 5% | < 5% | 7% |
| VEGFR2 | 66% | 15% | 78% |
Interpretation:
-
Analog B demonstrates superior kinase selectivity, with minimal inhibition across the panel.
-
Analogs A and C show significant off-target inhibition of CDK2 and VEGFR2, which could lead to unintended biological effects and would require further investigation.
Table 3: Cytochrome P450 Inhibition Profile (IC₅₀, µM)
| CYP Isoform | Analog A | Analog B | Analog C |
| CYP1A2 | > 50 | > 50 | > 50 |
| CYP2C9 | 12.5 | > 50 | 8.9 |
| CYP2D6 | 2.1 | 28.0 | 1.5 |
| CYP3A4 | 25.0 | > 50 | 35.0 |
Interpretation:
-
Analog B again shows the safest profile, with a low potential for inhibiting major CYP enzymes, suggesting a lower risk of drug-drug interactions.
-
Analogs A and C are potent inhibitors of CYP2D6, a critical enzyme for the metabolism of many common medications. This is a significant liability that could complicate clinical development.
Conclusion: Synthesizing Data for Informed Decisions
The comprehensive assessment of off-target effects is a critical pillar in the development of this compound analogs. By employing a strategic, tiered approach that integrates predictive in silico modeling with rigorous in vitro validation, researchers can build a detailed understanding of a compound's safety and selectivity profile.
Based on the comparative data presented, Analog B emerges as the superior candidate for further development. It balances potent on-target activity with a clean off-target profile, demonstrating low risk for muscarinic side effects, hERG-related cardiotoxicity, broad kinase inhibition, and CYP450-mediated drug-drug interactions. This systematic, data-driven comparison empowers drug discovery teams to make informed decisions, prioritizing candidates with the highest probability of becoming safe and effective medicines.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Muscarinic Receptor Agonists and Antagonists [mdpi.com]
- 18. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. pharmaron.com [pharmaron.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. kinaselogistics.com [kinaselogistics.com]
- 25. lnhlifesciences.org [lnhlifesciences.org]
- 26. enamine.net [enamine.net]
- 27. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
A Senior Application Scientist's Guide to Benchmarking New Piperidine Derivatives Against Standard Compounds
Introduction: The Privileged Piperidine Scaffold
In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged structure."[1] This six-membered nitrogen-containing heterocycle is a cornerstone in drug design, appearing in a vast number of pharmaceuticals and biologically active compounds.[2] Its conformational flexibility and capacity for diverse molecular interactions make it an invaluable scaffold for developing novel therapeutics targeting a wide array of diseases, including cancer, viral infections, and neurological disorders.[1][3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of new piperidine derivatives (NPDs). We will navigate a multi-tiered evaluation process, from initial in vitro screening to in vivo efficacy studies, using established anticancer agents as standard compounds for comparison. The objective is not merely to present protocols but to illuminate the causality behind each experimental choice, ensuring a robust and logically sound evaluation of your novel chemical entities.
The Benchmarking Framework: A Strategy for Rigorous Evaluation
A successful benchmarking program requires a systematic, multi-tiered approach. This strategy ensures that resources are allocated efficiently, with only the most promising compounds advancing through progressively more complex and resource-intensive evaluations. Our framework is built on three sequential tiers: initial in vitro screening, mechanistic elucidation, and in vivo efficacy and preclinical profiling.
References
A-Comparative-Guide-to-the-Independent-Verification-of-the-Biological-Activity-of-4-(1-(pyrrolidin-1-yl)ethyl)piperidine
Abstract
The rigorous, independent verification of the biological activity of novel chemical entities is a cornerstone of modern drug discovery and chemical biology. It ensures the reproducibility of scientific findings and validates the potential of new compounds for further development. This guide provides a comprehensive framework for the independent verification of the biological activity of the compound 4-(1-(pyrrolidin-1-yl)ethyl)piperidine. Due to the absence of extensive public data on this specific molecule, this guide establishes a robust, hypothesis-driven approach based on its structural motifs. The pyrrolidinyl-piperidine scaffold is a common feature in compounds targeting central nervous system (CNS) receptors.[1][2] Therefore, this guide will focus on a plausible and well-characterized target class: Muscarinic Acetylcholine Receptors (mAChRs) and Sigma (σ) Receptors.[3][4] This document details the essential preliminary steps of compound identity and purity confirmation, followed by a suite of in vitro experiments designed to objectively characterize the compound's binding affinity and functional activity. By comparing its performance against well-established reference compounds, this guide provides researchers, scientists, and drug development professionals with the necessary protocols and rationale to generate reliable and publishable data.
Introduction: The Imperative of Independent Verification
The journey of a novel compound from synthesis to a validated biological tool or therapeutic lead is fraught with challenges, chief among them being the reproducibility of its reported biological effects. Independent verification serves as a critical quality control step, mitigating the risks of artifactual data and confirming the compound's on-target activity. This compound (herein referred to as "Test Compound") is a synthetic molecule containing both piperidine and pyrrolidine rings, structural features common in pharmacologically active agents.[1][2] While some derivatives of the parent structure, 4-(1-pyrrolidinyl)piperidine, have been explored for analgesic and anti-inflammatory properties,[5][6] data on the specific ethyl-substituted version is sparse.[7]
This guide, therefore, takes a foundational approach. We will hypothesize potential biological targets based on structural analogy and then outline a systematic, multi-faceted experimental plan to test this hypothesis. The piperidine and pyrrolidine moieties are known pharmacophores that interact with a variety of receptors in the CNS.[1] Based on this, we hypothesize that the Test Compound may interact with Muscarinic Acetylcholine Receptors (mAChRs), a family of G protein-coupled receptors (GPCRs) crucial for numerous physiological functions, or Sigma (σ) receptors, which are unique proteins implicated in various neurological processes.[3][4][8]
This guide will provide a logical workflow, from initial compound validation to detailed functional characterization, enabling any suitably equipped laboratory to independently assess the biological activity of this, or structurally similar, compounds.
Caption: High-level workflow for the independent verification of a novel compound.
Pre-analytical Phase: Ensuring Compound Integrity
Before any biological assay, it is imperative to confirm the identity and purity of the Test Compound. Failure to do so can lead to misleading results, attributing activity to the wrong structure or to a potent impurity. This step is the foundation of trustworthiness in any pharmacological study.
Identity and Purity Assessment
An orthogonal approach, using multiple analytical techniques, provides the highest confidence in the compound's quality.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the molecular structure of this compound. The resulting spectra should be consistent with the expected chemical shifts, splitting patterns, and integration values for the structure.[11] The absence of significant unassigned signals is a primary indicator of purity.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis, preferably using a high-resolution column and a gradient elution method, is used to determine the chromatographic purity.[12] Purity is typically assessed by the area percentage of the main peak, with a target of >98% for high-quality research compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the compound's exact mass, which should match the calculated molecular weight of its molecular formula, C₁₁H₂₂N₂ (182.31 g/mol ).[7]
| Analytical Technique | Parameter Measured | Acceptance Criteria |
| ¹H NMR | Structural Confirmation & Purity | Spectrum consistent with proposed structure; absence of significant impurity signals. |
| HPLC-UV (210 nm) | Chromatographic Purity | Peak area ≥ 98% |
| HRMS (ESI+) | Exact Mass | Measured m/z within 5 ppm of calculated value for [M+H]⁺ |
Table 1: Acceptance criteria for Test Compound validation.
In Vitro Verification: Target Engagement and Functional Modulation
Based on our hypothesis, we will investigate the interaction of the Test Compound with muscarinic and sigma receptors. A critical component of this guide is the direct comparison with known, well-characterized ligands.
Control Compounds:
-
Muscarinic Agonist: Acetylcholine (ACh) or Carbachol
-
Muscarinic Antagonist: Atropine[13]
-
Sigma Ligand: (+)-Pentazocine[14]
Target Engagement: Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[15][16] These assays measure the ability of the Test Compound to compete with a radiolabeled ligand that has high affinity and specificity for the target receptor.
Principle: A fixed concentration of a specific radioligand is incubated with a membrane preparation containing the receptor of interest. This is performed in the presence of increasing concentrations of the unlabeled Test Compound. The ability of the Test Compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) is calculated, which reflects the compound's binding affinity.[15][17]
Caption: Principle of a competitive radioligand binding assay.
Experimental Protocol: Radioligand Binding Assay [17][18]
-
Membrane Preparation: Prepare membrane homogenates from cells or tissues known to express the target receptor (e.g., CHO or HEK293 cells stably expressing human mAChR subtypes M1-M5, or rat brain homogenates for σ receptors).
-
Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 20-50 µg protein), a fixed concentration of the appropriate radioligand (e.g., [³H]-NMS for mAChRs, [³H]-(+)-pentazocine for σ₁ receptors) near its Kd value, and a range of concentrations of the Test Compound or control ligand (e.g., 0.1 nM to 100 µM).
-
Incubation: Incubate the plates for 60-90 minutes at room temperature or 30°C to allow the binding to reach equilibrium.[17]
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration onto glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine).[17]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the Test Compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
| Target | Radioligand | Non-Specific Binding Definer |
| Muscarinic Receptors (non-selective) | [³H]-N-methylscopolamine ([³H]-NMS) | 1 µM Atropine |
| Sigma-1 (σ₁) Receptor | [³H]-(+)-Pentazocine | 10 µM Haloperidol |
| Sigma-2 (σ₂) Receptor | [³H]-DTG (in presence of (+)-pentazocine) | 10 µM Haloperidol |
Table 2: Recommended radioligands for binding assays.
Functional Activity: Second Messenger Assays
Confirming that a compound binds to a receptor is only the first step. It is crucial to determine whether this binding event leads to a cellular response (agonism) or blocks the response of a native ligand (antagonism). This is assessed using functional assays that measure changes in second messengers downstream of receptor activation.[19]
Muscarinic receptors signal through different G proteins depending on their subtype.[20][21]
-
M1, M3, M5 Receptors: Couple to Gq proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium ([Ca²⁺]i).[13][21]
-
M2, M4 Receptors: Couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[13][21]
Caption: Simplified signaling pathways for Gq and Gi-coupled muscarinic receptors.
This assay measures the increase in intracellular calcium following receptor activation.[22] It is an effective method for determining agonist and antagonist activity at M1, M3, and M5 receptors.[19]
Experimental Protocol: Calcium Flux Assay [22][23]
-
Cell Plating: Seed cells stably expressing the target Gq-coupled receptor (e.g., HEK293-M1) into 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6) in assay buffer. Incubate for 45-60 minutes at 37°C, followed by 30 minutes at room temperature.[23]
-
Compound Addition & Measurement: Use a fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
-
Agonist Mode: Record a baseline fluorescence for 10-20 seconds, then add varying concentrations of the Test Compound and continue recording fluorescence intensity for 2-3 minutes.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the Test Compound for 15-30 minutes. Then, add a fixed concentration of a known agonist (e.g., acetylcholine at its EC₈₀ concentration) and record the fluorescence response.
-
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium.[22]
-
Agonist Mode: Plot the peak fluorescence response against the log concentration of the Test Compound to determine the EC₅₀ (potency) and Emax (efficacy) relative to a full agonist.
-
Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the Test Compound to determine the IC₅₀.
-
This assay measures the modulation of intracellular cAMP levels. For Gi-coupled receptors like M2 and M4, an agonist will inhibit the production of cAMP that has been stimulated by an agent like forskolin.[24][25]
Experimental Protocol: cAMP Assay [26][27]
-
Cell Preparation: Harvest cells stably expressing the target Gi-coupled receptor (e.g., CHO-M2) and resuspend them in stimulation buffer.
-
Assay Setup: Incubate the cells with varying concentrations of the Test Compound for 15-30 minutes.
-
Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production. In agonist mode, the Test Compound is added concurrently or just before forskolin. In antagonist mode, the cells are pre-treated with the Test Compound, and then co-stimulated with forsklin and a known agonist (e.g., carbachol at its EC₈₀).
-
Lysis and Detection: After a defined incubation period (e.g., 30 minutes), stop the reaction and lyse the cells. Measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, LANCE, or ELISA-based).[25][26]
-
Data Analysis:
-
Agonist Mode: An agonist will cause a dose-dependent decrease in the forskolin-stimulated cAMP signal. Plot the percent inhibition of cAMP production to determine the EC₅₀.
-
Antagonist Mode: An antagonist will reverse the inhibition caused by the reference agonist in a dose-dependent manner. Plot the reversal of inhibition to determine the IC₅₀.
-
Data Summary and Comparative Analysis
All quantitative data should be summarized in a clear, tabular format to allow for objective comparison between the Test Compound and the established reference compounds. This is the core of a "Comparison Guide."
| Compound | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀/IC₅₀, nM) | Efficacy (% of ACh) |
| M1 mAChR | M1 (Ca²⁺ Flux) | M1 (Ca²⁺ Flux) | |
| Test Compound | Experimental Value | Experimental Value | Experimental Value |
| Acetylcholine | Literature/Experimental Value | Literature/Experimental Value | 100% (by definition) |
| Atropine | Literature/Experimental Value | Experimental Value (IC₅₀) | Not Applicable |
| σ₁ Receptor | N/A | N/A | |
| Test Compound | Experimental Value | - | - |
| (+)-Pentazocine | Literature/Experimental Value | - | - |
Table 3: Example data summary for comparative analysis. The table should be expanded for all receptor subtypes tested. A compound is classified as an agonist if it elicits a response, an antagonist if it blocks an agonist response, and inactive if it does neither.
Conclusion and Interpretation
-
If the Test Compound shows high affinity (low Ki) and functional activity (low EC₅₀/IC₅₀): The compound is a potent modulator of the tested receptor. Its profile (agonist vs. antagonist, subtype selectivity) can be clearly defined by comparing it to the controls.
-
If the Test Compound shows binding affinity but no functional activity: The compound may be a neutral antagonist or its functional effects may not be captured by the chosen second messenger pathway. Further assays (e.g., β-arrestin recruitment) may be warranted.
-
If the Test Compound shows no significant binding or functional activity: The initial hypothesis is not supported. The compound is inactive at muscarinic and sigma receptors under these conditions. The compound's structural similarity to other pharmacophores could suggest alternative targets to investigate (e.g., other CNS receptors or ion channels).
This rigorous, comparative approach ensures that the biological activity of this compound is characterized with high confidence, providing a solid foundation for any subsequent research or development efforts.
References
- 1. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C11H22N2 | CID 24820550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. How to identified the purity of standard substance? - Chromatography Forum [chromforum.org]
- 13. Video: Cholinergic Receptors: Muscarinic [jove.com]
- 14. Sigma Receptors [sigmaaldrich.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 21. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 4-(1-(Pyrrolidin-1-yl)ethyl)piperidine
This document provides a detailed, step-by-step protocol for the safe handling and disposal of 4-(1-(Pyrrolidin-1-yl)ethyl)piperidine. As a substituted heterocyclic amine, this compound requires meticulous management to ensure personnel safety and environmental protection. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in the modern research and development laboratory.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. While a specific Safety Data Sheet (SDS) for the free base is not widely available, data from its dihydrochloride hydrate salt and the parent heterocycles (piperidine and pyrrolidine) provide a strong basis for a comprehensive risk assessment.
The compound is classified as hazardous, with the primary risks being:
-
Skin Irritation (H315): Causes irritation upon contact with skin.[1]
-
Serious Eye Irritation (H319): Poses a risk of serious damage to the eyes.[1]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1]
Structurally related amines are often corrosive, toxic, and flammable.[2][3][4] Therefore, this compound waste must be treated as hazardous chemical waste, mandating its disposal through a licensed professional waste service.[4] Under no circumstances should this compound be disposed of down the drain or in regular trash.[3][5]
Table 1: Hazard Profile based on 4-[1-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride hydrate
| Hazard Category | GHS Classification | Precautionary Statement | Source |
| Skin Irritation | H315 | P264, P280, P302+P352 | [1] |
| Eye Irritation | H319 | P280, P305+P351+P338 | [1] |
| Respiratory Irritation | H335 | P261, P271, P304+P340 | [1] |
Regulatory Framework: Adherence to OSHA and EPA Standards
The management of hazardous chemicals in a laboratory setting is governed by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
-
OSHA Laboratory Standard (29 CFR 1910.1450): This standard requires employers to develop a Chemical Hygiene Plan (CHP) .[6][7][8] The CHP is a written program that outlines procedures and responsibilities to protect laboratory workers from chemical hazards.[8] The disposal procedures detailed in this guide should be incorporated into your institution's CHP.[6]
-
EPA Resource Conservation and Recovery Act (RCRA): The RCRA provides the framework for the proper management of hazardous and non-hazardous solid waste.[5] This regulation mandates that chemical waste be correctly identified, stored, and transported to a licensed treatment, storage, and disposal facility (TSDF).[9]
Personal Protective Equipment (PPE)
Based on the hazard assessment, the following minimum PPE must be worn when handling this compound waste. This aligns with precautionary statement P280: "Wear protective gloves/protective clothing/eye protection/face protection."[1][2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for tears or punctures before use.
-
Eye/Face Protection: Safety glasses with side shields are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: All handling of open containers of this compound or its waste should be conducted inside a certified chemical fume hood to minimize inhalation risk.[2]
Step-by-Step Disposal Protocol
This protocol covers the journey of the chemical waste from its point of generation to its readiness for professional pickup.
Step 1: Waste Generation and Segregation
Proper segregation is the most critical step in preventing hazardous reactions within waste containers.[10]
-
Designate a Waste Stream: Establish a dedicated waste stream for "Non-Halogenated Organic Bases/Amines."
-
Prevent Incompatibilities: Never mix amine waste with other chemical classes.[10] In particular, keep it separate from:
-
Acids: A violent exothermic neutralization reaction can occur.
-
Oxidizing Agents: Can lead to fire or explosion.
-
Halogenated Solvents: To avoid creating a more complex and expensive mixed-waste stream.
-
-
Point of Generation: Waste should be accumulated at or near the point where it is generated, under the direct control of laboratory personnel.[5]
Step 2: Waste Container Selection and Labeling
The integrity and labeling of the waste container are mandated by OSHA and EPA regulations.[5]
-
Container Selection:
-
Use a container made of a compatible material (e.g., glass or high-density polyethylene) that will not react with the amine waste.[10][11]
-
The container must have a secure, leak-proof screw cap.[11] Do not use beakers with parafilm or jars with loose-fitting lids.[12]
-
Ensure the container is clean and was not previously used for an incompatible chemical. It is best practice to reuse the original reagent bottle if it is in good condition.[11]
-
-
Labeling:
-
Attach a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "Waste this compound." List any solvents or other compatible chemicals present in the waste mixture.
-
Indicate the relevant hazards (e.g., Irritant, Toxic).
-
Step 3: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup.[11]
-
Adding Waste:
-
Perform all waste transfers inside a chemical fume hood.
-
Use a funnel to prevent spillage on the exterior of the container.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[13]
-
Securely cap the container immediately after adding waste. It should remain closed at all times except when waste is being added.[11]
-
-
Storage in SAA:
-
The SAA must be located near the point of generation and supervised by lab personnel.[9]
-
Store the container in a well-ventilated area, away from heat or ignition sources.[2][10]
-
Utilize secondary containment (e.g., a chemical-resistant tray or bin) to contain potential leaks.
-
Ensure the SAA is clearly marked with hazardous waste signage.[9]
-
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the container is full (or after a maximum accumulation time, typically 90 days to one year depending on generator status and local rules), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[9][11]
-
Professional Disposal: The EHS office will coordinate with a licensed hazardous waste disposal company.[10] These companies use approved methods, such as high-temperature incineration, to destroy the chemical waste in an environmentally sound manner.[4]
Spill and Decontamination Procedures
Immediate and correct response to a spill is crucial for safety.
-
Small Spills (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent, followed by water.
-
Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and activate the fire alarm if the spill is large or poses a fire hazard.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. carlroth.com [carlroth.com]
- 4. peptide.com [peptide.com]
- 5. danielshealth.com [danielshealth.com]
- 6. osha.gov [osha.gov]
- 7. md.rcm.upr.edu [md.rcm.upr.edu]
- 8. osha.gov [osha.gov]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. hsrm.umn.edu [hsrm.umn.edu]
- 13. ethz.ch [ethz.ch]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(1-(Pyrrolidin-1-yl)ethyl)piperidine
Welcome to a comprehensive guide on the safe handling of 4-(1-(Pyrrolidin-1-yl)ethyl)piperidine. As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. This document moves beyond generic advice to provide a detailed, evidence-based protocol for personal protective equipment (PPE) and operational safety. Our goal is to empower you with the knowledge to protect yourself effectively, grounded in established scientific and regulatory principles.
Hazard Identification and Risk Assessment
Understanding the adversary is the first step in defense. While comprehensive toxicological data for this compound may be limited, the available information for its dihydrochloride hydrate salt and structurally related compounds provides a clear mandate for caution.
The Safety Data Sheet (SDS) for the related salt, 4-[1-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride hydrate, identifies it as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Structurally similar compounds, such as 4-(1-Pyrrolidinyl)piperidine, are also classified as causing skin and eye irritation[2]. Furthermore, the parent heterocycles, piperidine and pyrrolidine, are known to be corrosive, flammable, and toxic, capable of causing severe skin burns and eye damage[3][4]. Given this profile, we must operate under the assumption that this compound presents similar, if not more significant, hazards.
Table 1: Hazard Profile Summary
| Hazard Classification | GHS Code | Description | Primary Exposure Route | Source(s) |
|---|---|---|---|---|
| Skin Irritation | H315 | Causes skin irritation upon contact. | Dermal | [1][2] |
| Serious Eye Irritation | H319 | Causes serious, potentially damaging, eye irritation. | Ocular | [1][2] |
| Respiratory Irritation | H335 | May cause irritation to the respiratory tract if inhaled. | Inhalation | [1][2] |
| Potential Corrosivity | H314 | Inferred from parent structures (piperidine, pyrrolidine). Causes severe skin burns and eye damage. | Dermal, Ocular |[3] |
This risk profile necessitates a multi-layered defense strategy where engineering controls are primary, and PPE serves as the essential final barrier.
Core Directive: A Multi-Layered PPE Protocol
The selection of PPE is not a matter of convenience but a scientifically-driven choice based on the specific chemical and physical hazards. The following protocol is designed to provide robust protection against all credible exposure routes.
A. Eye and Face Protection: The Non-Negotiable Barrier
-
Recommendation: At a minimum, wear chemical splash goggles that conform to ANSI Z87.1 standards. For procedures involving larger volumes (>50 mL) or with a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.
-
Rationale and Expertise: The known risk of "serious eye irritation" means that standard safety glasses are insufficient as they do not provide a seal against splashes and vapors[1]. The Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.133 mandates appropriate eye and face protection against chemical hazards. A face shield provides a secondary layer of protection for the entire face from direct splashes.
-
Trustworthiness: This dual-layer approach (goggles + face shield) is a field-proven best practice in both academic and industrial laboratories for handling corrosive and irritating liquids.
B. Hand Protection: Selecting the Right Material
-
Recommendation: Use double-gloving. The outer glove should be of a material with high resistance to amines, such as Butyl rubber or Neoprene. The inner glove can be a standard nitrile examination glove. Gloves must be changed immediately if contamination is suspected.
-
Rationale and Expertise: This is a critical point where common lab practice can fail. While nitrile is a versatile material, it offers poor resistance to amines[5][6]. A chemical compatibility chart from High Five™ Gloves rates the performance of Nitrile with "Amines" as "Poor"[7]. Exposure can lead to rapid breakthrough, compromising the barrier and exposing the skin. Butyl rubber provides excellent resistance to many organic bases and corrosive chemicals[5]. Double-gloving provides an additional layer of safety in case the outer glove is breached.
-
Trustworthiness: This recommendation is grounded in chemical compatibility data. Always consult a specific glove manufacturer's resistance chart for the most accurate information. Adherence to OSHA's Hand Protection Standard (29 CFR 1910.138) requires employers to select and require employees to use appropriate hand protection when hands are exposed to hazards such as skin absorption of harmful substances and chemical burns.
C. Body Protection: Shielding Against Dermal Contact
-
Recommendation: A flame-resistant laboratory coat is mandatory for all procedures. For tasks involving significant quantities or a high splash potential, a chemically resistant apron or coveralls should be worn over the lab coat.
-
Rationale and Expertise: The compound is a known skin irritant[1]. Protective clothing prevents direct contact with skin, mitigating this risk. Since the parent structures are flammable, a flame-resistant lab coat is a prudent precaution[4]. Contaminated clothing must be removed immediately and decontaminated before reuse to prevent prolonged exposure[1].
-
Trustworthiness: This aligns with standard operating procedures outlined in OSHA's Laboratory Standard (29 CFR 1910.1450), which requires a Chemical Hygiene Plan (CHP) detailing necessary work practices and PPE[8][9].
D. Respiratory Protection: The Primacy of Engineering Controls
-
Recommendation: All handling of this compound that may generate aerosols or vapors must be conducted within a certified chemical fume hood. If engineering controls are not feasible (e.g., during a large spill cleanup), a NIOSH-approved air-purifying respirator (APR) equipped with organic vapor (OV) cartridges is required.
-
Rationale and Expertise: The potential for respiratory irritation, and the high toxicity of related volatile amines, makes inhalation a significant concern[1]. A chemical fume hood is the most effective engineering control to minimize exposure[10]. Respirators are a secondary line of defense and their use must be governed by a formal respiratory protection program as mandated by OSHA (29 CFR 1910.134).
-
Trustworthiness: The hierarchy of controls, prioritizing engineering solutions like fume hoods over PPE, is a fundamental principle of industrial hygiene and laboratory safety.
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, procedural workflow is crucial for minimizing risk. This protocol integrates PPE use into the entire experimental process.
Experimental Protocol: Safe Handling Workflow
-
Pre-Use Safety Check:
-
Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Ensure an eyewash station and safety shower are accessible and unobstructed[11].
-
Assemble all necessary materials and equipment within the fume hood to minimize traffic in and out of the containment area.
-
-
Donning PPE:
-
Put on the lab coat and any additional body protection (apron).
-
Don the first pair of gloves (nitrile).
-
Don the second, chemically resistant pair of gloves (butyl rubber/neoprene) over the first.
-
Don chemical splash goggles.
-
Don a face shield if the procedure warrants it.
-
-
Chemical Handling:
-
Perform all manipulations, including weighing and transferring, deep within the chemical fume hood with the sash at the lowest practical height.
-
Use spark-proof tools and ground equipment when transferring flammable liquids to prevent static discharge[10].
-
Keep containers tightly closed when not in use[1].
-
-
Decontamination and Doffing:
-
After handling, decontaminate any surfaces and equipment using an appropriate solvent.
-
To remove PPE, first remove the outer gloves, turning them inside out.
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
Remove the inner gloves, turning them inside out.
-
Mandatory Visualization: Safe Handling Workflow
Caption: A procedural workflow for safely handling hazardous chemicals.
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal is a legal and ethical requirement. Chemical waste containing this compound must be treated as hazardous.
-
Segregation: Do not mix this waste with other waste streams. Collect all contaminated solids (gloves, wipes) and liquids in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant, Potentially Toxic).
-
Regulatory Compliance: Disposal must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[13][14]. Specifically, regulations found in Title 40 of the Code of Federal Regulations (CFR), parts 260-273, govern hazardous waste management from generation to disposal[15][16].
-
Institutional Protocol: Consult and follow your institution's specific hazardous waste disposal procedures, which are managed by your Environmental Health & Safety (EHS) department. They will arrange for pickup and disposal by a licensed professional waste service[1][17].
By meticulously following these PPE, operational, and disposal protocols, you build a system of safety that protects you, your colleagues, and the environment.
References
- 1. aksci.com [aksci.com]
- 2. 4-(1-Pyrrolidinyl)piperidine | C9H18N2 | CID 78703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. gloves.com [gloves.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. newpig.scene7.com [newpig.scene7.com]
- 8. osha.gov [osha.gov]
- 9. osha.gov [osha.gov]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. chemos.de [chemos.de]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. youtube.com [youtube.com]
- 16. epa.gov [epa.gov]
- 17. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
